molecular formula C22H25ClN2O2 B15579999 Pyrimorph

Pyrimorph

Cat. No.: B15579999
M. Wt: 384.9 g/mol
InChI Key: BAUQXSYUDSNRHL-UHFFFAOYSA-N
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Description

an industrial fungicide;  structure in first source

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(6-chloro-3-pyridinyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C22H25ClN2O2/c1-22(2,3)18-7-4-16(5-8-18)19(17-6-9-20(23)24-15-17)14-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3

InChI Key

BAUQXSYUDSNRHL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Pyrimorph's Mechanism of Action on Oomycete Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of pyrimorph (B610360), a carboxylic acid amide (CAA) fungicide, with a specific focus on its inhibitory action on the cell walls of oomycetes. Oomycetes, fungus-like eukaryotic microorganisms, are responsible for devastating plant diseases, making targeted fungicides like this compound crucial for agriculture.[1] This document synthesizes current research on this compound's primary target, its effects on cellular morphology and metabolism, and the molecular basis of resistance. It also details the experimental protocols used to elucidate this mechanism of action.

Core Mechanism of Action: Inhibition of Cellulose (B213188) Biosynthesis

The primary mode of action of this compound is the disruption of cell wall biosynthesis in oomycetes.[2][3] Unlike true fungi, which have cell walls primarily composed of chitin, oomycete cell walls are mainly composed of β-1,3-glucans and cellulose (a β-1,4-glucan).[1] This compositional difference makes the enzymes involved in cellulose synthesis an ideal target for selective fungicides.[1]

This compound specifically targets cellulose synthase 3 (CesA3) , a key enzyme responsible for the polymerization of glucose into cellulose chains.[4][5] By inhibiting CesA3, this compound effectively halts the production of a critical structural component of the oomycete cell wall. This leads to a cascade of detrimental effects on the pathogen's integrity and growth.[6]

Biochemical studies using d-[U-14C]glucose have confirmed that this compound treatment significantly reduces the incorporation of glucose into the cell wall, thereby inhibiting cellulose formation.[2][3] Proteomic analyses of Phytophthora capsici treated with this compound revealed altered expression of proteins associated with glucose and energy metabolism, further supporting the disruption of cell wall polysaccharide synthesis.[2][3]

While the primary target is cellulose synthase, some studies suggest that this compound may have multiple modes of action, including the impairment of the energy generation system.[4][7] The inhibitory effects of this compound on mycelial growth can be partially reversed by the addition of ATP, indicating a potential link to energy metabolism.[7] Furthermore, this compound has been observed to inhibit the hexose (B10828440) monophosphate (HMP), Embden-Meyerhof-Parnas (EMP), and tricarboxylic acid (TCA) metabolic pathways to some extent.[7]

Morphological and Ultrastructural Consequences

The inhibition of cellulose synthesis by this compound results in distinct and observable morphological changes in oomycete hyphae. These include:

  • Hyphal Swelling and Excessive Septation: Disruption of the cell wall's structural integrity leads to abnormal swelling of the hyphae.[7]

  • Vacuole Distortion and Disruption: The internal cellular structure is compromised, leading to distorted and disrupted vacuoles.[7]

  • Cell Wall Thickening and Multilayering: As a stress response to the inhibition of cellulose synthesis, the oomycete may attempt to compensate by producing a thickened and multilayered cell wall.[7]

  • Accumulation of Dense Bodies: Ultrastructural analysis has shown an accumulation of dense bodies within the cytoplasm of this compound-treated cells.[7]

These morphological aberrations are characteristic of cell wall synthesis inhibitors and ultimately lead to the cessation of growth and death of the oomycete.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified against various life stages of oomycetes. The following table summarizes the half-maximal effective concentration (EC50) values of this compound against Phytophthora capsici.

Life Cycle StageEC50 (µg/mL)
Mycelial Growth1.84[7]
Sporangium Production0.17[7]
Zoospore Release4.92[7]
Cystospore Germination0.09[7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound on oomycete cell wall biosynthesis.

pyrimorph_mechanism This compound This compound PcCesA3 Cellulose Synthase 3 (PcCesA3) This compound->PcCesA3 Inhibits Cellulose Cellulose Synthesis PcCesA3->Cellulose Catalyzes CellWall Cell Wall Integrity Cellulose->CellWall Maintains Growth Hyphal Growth & Pathogenicity CellWall->Growth Enables

This compound's inhibitory effect on cellulose synthesis.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of experimental techniques. The following sections detail the methodologies for key experiments.

Biochemical Assay for Cellulose Synthesis Inhibition

This assay quantifies the effect of this compound on the incorporation of glucose into the cell wall.

Objective: To determine if this compound inhibits cellulose synthesis by measuring the incorporation of radiolabeled glucose.

Methodology:

  • Mycelial Culture: Grow the target oomycete (e.g., Phytophthora capsici) in a suitable liquid medium to generate sufficient mycelial mass.

  • This compound Treatment: Expose the mycelial cultures to varying concentrations of this compound. Include a solvent control (e.g., DMSO) and an untreated control.

  • Radiolabeling: Add d-[U-14C]glucose to the cultures and incubate for a defined period to allow for its incorporation into newly synthesized cell wall material.

  • Harvesting and Washing: Harvest the mycelia by filtration and wash extensively to remove unincorporated radiolabeled glucose.

  • Cell Wall Isolation: Lyse the mycelia and isolate the cell wall fraction through a series of centrifugation and washing steps.

  • Scintillation Counting: Quantify the amount of incorporated 14C in the cell wall fraction using a liquid scintillation analyzer.

  • Data Analysis: Compare the radioactivity in the cell walls of this compound-treated samples to the controls to determine the extent of inhibition of cellulose synthesis.

cellulose_synthesis_assay culture 1. Oomycete Mycelial Culture treatment 2. This compound Treatment culture->treatment labeling 3. Add d-[U-14C]glucose treatment->labeling harvest 4. Harvest and Wash Mycelia labeling->harvest isolation 5. Isolate Cell Wall Fraction harvest->isolation counting 6. Liquid Scintillation Counting isolation->counting analysis 7. Data Analysis counting->analysis

Workflow for the cellulose synthesis inhibition assay.
Proteomic Analysis of this compound Response

This protocol uses quantitative proteomics to identify proteins and pathways affected by this compound.

Objective: To identify changes in the proteome of an oomycete in response to this compound treatment.

Methodology:

  • Culture and Treatment: Grow wild-type and, if available, this compound-resistant oomycete strains in the presence or absence of the fungicide.

  • Protein Extraction: Harvest mycelia and extract total proteins using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample.

  • iTRAQ Labeling: Reduce, alkylate, and digest the proteins into peptides. Label the peptides from each condition with different isobaric tags for relative and absolute quantitation (iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Perform bioinformatics analysis (e.g., COG, KEGG pathway analysis) to identify proteins and metabolic pathways that are significantly altered in response to this compound.

proteomics_workflow culture 1. Culture & this compound Treatment extraction 2. Protein Extraction culture->extraction quantification 3. Protein Quantification extraction->quantification labeling 4. iTRAQ Labeling quantification->labeling lcms 5. LC-MS/MS Analysis labeling->lcms analysis 6. Bioinformatic Analysis lcms->analysis

Workflow for proteomic analysis of this compound response.
Molecular Analysis of Resistance

This protocol identifies mutations in the target gene that confer resistance to this compound.

Objective: To identify mutations in the CesA3 gene that are associated with this compound resistance.

Methodology:

  • Generation of Resistant Mutants: Generate this compound-resistant mutants by exposing a sensitive oomycete population to increasing concentrations of the fungicide over time.

  • DNA Extraction: Extract genomic DNA from both the parental sensitive strain and the resistant mutants.

  • PCR Amplification: Amplify the CesA3 gene from the genomic DNA using specific primers.

  • DNA Sequencing: Sequence the amplified CesA3 gene from both the sensitive and resistant strains.

  • Sequence Alignment and Analysis: Align the DNA sequences to identify any point mutations that are present in the resistant mutants but absent in the sensitive parent.

  • Allele-Specific PCR (Optional): Design primers that specifically amplify either the wild-type or the mutant allele to rapidly screen for resistance in a larger population.[4][8]

Conclusion

This compound is a potent and selective inhibitor of oomycete growth, primarily acting through the inhibition of cellulose synthase 3 (CesA3). This targeted disruption of cell wall biosynthesis leads to significant morphological and ultrastructural defects, ultimately resulting in the death of the pathogen. While the primary mechanism is well-established, further research into potential secondary modes of action, such as the impairment of energy metabolism, will provide a more complete understanding of this important fungicide. The experimental protocols detailed in this guide provide a framework for continued investigation into the molecular interactions between this compound and its oomycete targets, which is crucial for managing resistance and developing next-generation oomycete control agents.

References

Pyrimorph: A Technical Guide to its Discovery, Synthesis, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction

Pyrimorph (B610360), a novel fungicide developed in 2003, has demonstrated significant efficacy against a range of oomycete pathogens, which are responsible for devastating diseases in various crops.[1][2] Chemically identified as (E)-3-[(2-chloropyridine-4-yl)-3-(4-tert-butylphenyl)acryloyl]morpholine, this compound has emerged as a valuable tool in crop protection.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, with a focus on the experimental data and protocols relevant to researchers and professionals in the field of drug development.

Discovery

This compound was first synthesized in China by Qin et al. in 2003.[1][2] It was identified as a potent inhibitor of oomycetes, a group of fungus-like eukaryotic microorganisms that includes notorious plant pathogens such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine).[1][2][4]

Synthesis of this compound

While the original proprietary synthesis protocol is not publicly detailed, a plausible and efficient synthetic route can be devised based on its chemical structure. The synthesis of this compound can be approached through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an acylation reaction with morpholine.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway 4_tert_butylbenzaldehyde 4-tert-butylbenzaldehyde Chalcone_Formation Claisen-Schmidt Condensation 4_tert_butylbenzaldehyde->Chalcone_Formation 2_chloro_4_acetylpyridine 2-chloro-4-acetylpyridine 2_chloro_4_acetylpyridine->Chalcone_Formation Morpholine Morpholine Acylation Amide Coupling Morpholine->Acylation Intermediate_1 Chalcone Intermediate Chalcone_Formation->Intermediate_1 Base (e.g., NaOH) Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Intermediate_2 Acrylic Acid Derivative Hydrolysis->Intermediate_2 Acid/Base Intermediate_2->Acylation This compound This compound Acylation->this compound Coupling Agent (e.g., DCC, EDC)

Plausible synthetic pathway for this compound.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily targeting cell wall biosynthesis and energy metabolism in susceptible oomycetes.[1][2][4]

Inhibition of Cell Wall Biosynthesis

This compound's mode of action is similar to that of Carboxylic Acid Amide (CAA) fungicides.[1][2] The primary target of this class of fungicides is cellulose (B213188) synthase 3 (CesA3), a key enzyme in the biosynthesis of cellulose, a major component of the oomycete cell wall.[2][4][5] By inhibiting CesA3, this compound disrupts the integrity of the cell wall, leading to morphological abnormalities such as excessive septation, swelling of hyphae, and thickening of the cell wall.[1] Resistance to this compound has been linked to point mutations in the CesA3 gene.[2][5] For instance, in Phytophthora capsici, an amino acid substitution from glutamine to lysine (B10760008) at position 1077 of the CesA3 protein has been shown to confer resistance.[6]

G cluster_pathway Cell Wall Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_Glucose UDP-Glucose CesA3 Cellulose Synthase 3 (CesA3) UDP_Glucose->CesA3 Cellulose Cellulose Microfibrils CesA3->Cellulose Cell_Wall Cell Wall Assembly Cellulose->Cell_Wall Disruption Disrupted Cell Wall (Swelling, Lysis) Cell_Wall->Disruption This compound This compound This compound->CesA3 Inhibition

This compound's inhibition of cellulose synthase 3.
Impairment of Energy Metabolism

In addition to its effects on the cell wall, this compound also disrupts the energy generation systems within the fungal cell.[1] The fungicidal activity of this compound against mycelial growth is diminished in the presence of adenosine (B11128) triphosphate (ATP), suggesting interference with energy production.[1] Furthermore, studies have indicated that this compound can inhibit the hexosemonophosphate (HMP) pathway, a key metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1]

G cluster_metabolism Fungal Metabolic Pathways cluster_inhibition Inhibition by this compound Glucose Glucose HMP Hexosemonophosphate (HMP) Pathway Glucose->HMP Energy_Production Energy Production (e.g., Glycolysis, TCA Cycle) Glucose->Energy_Production Biosynthesis_Precursors Biosynthetic Precursors HMP->Biosynthesis_Precursors ATP ATP Energy_Production->ATP This compound This compound This compound->HMP Inhibition This compound->Energy_Production Impairment

This compound's impact on fungal energy metabolism.

Quantitative Biological Activity

The efficacy of this compound has been quantified against various developmental stages of oomycetes. The following tables summarize the key activity data.

Pathogen Life Stage EC50 (µg/mL) Reference
Phytophthora capsiciMycelial Growth1.84[1]
Sporangium Production0.17[1]
Zoospore Release4.92[1]
Cystospore Germination0.09[1]
Study Type Pathogen Parameter Value (µg/mL) Reference
Baseline Sensitivity (226 isolates)Phytophthora capsiciMean EC501.4261 (±0.4002)[5][6]
Resistance AssessmentPhytophthora capsiciResistance Factor (mutants)10.67 - 56.02[5][6]
In vitro assayCucumber Downy MildewEC501.35[3]

Experimental Protocols

Determination of EC50 Values for Mycelial Growth

This protocol is a standard method for assessing the in vitro efficacy of a fungicide against mycelial growth.

G Start Start Prepare_Media Prepare agar (B569324) medium (e.g., V8 juice agar) Start->Prepare_Media Add_Fungicide Incorporate serial dilutions of this compound into molten agar Prepare_Media->Add_Fungicide Pour_Plates Pour agar into Petri dishes Inoculate Place a mycelial plug from an actively growing culture in the center of each plate Pour_Plates->Inoculate Incubate Incubate plates at 25°C in the dark Inoculate->Incubate Measure Measure colony diameter after a set incubation period (e.g., 5-7 days) Incubate->Measure Calculate Calculate the percentage inhibition of growth relative to a control (no fungicide) Measure->Calculate Determine_EC50 Determine EC50 value by probit analysis or regression Calculate->Determine_EC50 End End Determine_EC50->End Add_Funticide Add_Funticide Add_Funticide->Pour_Plates

Workflow for EC50 determination.
Allele-Specific PCR for Detection of Resistance

This protocol allows for the rapid detection of the point mutation in the CesA3 gene that confers resistance to this compound.

  • DNA Extraction: Isolate genomic DNA from fungal mycelium using a standard extraction protocol (e.g., CTAB method).

  • Primer Design: Design three primers:

    • A common reverse primer.

    • A forward primer specific to the wild-type (susceptible) allele.

    • A forward primer specific to the mutant (resistant) allele. The specificity is typically conferred by the 3'-terminal nucleotide of the primer corresponding to the single nucleotide polymorphism (SNP).

  • PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the wild-type specific primer and the common reverse primer, and the other with the resistant-specific primer and the common reverse primer.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the wild-type specific reaction indicates a susceptible isolate, while a band in the resistant-specific reaction indicates a resistant isolate. Heterozygous isolates may show bands in both reactions.

Conclusion

This compound is a potent and important fungicide with a dual mechanism of action that makes it a valuable component of integrated pest management strategies. Its primary mode of action through the inhibition of cellulose synthase 3, a target distinct from many other fungicide classes, provides an effective tool for managing oomycete pathogens. Further research into the intricacies of its interaction with fungal metabolic pathways and the development of strategies to mitigate resistance will be crucial for prolonging its efficacy in agricultural applications.

References

Pyrimorph: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimorph (B610360) is a novel fungicide demonstrating significant activity against a range of oomycete pathogens. This document provides an in-depth technical overview of its biological activity, mechanism of action, and the experimental methodologies used to characterize its efficacy. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as (E)-3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one, is a fungicide with potent inhibitory effects against oomycetes, a group of destructive plant pathogens. It has been shown to be particularly effective against species of Phytophthora and downy mildews. This guide details the spectrum of its biological activity, delves into its molecular mechanism of action, and provides standardized protocols for its evaluation.

Biological Activity Spectrum

This compound exhibits a targeted spectrum of activity, primarily against oomycete pathogens. Its efficacy has been quantified against various life stages of these organisms, including mycelial growth, sporangium production, zoospore release, and cystospore germination.

Quantitative Efficacy Data

The following tables summarize the 50% effective concentration (EC50) values of this compound against various oomycetes as reported in the literature. These values highlight the potent and differential activity of this compound across different species and developmental stages.

Table 1: In Vitro Efficacy of this compound against Phytophthora capsici

Life StageMean EC50 (µg/mL)Reference
Mycelial Growth1.4261 (± 0.4002)
Mycelial Growth1.84
Sporangium Production0.17
Zoospore Release4.92
Cystospore Germination0.09

Table 2: In Vitro Efficacy of this compound against Other Plant Pathogens

PathogenEC50 (µg/mL)Reference
Phytophthora infestans1.36
Phytophthora capsici0.72
Rhizoctonia solani4.44

Mechanism of Action

This compound is proposed to have a multi-site mode of action, a desirable characteristic in fungicide development as it can delay the onset of resistance. The primary mechanisms involve the impairment of the energy generation system and the disruption of cell wall biosynthesis.

Impairment of Energy Generation

Studies have shown that the inhibitory effect of this compound on mycelial growth can be partially reversed by the addition of ATP, suggesting interference with the pathogen's energy production. Further investigations into the impact on cellular respiration have indicated that this compound significantly inhibits the hexose (B10828440) monophosphate (HMP) pathway.

Disruption of Cell Wall Biosynthesis

Ultrastructural studies of this compound-treated hyphae reveal significant morphological changes, including excessive septation, swelling, and thickening of the cell wall, indicating a direct or indirect effect on cell wall synthesis. Proteomic analyses have corroborated these findings, showing altered expression of proteins associated with glucose and energy metabolism, which are crucial for cell wall biosynthesis. The primary molecular target is believed to be cellulose (B213188) synthase 3 (CesA3).

Molecular Basis of Resistance

Resistance to this compound in Phytophthora capsici has been linked to a specific point mutation in the cellulose synthase 3 (CesA3) gene. An amino acid substitution from glutamine to lysine (B10760008) at position 1077 (Q1077K) has been shown to confer a high level of stable resistance. Notably, there is a positive cross-resistance between this compound and carboxylic acid amide (CAA) fungicides like flumorph, dimethomorph, and mandipropamid (B155232) in highly resistant mutants.

A diagram illustrating the proposed mechanism of action and the development of resistance is provided below.

G cluster_pyrimorph_action This compound Action cluster_resistance_mechanism Resistance Mechanism This compound This compound Energy_Generation Energy Generation (HMP Pathway) This compound->Energy_Generation inhibits Cell_Wall_Biosynthesis Cell Wall Biosynthesis (Cellulose Synthase 3 - CesA3) This compound->Cell_Wall_Biosynthesis inhibits Altered_CesA3 Altered CesA3 Protein This compound->Altered_CesA3 ineffective binding Energy_Generation->Cell_Wall_Biosynthesis Cell_Wall_Integrity Disrupted Cell Wall Integrity Cell_Wall_Biosynthesis->Cell_Wall_Integrity Pathogen_Growth_Inhibition Pathogen Growth Inhibition Cell_Wall_Integrity->Pathogen_Growth_Inhibition CesA3_Gene CesA3 Gene Point_Mutation Point Mutation (Q1077K) Point_Mutation->Altered_CesA3 Reduced_Binding Reduced this compound Binding Altered_CesA3->Reduced_Binding Resistance Fungicide Resistance Reduced_Binding->Resistance G start Start media_prep Prepare Agar Medium start->media_prep fungicide_prep Prepare this compound Stock and Dilutions start->fungicide_prep amend_media Amend Agar with This compound media_prep->amend_media fungicide_prep->amend_media inoculate Inoculate with Mycelial Plug amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end G start Start culture Culture Oomycete (Control & this compound) start->culture protein_extraction Protein Extraction culture->protein_extraction digestion Protein Digestion (Trypsin) protein_extraction->digestion itraq_labeling iTRAQ Labeling digestion->itraq_labeling lc_msms LC-MS/MS Analysis itraq_labeling->lc_msms data_analysis Data Analysis (Protein ID & Quant) lc_msms->data_analysis end End data_analysis->end

The Molecular Target of Pyrimorph in Phytophthora Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimorph (B610360) is a novel fungicide demonstrating significant efficacy against oomycete pathogens of the genus Phytophthora, a group responsible for devastating plant diseases worldwide. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and mechanism of action in Phytophthora species. Through a synthesis of published research, we detail the quantitative data on its efficacy, outline the experimental protocols used to elucidate its target, and present visual representations of the key pathways and workflows. The primary molecular target of this compound has been identified as cellulose (B213188) synthase 3 (CesA3), a crucial enzyme in cell wall biosynthesis. Evidence also suggests a secondary effect on the pathogen's energy metabolism. This guide aims to serve as a critical resource for researchers engaged in the study of oomycete biology, fungicide development, and the management of fungicide resistance.

Introduction

Phytophthora species are notorious plant pathogens, causing significant economic losses in agriculture and forestry[1][2][3][4]. The development of effective fungicides with novel modes of action is crucial for sustainable disease management. This compound, a morpholine (B109124) derivative, has emerged as a potent control agent against various Phytophthora species[5][6][7][8]. Understanding its molecular target is paramount for optimizing its use, managing the potential for resistance, and guiding the development of new anti-oomycete compounds. This guide synthesizes the key findings on the molecular interactions between this compound and its target in Phytophthora.

Molecular Target Identification and Mechanism of Action

  • Cross-resistance studies: Laboratory-generated mutants of Phytophthora capsici resistant to this compound also exhibit cross-resistance to carboxylic acid amide (CAA) fungicides, a class of compounds known to target CesA3[5][6][8].

  • Gene mutation analysis: A specific point mutation, leading to an amino acid substitution from glutamine to lysine (B10760008) at position 1077 (Q1077K) in the CesA3 gene, has been consistently identified in this compound-resistant mutants of P. capsici[3][5][6][8][9].

  • Phenotypic effects: Treatment of Phytophthora with this compound results in morphological abnormalities consistent with disruption of cell wall synthesis, including hyphal swelling and lysis[7][10][11].

In addition to its primary effect on cell wall biosynthesis, this compound has been observed to impair the energy generation system of Phytophthora. Studies have shown that the inhibitory effect of this compound on mycelial growth can be partially reversed by the addition of ATP[7][10][11]. This suggests a dual mode of action, which may contribute to its high efficacy.

Proposed Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed dual mechanism of action of this compound in Phytophthora species.

G Proposed Mechanism of Action of this compound in Phytophthora This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibition CellWall Cell Wall Biosynthesis Energy Energy Generation System (Mitochondria) This compound->Energy Impairment CesA3->CellWall Catalyzes AbnormalGrowth Abnormal Hyphal Growth (Swelling, Lysis) CesA3->AbnormalGrowth Disruption leads to HyphalGrowth Normal Hyphal Growth CellWall->HyphalGrowth ATP ATP Production Energy->ATP Produces ReducedATP Reduced ATP Levels Energy->ReducedATP Leads to

Caption: Proposed dual mechanism of action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound against Phytophthora species and the impact of resistance mutations.

Table 1: In Vitro Efficacy of this compound against Wild-Type Phytophthora capsici

Developmental StageEC50 (µg/mL)Reference
Mycelial Growth1.4261 (± 0.4002)[5][6][7][8]
Sporangium Production0.17[7]
Zoospore Release4.92[7]
Cystospore Germination0.09[7]

Table 2: this compound Resistance in Laboratory-Generated Mutants of Phytophthora capsici

Mutant CharacteristicValueReference
Frequency of Resistance~1 x 10⁻⁴[5][6][8]
Resistance Factor (RF) Range10.67 to 56.02[5][6][8]
Key Resistance MutationQ1077K in CesA3[3][5][6][8][9]

Table 3: Cross-Resistance Profile of a this compound-Resistant P. capsici Mutant (Q1077K)

FungicideEC50 (µg/mL) - Wild TypeEC50 (µg/mL) - Resistant MutantResistance Factor (RF)Reference
This compound1.23>100>81.3[5][6][8]
Flumorph0.081.3216.5[5][6][8]
Dimethomorph0.050.9819.6[5][6][8]
Mandipropamid0.030.5418.0[5][6][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research cited.

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the growth of the pathogen by 50% (EC50).

Protocol:

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) or a similar suitable medium and amend with a serial dilution of this compound dissolved in an appropriate solvent (e.g., DMSO). A solvent-only control should be included.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing Phytophthora culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-7 days), or until the mycelium in the control plate has reached a specific diameter.

  • Measurement: Measure the diameter of the mycelial colony in two perpendicular directions.

  • Calculation: Calculate the percentage of growth inhibition relative to the solvent control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Generation of this compound-Resistant Mutants

This protocol describes the in vitro generation of fungicide-resistant mutants through continuous exposure to the fungicide.

Protocol:

  • Initial Exposure: Inoculate wild-type Phytophthora isolates on a medium containing a sub-lethal concentration of this compound.

  • Serial Transfer: After a period of growth, transfer mycelial plugs from the edge of the colonies that show some growth to fresh medium containing a higher concentration of this compound.

  • Selection: Repeat the serial transfer process, gradually increasing the concentration of this compound in the medium.

  • Isolation: Isolate single spores (zoospores or oospores) from the resulting resistant colonies to ensure genetic homogeneity.

  • Stability Test: Culture the isolated mutants on fungicide-free medium for several generations and then re-test their resistance to this compound to confirm the stability of the resistant phenotype.

Allele-Specific PCR for Resistance Detection

This method is used to rapidly detect the specific point mutation (Q1077K) in the CesA3 gene that confers this compound resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from the Phytophthora isolates to be tested.

  • Primer Design: Design two sets of primers:

    • A forward primer specific to the wild-type allele (encoding glutamine).

    • A forward primer specific to the mutant allele (encoding lysine).

    • A common reverse primer.

  • PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the wild-type specific primer set and one with the mutant-specific primer set. Include appropriate positive and negative controls.

  • Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the resistance allele.

Experimental Workflow for this compound Resistance Identification

The following diagram outlines the typical workflow for identifying the genetic basis of this compound resistance in Phytophthora.

G Workflow for Identifying this compound Resistance in Phytophthora cluster_0 In Vitro Selection cluster_1 Molecular Analysis cluster_2 Validation WildType Wild-Type Phytophthora Isolates Exposure Exposure to Increasing This compound Concentrations WildType->Exposure ResistantMutants Selection of Stable Resistant Mutants Exposure->ResistantMutants DNA_Extraction Genomic DNA Extraction ResistantMutants->DNA_Extraction Gene_Sequencing Sequencing of Candidate Target Gene (CesA3) DNA_Extraction->Gene_Sequencing Mutation_ID Identification of Point Mutation (e.g., Q1077K) Gene_Sequencing->Mutation_ID AS_PCR Development of Allele-Specific PCR Mutation_ID->AS_PCR Screening Screening of Field Populations AS_PCR->Screening

Caption: Experimental workflow for this compound resistance identification.

Conclusion

The collective evidence strongly indicates that cellulose synthase 3 (CesA3) is the primary molecular target of this compound in Phytophthora species. The fungicide's efficacy is further enhanced by a secondary mode of action involving the disruption of energy metabolism. The identification of a specific resistance-conferring mutation in the CesA3 gene provides a valuable tool for monitoring the emergence of resistance in field populations. This in-depth understanding of this compound's molecular interactions is critical for the development of sustainable disease management strategies and the design of next-generation oomycete-specific fungicides. Future research should focus on the precise binding site of this compound on the CesA3 protein and further elucidate the mechanisms of its secondary action on energy production.

References

Pyrimorph's Inhibition of Cellulose Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimorph (B610360) is a novel fungicide demonstrating significant efficacy against oomycetes, a class of destructive plant pathogens. Its primary mode of action is the disruption of cell wall biosynthesis, with compelling evidence pointing to the inhibition of cellulose (B213188) synthase as the specific molecular target. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on cellulose biosynthesis. It consolidates quantitative data on its efficacy, details key experimental protocols for its characterization, and visualizes the proposed signaling pathways and experimental workflows.

Introduction: The Oomycete Cell Wall as a Fungicide Target

Oomycetes, often mistaken for true fungi, possess a unique cell wall composition primarily composed of β-1,3-glucans and cellulose (a β-1,4-glucan), in contrast to the chitin-rich cell walls of fungi.[1] This distinction makes the enzymes involved in cellulose biosynthesis, particularly cellulose synthase (CesA), an attractive and specific target for developing selective oomycete control agents. The integrity of the cell wall is crucial for maintaining osmotic balance, enabling polarized hyphal growth, and forming specialized infection structures. Consequently, disruption of cellulose synthesis leads to severe morphological abnormalities and ultimately, cell death.[2]

This compound, a carboxylic acid amide (CAA) fungicide, has been shown to induce such effects, including hyphal swelling and the formation of a multilayered cell wall, strongly indicating interference with cell wall synthesis.[3][4][5]

Mechanism of Action: A Dual-Pronged Attack

Current research suggests that this compound employs a multifaceted approach to inhibit oomycete growth, primarily by targeting cellulose biosynthesis, but also by impairing energy metabolism.

Direct Inhibition of Cellulose Synthase (CesA3)
  • Cross-resistance: Laboratory mutants of Phytophthora capsici resistant to other CAA fungicides, which are known to target CesA3, also exhibit resistance to this compound.[6][7]

  • Target Site Mutations: A specific point mutation (Q1077K) in the CesA3 gene has been identified in this compound-resistant strains of P. capsici.[8] This amino acid substitution is believed to alter the fungicide's binding site, thereby reducing its inhibitory activity.

  • Morphological Effects: Treatment with this compound results in hyphal swelling and cell lysis, classic phenotypes associated with the inhibition of cell wall synthesis.[3][4][5]

Impairment of Energy Metabolism

In addition to its direct effect on cellulose synthase, this compound has been shown to disrupt energy production within the oomycete:

  • ATP Depletion: The inhibitory effect of this compound on mycelial growth can be partially reversed by the addition of exogenous ATP, suggesting that the fungicide interferes with the pathogen's energy supply.[3][4][5]

  • Inhibition of Respiration: this compound has been found to inhibit the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain, which is essential for ATP synthesis.[9]

  • Metabolic Pathway Disruption: Studies have indicated that this compound can significantly inhibit the hexosemonophosphate (HMP) pathway, a key metabolic route for generating NADPH and precursors for nucleotide synthesis.[3][4][10]

The following diagram illustrates the proposed dual mechanism of action of this compound.

Pyrimorph_Mechanism cluster_energy Energy Metabolism cluster_cellwall Cell Wall Biosynthesis This compound This compound Cytochrome_bc1 Cytochrome bc1 Complex This compound->Cytochrome_bc1 Inhibits HMP_Pathway HMP Pathway This compound->HMP_Pathway Inhibits CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibits Mitochondrion Mitochondrion ATP_Synthase ATP Synthase Cytochrome_bc1->ATP_Synthase Proton Gradient Cytochrome_bc1->ATP_Synthase Disrupts ATP ATP ATP_Synthase->ATP ATP->CesA3 Energy for Synthesis Cell_Membrane Cell Membrane Cellulose Cellulose Microfibrils CesA3->Cellulose UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate Cell_Lysis Cell Swelling & Lysis Cellulose->Cell_Lysis Leads to weakened cell wall

Figure 1: Proposed dual mechanism of action of this compound.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified against various life stages of Phytophthora capsici. The data is typically presented as the effective concentration required to inhibit 50% of a biological process (EC50).

Life Cycle StageOrganismEC50 (µg/mL)Reference(s)
Mycelial GrowthPhytophthora capsici1.84[3][4]
Sporangium ProductionPhytophthora capsici0.17[3][4]
Zoospore ReleasePhytophthora capsici4.92[3][4]
Cystospore GerminationPhytophthora capsici0.09[3][4]

Furthermore, baseline sensitivity and resistance factors for this compound have been established.

Isolate TypeOrganismMean EC50 (µg/mL)Resistance Factor (RF) RangeReference(s)
Wild-Type (Baseline)Phytophthora capsici (226 isolates)1.4261 (±0.4002)N/A[6][7]
Resistant MutantsPhytophthora capsiciN/A10.67 to 56.02[6][7]

A proteomics study using iTRAQ revealed the extent of protein expression changes in response to this compound treatment.

IsolateTreatmentNumber of Proteins with Altered AbundanceReference(s)
Wild-Type (Hd3)This compound163[4][6]
Resistant Mutant (R3-1)This compound77[4][6]
Resistant Mutant (R3-2)This compound13[4][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are key experimental protocols.

In Vitro Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the EC50 value of this compound against the mycelial growth of P. capsici.

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with a serial dilution of this compound dissolved in DMSO. The final concentration of DMSO in the medium should not exceed 0.1%. Include a DMSO-only control.

  • Inoculation: Take a 5 mm mycelial plug from the margin of an actively growing P. capsici colony and place it mycelia-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 4 days or until the mycelium in the control plate has reached the edge.

  • Measurement: Measure the diameter of the colony in two perpendicular directions and calculate the average.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis.

Quantification of Cellulose Content (Updegraff Method)

This protocol quantifies the crystalline cellulose content in oomycete cell walls, allowing for the direct measurement of this compound's inhibitory effect.

  • Sample Preparation: Harvest mycelia from liquid cultures of P. capsici treated with various concentrations of this compound and a control. Lyophilize and grind the mycelia to a fine powder.

  • Cell Wall Isolation: Wash the powdered mycelia sequentially with 70% ethanol (B145695), 100% methanol, a 1:1 chloroform:methanol solution, and 100% acetone (B3395972) to remove soluble components and lipids, yielding the alcohol-insoluble residue (cell wall fraction).

  • Hemicellulose and Lignin Removal: Treat the cell wall fraction with Updegraff reagent (a mixture of acetic acid, nitric acid, and water) and heat in a boiling water bath for 30 minutes. This removes non-cellulosic polysaccharides.

  • Cellulose Isolation: Centrifuge the samples to pellet the acid-insoluble crystalline cellulose. Wash the pellet with water and acetone, then dry.

  • Hydrolysis: Hydrolyze the cellulose pellet to glucose monomers using 72% sulfuric acid.

  • Quantification: Quantify the released glucose using the anthrone (B1665570) colorimetric assay. Measure the absorbance at 620 nm and calculate the glucose concentration based on a standard curve.

  • Calculation: Convert the amount of glucose back to the initial amount of cellulose to determine the cellulose content as a percentage of the cell wall dry weight.

In Vitro Cellulose Synthase Activity Assay

This radiometric assay measures the incorporation of radiolabeled glucose into newly synthesized β-glucans, providing a direct measure of cellulose synthase activity.

  • Enzyme Preparation: Grow P. capsici in liquid medium, harvest the mycelia, and grind it to a fine powder in liquid nitrogen. Resuspend the powder in an extraction buffer containing protease inhibitors and homogenize. Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the membrane-bound cellulose synthase.

  • Assay Reaction: Resuspend the microsomal pellet in a reaction buffer. The reaction mixture should contain the microsomal fraction, UDP-[14C]glucose as the substrate, and various concentrations of this compound (or a solvent control).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).

  • Termination and Precipitation: Stop the reaction by adding ethanol. The newly synthesized radiolabeled β-glucans, which are insoluble in ethanol, will precipitate.

  • Washing: Wash the pellet multiple times with 70% ethanol to remove any unincorporated UDP-[14C]glucose.

  • Scintillation Counting: Resuspend the final pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the activity of the cellulose synthase. Calculate the percentage of inhibition for each this compound concentration relative to the control.

iTRAQ-based Proteomics Workflow for Fungicide Stress

This workflow provides a high-throughput method for quantifying changes in the proteome of P. capsici in response to this compound.

iTRAQ_Workflow Culture 1. P. capsici Culture (Control & this compound-treated) Harvest 2. Mycelia Harvest & Protein Extraction Culture->Harvest Quantify 3. Protein Quantification & Digestion Harvest->Quantify Labeling 4. iTRAQ Reagent Labeling Quantify->Labeling Pooling 5. Pooling of Labeled Peptides Labeling->Pooling Fractionation 6. High-pH Reversed-Phase Fractionation Pooling->Fractionation LC_MS 7. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 8. Database Search & Protein Quantification LC_MS->Data_Analysis Bioinformatics 9. Bioinformatics Analysis (GO, KEGG, Pathway Analysis) Data_Analysis->Bioinformatics

Figure 2: General workflow for iTRAQ-based proteomics.

Signaling Pathways and Logical Relationships

The interplay between this compound's effects on energy metabolism and cell wall synthesis can be visualized as a logical relationship.

Pyrimorph_Logical_Flow cluster_primary_effects Primary Molecular Effects cluster_downstream_consequences Downstream Cellular Consequences Pyrimorph_Input This compound Application Inhibit_Respiration Inhibition of Cytochrome bc1 Complex Pyrimorph_Input->Inhibit_Respiration Inhibit_CesA3 Direct Inhibition of Cellulose Synthase 3 (CesA3) Pyrimorph_Input->Inhibit_CesA3 Proteome_Changes Altered Proteome (Energy & Carbohydrate Metabolism) Pyrimorph_Input->Proteome_Changes ATP_Reduction Reduced ATP Production Inhibit_Respiration->ATP_Reduction Cellulose_Reduction Decreased Cellulose Synthesis Inhibit_CesA3->Cellulose_Reduction ATP_Reduction->Cellulose_Reduction Reduced energy for synthesis CellWall_Weakening Cell Wall Weakening Cellulose_Reduction->CellWall_Weakening Final_Outcome Hyphal Swelling, Growth Arrest, & Cell Lysis CellWall_Weakening->Final_Outcome Proteome_Changes->Final_Outcome

Figure 3: Logical flow of this compound's inhibitory effects.

Conclusion

This compound is a potent inhibitor of oomycete growth, with a primary mechanism of action centered on the inhibition of cellulose biosynthesis via the CesA3 enzyme. This direct action is likely compounded by the fungicide's detrimental effects on cellular energy production. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this compound and to discover and characterize new fungicides with similar modes of action. A thorough understanding of these mechanisms is paramount for the development of effective and sustainable strategies for managing oomycete-related plant diseases.

References

An In-Depth Technical Guide to the Mode of Action of Pyrimorph on Phytophthora capsici

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrimorph (B610360) is a novel fungicide that demonstrates significant activity against various life stages of Phytophthora capsici, the causative agent of Phytophthora blight in numerous crops.[1] Extensive research indicates that this compound employs a multi-faceted mode of action, primarily targeting cell wall biosynthesis and cellular energy metabolism.[2][3] Its primary molecular target is believed to be cellulose (B213188) synthase 3 (CesA3), an enzyme crucial for cell wall integrity in oomycetes.[4][5] This assertion is strongly supported by the discovery that a specific point mutation (Q1077K) in the PcCesA3 gene confers a high level of resistance to this compound.[4][5] Furthermore, this compound's impact on energy generation, particularly the hexosemonophosphate (HMP) pathway, contributes to its overall efficacy.[2][3] Proteomic and microscopic studies have revealed significant downstream consequences of this compound exposure, including profound morphological and ultrastructural deformities in the pathogen.[2][3] This guide synthesizes the current understanding of these mechanisms, offering detailed protocols for the key experiments that have elucidated this compound's mode of action.

Quantitative Efficacy of this compound against P. capsici

This compound effectively inhibits several key developmental stages of P. capsici. The following tables summarize the quantitative data on its inhibitory activities and the characteristics of resistant mutants.

Table 1: In Vitro Inhibitory Activity of this compound on Various Life Stages of P. capsici

Life Cycle StageEC₅₀ Value (µg/mL)Reference
Mycelial Growth1.84[1][3]
Sporangium Production0.17[1][3]
Zoospore Release4.92[1][3]
Cystospore Germination0.09[1][3]

Table 2: Baseline Sensitivity and Resistance Factors in P. capsici Isolates

ParameterValueReference
Mean EC₅₀ for Mycelial Growth (226 wild-type isolates)1.4261 (±0.4002) µg/mL[4]
Frequency of In Vitro Resistant MutantsApprox. 1 x 10⁻⁴[4]
Range of Resistance Factors (RF) in Mutants10.67 to 56.02[4]

Resistance Factor (RF) is calculated as the EC₅₀ of the resistant mutant divided by the EC₅₀ of the parental wild-type isolate.

Core Mechanisms of Action

The inhibitory effects of this compound on P. capsici are attributed to two primary mechanisms: the disruption of cell wall biosynthesis and the impairment of energy metabolism.

Inhibition of Cell Wall Biosynthesis

The principal mode of action of this compound is the inhibition of cellulose synthesis, a critical component of the oomycete cell wall.

  • Molecular Target: The primary molecular target is identified as Cellulose Synthase 3 (PcCesA3) .[4][5]

  • Evidence from Resistance Studies: Laboratory-generated mutants exhibiting high resistance to this compound consistently show a point mutation in the PcCesA3 gene, leading to an amino acid substitution from glutamine to lysine (B10760008) at position 1077 (Q1077K).[4][5]

  • Cross-Resistance: this compound-resistant mutants also display cross-resistance to Carboxylic Acid Amide (CAA) fungicides like flumorph, dimethomorph, and mandipropamid, suggesting a shared target and mechanism of action.[4][5]

  • Biochemical Verification: Proteomics data pointing to the disruption of cell wall synthesis have been biochemically verified using D-[U-¹⁴C]glucose incorporation assays, which show reduced incorporation of glucose into the cell wall fraction upon this compound treatment.[6][7]

Impairment of Energy Metabolism

This compound also significantly disrupts cellular respiration and energy production in P. capsici.

  • Effect on Respiration: The inhibitory effect of this compound on mycelial growth is partially reversed by the addition of exogenous ATP, indicating an impairment of the energy generation system.[2][3]

  • Metabolic Pathway Inhibition: Oxygen consumption experiments have demonstrated that this compound inhibits the hexosemonophosphate (HMP) pathway, while having a lesser effect on the Embden-Meyerhof-Parnas (EMP) and tricarboxylic acid (TCA) cycle pathways.[2][3]

  • Proteomic Evidence: Quantitative proteomics studies have revealed that this compound treatment leads to altered expression levels of numerous proteins involved in glucose and energy metabolism.[6][7]

Resultant Morphological and Ultrastructural Changes

Exposure to this compound induces severe and detrimental changes to the morphology and internal structure of P. capsici hyphae.

  • Macroscopic Effects: Treated hyphae exhibit excessive septation and significant swelling.[2][3]

  • Ultrastructural Damage: Transmission electron microscopy reveals distortion and disruption of most vacuoles, thickening and the development of a multilayered cell wall, and the accumulation of dense, unidentified bodies within the cytoplasm.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental procedures discussed in this guide.

mode_of_action This compound This compound PcCesA3 Cellulose Synthase 3 (PcCesA3) This compound->PcCesA3 Inhibits EnergyMetabolism Energy Metabolism (HMP Pathway) This compound->EnergyMetabolism Inhibits Cellulose Cellulose Synthesis PcCesA3->Cellulose Catalyzes CellWall Cell Wall Integrity Cellulose->CellWall Maintains Growth Mycelial Growth & Development CellWall->Growth Enables ATP ATP Production EnergyMetabolism->ATP ATP->Growth Powers

Caption: Proposed dual mode of action of this compound on P. capsici.

resistance_mechanism PcCesA3_WT Wild-Type PcCesA3 Gene PointMutation Point Mutation (Gln1077Lys) PcCesA3_WT->PointMutation PcCesA3_Mutant Mutant PcCesA3 Protein PointMutation->PcCesA3_Mutant PyrimorphBinding This compound Binding Site (Altered) PcCesA3_Mutant->PyrimorphBinding Resistance This compound Resistance PyrimorphBinding->Resistance

Caption: Genetic basis of this compound resistance in P. capsici.

experimental_workflow start P. capsici Culture treatment Treat with this compound (EC₅₀ concentration) start->treatment proteomics iTRAQ Quantitative Proteomics treatment->proteomics microscopy Electron Microscopy (SEM & TEM) treatment->microscopy biochem Biochemical Assays (¹⁴C-Glucose, O₂ Consumption) treatment->biochem protein_changes Identify Differentially Expressed Proteins proteomics->protein_changes morph_changes Observe Ultrastructural Damage microscopy->morph_changes metabolic_changes Quantify Inhibition of Metabolism & Cell Wall Synthesis biochem->metabolic_changes conclusion Elucidate Mode of Action protein_changes->conclusion morph_changes->conclusion metabolic_changes->conclusion

Caption: Integrated workflow for studying this compound's mode of action.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the mode of action of this compound.

Mycelial Growth Inhibition Assay

This protocol is used to determine the EC₅₀ value of this compound against P. capsici.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with this compound to final concentrations of 0, 0.1875, 0.375, 0.75, 1.5, 3.0, and 6.0 µg/mL. This compound should be first dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO), and the final concentration of DMSO in the medium should not exceed 0.1%.

  • Inoculation: From a 4-day-old culture of P. capsici grown on PDA, take a 5-mm mycelial plug from the advancing edge of the colony.

  • Incubation: Place the mycelial plug, mycelia-side down, in the center of a PDA plate amended with this compound. Each concentration should have at least three replicate plates.

  • Measurement: Incubate the plates at 25°C in the dark for 4-5 days. Measure the colony diameter in two perpendicular directions and subtract the diameter of the initial plug (5 mm).

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control (0 µg/mL this compound). The EC₅₀ value is determined by probit analysis of the inhibition percentages versus the log10 of the fungicide concentrations.

Transmission Electron Microscopy (TEM) of Treated Hyphae

This protocol details the preparation of this compound-treated P. capsici for ultrastructural analysis.

  • Sample Collection: Grow P. capsici in liquid culture (e.g., Potato Dextrose Broth) with and without a sublethal concentration of this compound (e.g., the EC₅₀ value) for 24-48 hours. Harvest mycelia by filtration.

  • Primary Fixation: Fix the mycelial samples in 2.5% (v/v) glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.2) for at least 4 hours at 4°C.

  • Washing: Rinse the samples three times with 0.1 M phosphate buffer for 15 minutes each time.

  • Secondary Fixation: Post-fix the samples in 1% (w/v) osmium tetroxide in the same buffer for 2 hours at room temperature.

  • Dehydration: Dehydrate the samples through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 80%, 90%, 95%, and 100% ethanol), with 15-minute incubations at each step. Repeat the 100% ethanol step twice.

  • Infiltration and Embedding: Infiltrate the samples with a mixture of embedding resin (e.g., Spurr's resin) and acetone (B3395972) at ratios of 1:3, 1:1, and 3:1 for 3-4 hours each. Finally, infiltrate with 100% resin overnight.

  • Polymerization: Embed the samples in fresh resin in molds and polymerize in an oven at 70°C for 24 hours.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) followed by lead citrate.

  • Imaging: Observe the sections under a transmission electron microscope.

iTRAQ-Based Quantitative Proteomics

This protocol outlines the major steps for a comparative proteomic analysis of this compound-treated P. capsici.

  • Protein Extraction: Harvest mycelia from control and this compound-treated cultures. Grind the mycelia to a fine powder in liquid nitrogen. Extract total proteins using a lysis buffer (e.g., containing Tris-HCl, SDS, and protease inhibitors).

  • Protein Digestion: Quantify the protein concentration (e.g., using a Bradford assay). Take an equal amount of protein from each sample (e.g., 100 µg) and reduce the disulfide bonds with DTT, followed by alkylation with iodoacetamide. Digest the proteins into peptides overnight using sequencing-grade trypsin.

  • iTRAQ Labeling: Label the peptide digests from each sample with the respective iTRAQ reagents according to the manufacturer's protocol. For example, control samples could be labeled with iTRAQ tags 113 and 114, and treated samples with tags 115 and 116.

  • Fractionation: Combine the labeled peptide samples and fractionate them using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by reversed-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Search the resulting MS/MS spectra against a P. capsici protein database to identify peptides and proteins. Use specialized software to quantify the relative abundance of proteins based on the reporter ion intensities from the iTRAQ tags. Proteins with a fold change greater than a specified threshold (e.g., >1.5 or <0.67) and a statistically significant p-value are considered differentially expressed.

  • Bioinformatic Analysis: Perform functional annotation and pathway analysis (e.g., GO and KEGG) on the differentially expressed proteins to identify the biological processes affected by this compound.

Allele-Specific PCR for Resistance Detection

This protocol allows for the rapid detection of the Q1077K mutation in the PcCesA3 gene.

  • DNA Extraction: Extract genomic DNA from P. capsici mycelia using a standard DNA extraction kit or protocol.

  • Primer Design: Design a set of primers to specifically amplify the region containing the mutation. This includes a non-specific forward primer (e.g., CF1077: 5'-GTTCTTCGGGTTCTTCGTAATGAG-3') and a reverse primer (e.g., R1077: 5'-CTTCGTAGTAGACCTGCCACA-3'). An allele-specific primer would also be designed to specifically anneal to the mutant sequence.

  • PCR Amplification: Perform PCR in a thermal cycler. A typical reaction mixture includes genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 58°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 10 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose (B213101) gel stained with an intercalating dye. The presence or absence of a specific band when using the allele-specific primer will indicate whether the mutation is present. A control reaction with non-specific primers should always be included to confirm DNA quality.

Conclusion and Future Directions

The mode of action of this compound against Phytophthora capsici is a well-documented, dual-pronged attack on cell wall synthesis and energy metabolism. The primary target, PcCesA3, has been convincingly identified through genetic and biochemical evidence. The resulting cellular damage is profound, leading to effective inhibition of the pathogen's growth and development. This in-depth understanding is crucial for the strategic deployment of this compound in disease management programs and for monitoring the emergence of resistance in field populations.

Future research should focus on the precise molecular interactions between this compound and the PcCesA3 protein to better understand the structural basis of its inhibitory activity. Further metabolomic studies could provide a more detailed picture of the downstream consequences of HMP pathway inhibition. Elucidating the mechanisms behind the observed ultrastructural changes, such as the formation of dense bodies, could also reveal novel aspects of this compound's cellular impact. This continued investigation will be vital for developing next-generation fungicides and for sustaining the efficacy of this important agricultural tool.

References

Early Research on Pyrimorph Efficacy Against Oomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research on the efficacy of pyrimorph (B610360), a novel fungicide, against oomycetes. It consolidates quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to serve as a comprehensive resource for the scientific community.

Core Efficacy Data

This compound has demonstrated significant inhibitory activity against various developmental stages of oomycetes, most notably Phytophthora capsici. The following tables summarize the key quantitative data from early studies.

Table 1: In Vitro Efficacy of this compound against Phytophthora capsici
Developmental StageMean EC50 Value (µg/mL)Notes
Mycelial Growth1.84[1]---
Sporangium Production0.17[1]---
Zoospore Release4.92[1]---
Cystospore Germination0.09[1]---
Table 2: Baseline Sensitivity of Phytophthora capsici Isolates to this compound
Number of IsolatesMean EC50 Value (µg/mL)Standard Deviation
2261.4261[2][3][4]± 0.4002[2][3][4]

Mode of Action

Early research suggests that this compound employs a multi-faceted approach to inhibit oomycete growth. The primary mechanisms identified are the impairment of cell wall biosynthesis and the disruption of the energy generation system.

Inhibition of Cell Wall Biosynthesis

Biochemical analyses have indicated that a major mode of action for this compound in P. capsici is the inhibition of cell wall biosynthesis[5]. This is supported by proteomic studies that identified changes in proteins associated with glucose and energy metabolism, which are crucial for synthesizing cell wall components[5]. Morphological studies further corroborate this, revealing that this compound treatment leads to a thickening and multilayering of the cell wall in P. capsici[1]. While the precise target was still under investigation in early studies, later research pointed towards cellulose (B213188) synthase 3 (CesA3) as a likely candidate[2][3].

Impairment of Energy Generation

The inhibitory effect of this compound on mycelial growth can be mitigated by the addition of ATP, suggesting that the fungicide interferes with the energy generation system of the oomycete[1]. Further investigations into metabolic pathways revealed that this compound significantly inhibits the hexose (B10828440) monophosphate (HMP) pathway[1].

This compound This compound CellWall_Biosynthesis Cell Wall Biosynthesis This compound->CellWall_Biosynthesis Inhibits Energy_Generation Energy Generation System This compound->Energy_Generation Impairs Cellulose_Synthase Cellulose Synthase 3 (CesA3) CellWall_Biosynthesis->Cellulose_Synthase Targets HMP_Pathway Hexose Monophosphate (HMP) Pathway Energy_Generation->HMP_Pathway Inhibits Oomycete_Growth Oomycete Growth Inhibition Cellulose_Synthase->Oomycete_Growth HMP_Pathway->Oomycete_Growth cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Oomycete Inoculate Inoculate Plates Culture->Inoculate Prepare_Fungicide Prepare this compound Dilutions Prepare_Plates Prepare Fungicide- Amended Agar Plates Prepare_Fungicide->Prepare_Plates Prepare_Plates->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Activity of Pyrimorph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimorph (B610360) is a novel fungicide demonstrating significant activity against various plant-pathogenic oomycetes.[1] Understanding its in vitro antifungal properties is crucial for resistance monitoring, mechanism of action studies, and the development of effective disease management strategies. These application notes provide a detailed protocol for determining the antifungal activity of this compound using a mycelial growth inhibition assay, a standard method for assessing the efficacy of fungicides against filamentous pathogens.

This compound's mechanism of action is believed to be multifaceted, involving the disruption of the energy generation system and interference with cell wall biosynthesis.[2][3] Evidence also suggests a potential link to mutations in the cellulose (B213188) synthase 3 (CesA3) gene, which is also a target for carboxylic acid amide (CAA) fungicides.[1][4] This protocol is designed to be a robust and reproducible method for quantifying the inhibitory effects of this compound on the mycelial growth of target oomycetes, such as Phytophthora capsici.

Quantitative Data Summary

The following table summarizes the reported in vitro antifungal activity of this compound against Phytophthora capsici.

Developmental StageEC50 (µg/mL)Reference
Mycelial Growth1.84[2][3]
Mycelial Growth (mean of 226 isolates)1.4261 (±0.4002)[1][4][5]
Sporangium Production0.17[2][3]
Zoospore Release4.92[2][3]
Cystospore Germination0.09[2][3]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against a target oomycete using the agar (B569324) dilution method.

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium for the test organism

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile scalpel or cork borer (5 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Parafilm

  • Test oomycete culture (e.g., Phytophthora capsici) actively growing on agar medium

2. Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in the dark.

3. Preparation of Fungicide-Amended Media

  • Prepare the desired growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar in a water bath to 45-50°C.

  • Prepare a series of working solutions of this compound by diluting the stock solution in sterile distilled water.

  • Add the appropriate volume of each this compound working solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µg/mL). The final concentration of DMSO in the medium should be kept constant across all treatments (and be non-inhibitory to fungal growth, typically ≤1% v/v).

  • Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish.

  • Allow the plates to solidify at room temperature.

4. Inoculation and Incubation

  • From the margin of an actively growing culture of the test oomycete, excise mycelial plugs (5 mm diameter) using a sterile scalpel or cork borer.

  • Place one mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.

  • Seal the plates with Parafilm.

  • Incubate the plates at the optimal growth temperature for the test organism (e.g., 25°C for P. capsici) in the dark.

5. Data Collection and Analysis

  • After a defined incubation period (e.g., 5-7 days, or when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter for each replicate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc is the average diameter of the colony on the control plate.

        • dt is the average diameter of the colony on the treated plate.

  • Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations. Statistical software packages can be used for this analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution media_prep Prepare Fungicide-Amended Media stock_prep->media_prep inoculation Inoculation media_prep->inoculation inoculum_prep Prepare Mycelial Plugs inoculum_prep->inoculation incubation Incubation inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Growth Inhibition measurement->calculation ec50 Determine EC50 (Probit Analysis) calculation->ec50

Caption: Experimental workflow for the in vitro mycelial growth inhibition assay.

signaling_pathway cluster_cell Oomycete Cell This compound This compound energy Energy Generation System This compound->energy Inhibits cell_wall_synthesis Cell Wall Biosynthesis (Cellulose Synthase 3 - CesA3) This compound->cell_wall_synthesis Inhibits mycelial_growth Mycelial Growth energy->mycelial_growth cell_wall_synthesis->mycelial_growth

Caption: Proposed mechanism of action of this compound in oomycetes.

References

Application Notes and Protocols for Determining Pyrimorph EC50 Values in Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato and tomato production worldwide. The development and effective deployment of fungicides are crucial for managing this devastating disease. Pyrimorph (B610360), a novel carboxylic acid amide (CAA) fungicide, has demonstrated high efficacy against various oomycetes.[1] Understanding the effective concentration required to inhibit 50% of the pathogen's growth (EC50) is a fundamental step in assessing fungicide sensitivity, monitoring for resistance development, and optimizing disease control strategies.

These application notes provide detailed protocols for determining the EC50 values of this compound against Phytophthora infestans for both in vitro and in vivo assays. Additionally, a summary of known EC50 values for the closely related species Phytophthora capsici is presented as a reference, alongside an overview of the putative mode of action of this compound.

Quantitative Data Summary

Table 1: EC50 Values of this compound Against Various Developmental Stages of Phytophthora capsici

Developmental StageEC50 (µg/mL)
Mycelial Growth1.84[2]
Sporangium Production0.17[2]
Zoospore Release4.92[2]
Cystospore Germination0.09[2]
Mean Baseline (Mycelial Growth) 1.4261 (±0.4002) [1][3]

Note: Data is for P. capsici and should be used as a reference for P. infestans.

Experimental Protocols

The following protocols are adapted from established methods for fungicide sensitivity testing in Phytophthora infestans.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Amended Agar (B569324) Method)

This protocol determines the effect of this compound on the vegetative growth of P. infestans.

1. Materials

  • Phytophthora infestans isolates

  • Rye A or V8 juice agar medium

  • Technical grade this compound (≥95% purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator set to 18°C

  • Digital calipers or ruler

2. Methods

  • Preparation of P. infestans Cultures:

    • Culture P. infestans isolates on rye A or V8 agar plates.

    • Incubate in the dark at 18°C for 10-14 days until the mycelium covers the plate.

  • Preparation of this compound Stock Solution:

    • Dissolve technical grade this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungicide-Amended Media:

    • Prepare rye A or V8 agar and autoclave.

    • Allow the medium to cool to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the this compound stock solution to the molten agar. Ensure the final concentration of DMSO does not exceed 1% (v/v) in any plate, including the control.

    • Pour the amended and control media into sterile petri dishes.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing margin of the P. infestans cultures.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation and Data Collection:

    • Seal the plates with parafilm and incubate in the dark at 18°C.

    • After 7-10 days, or when the mycelium in the control plates has reached the edge of the dish, measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • The EC50 value is determined by probit analysis or by regressing the inhibition percentage against the log-transformed fungicide concentrations.

Protocol 2: In Vivo Detached Leaf Assay

This protocol assesses the protective activity of this compound on host tissue.

1. Materials

  • Susceptible potato or tomato plants (e.g., cv. Bintje)

  • Phytophthora infestans isolates

  • This compound formulation

  • Sterile distilled water

  • Tween 20 (or other suitable surfactant)

  • Atomizer/sprayer

  • Moist chambers (e.g., trays with wet paper towels, covered with a lid)

  • Growth chamber or incubator (16-18°C, with a photoperiod)

  • Hemocytometer

2. Methods

  • Plant Preparation:

    • Grow susceptible potato or tomato plants under controlled conditions for 4-6 weeks.

    • Select young, fully expanded, healthy leaves for the assay.

  • Inoculum Preparation:

    • Grow P. infestans on rye A agar for 10-14 days.

    • Flood the plates with cold, sterile distilled water and gently scrape the surface to release sporangia.

    • Filter the suspension through cheesecloth.

    • Adjust the sporangial concentration to 5 x 10^4 sporangia/mL using a hemocytometer.

    • To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours.

  • Fungicide Application:

    • Prepare a series of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL) in sterile distilled water with a surfactant (e.g., 0.01% Tween 20).

    • Detach leaves from the plants and place them adaxial (upper) side up in moist chambers.

    • Spray the leaves with the different fungicide concentrations until runoff.

    • Allow the leaves to air dry in a laminar flow hood.

  • Inoculation:

    • Place a 10-20 µL drop of the zoospore/sporangia suspension onto the center of each treated leaf.

  • Incubation and Assessment:

    • Incubate the moist chambers at 16-18°C with a 16-hour photoperiod.

    • After 5-7 days, assess the disease severity by measuring the diameter of the necrotic lesion on each leaf.

  • Data Analysis:

    • Calculate the percentage of disease inhibition for each concentration relative to the untreated control.

    • Determine the EC50 value using regression analysis of the inhibition percentage versus the log-transformed fungicide concentrations.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P_infestans 1. P. infestans Culture Inoculation 4. Inoculation P_infestans->Inoculation Fungicide_Stock 2. This compound Stock Solution Preparation Media_Prep 3. Amended Media / Spray Solution Prep. Fungicide_Stock->Media_Prep Media_Prep->Inoculation Incubation 5. Incubation Inoculation->Incubation Measurement 6. Measurement (Colony Diameter / Lesion Size) Incubation->Measurement Inhibition_Calc 7. Inhibition % Calculation Measurement->Inhibition_Calc EC50_Calc 8. EC50 Determination (Regression Analysis) Inhibition_Calc->EC50_Calc

Putative Mode of Action

This compound is classified as a Carboxylic Acid Amide (CAA) fungicide.[1] The mode of action for this class of fungicides against oomycetes is the inhibition of cellulose (B213188) synthase.[1][4] Specifically, studies on related CAA fungicides and this compound-resistant mutants of P. capsici point to mutations in the cellulose synthase 3 gene (CesA3) as conferring resistance.[1][3][5] This indicates that CesA3 is the likely target of this compound.

Cellulose is a critical structural component of the cell walls in oomycetes. By inhibiting cellulose synthase, this compound disrupts the formation of the cell wall, leading to morphological abnormalities such as hyphal swelling and bursting, and ultimately inhibiting the growth and development of the pathogen.[2][4] This disruption affects various life stages, including mycelial growth and spore germination.[2]

Mode_of_Action This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibits Cellulose_Synth Cellulose Synthesis CesA3->Cellulose_Synth Catalyzes UDP_Glucose UDP-Glucose UDP_Glucose->CesA3 Substrate Cell_Wall Cell Wall Integrity Cellulose_Synth->Cell_Wall Maintains Growth_Inhibition Growth Inhibition (Hyphal Swelling, Lysis) Cellulose_Synth->Growth_Inhibition Disruption leads to Cell_Wall->Growth_Inhibition Leads to

References

Application Notes and Protocols: Pyrimorph Stock Solution Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimorph (B610360) is a novel fungicide demonstrating high efficacy against various oomycetes, which are destructive plant pathogens.[1][2] Its primary application is in the control of diseases caused by species such as Phytophthora capsici and Phytophthora infestans.[3][4] The mechanism of action involves the inhibition of cell wall biosynthesis, a process critical for fungal integrity and growth.[3][5] Research suggests that this compound targets the cellulose (B213188) synthase 3 (CesA3) enzyme, leading to disruption of the cell wall and subsequent inhibition of fungal development.[1][2]

Accurate and consistent preparation of this compound stock solutions is fundamental for achieving reproducible and reliable results in laboratory settings. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for research applications.

Physicochemical and Solubility Data

A comprehensive understanding of this compound's properties is essential for its effective use. The following table summarizes key physicochemical and solubility data.

PropertyValueSource(s)
IUPAC Name (E)-3-[(2-chloropyridine-4-yl)-3-(4-tert-butylphenyl)acryloyl]morpholine[1]
CAS Number 868390-90-3[5]
Molecular Formula C₂₂H₂₅ClN₂O₂[4][5]
Molecular Weight 384.90 g/mol [5]
Appearance White to off-white solid[5]
Solubility DMSO: 125 mg/mL (requires sonication and warming to 60°C) DMF: 1 mg/mL PBS (pH 7.2): 0.20 mg/mL[4][5]

Experimental Protocols

Safety Precautions: Always handle this compound powder and its solutions in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Concentration Stock Solution Preparation (in DMSO)

This protocol describes the preparation of a concentrated this compound stock solution, typically in the range of 10-100 mg/mL, using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound powder (purity ≥ 90%)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[5]

  • Calibrated analytical balance

  • Sterile, conical, or microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired mass of this compound powder.

    • Example: To prepare 5 mL of a 10 mg/mL stock solution, weigh 50 mg of this compound.

  • Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of DMSO.

    • Example: Add 5 mL of DMSO to the 50 mg of this compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Sonication/Heating: If the solid does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[6] For high concentrations (e.g., >100 mg/mL), gentle warming to 60°C may be necessary to achieve full dissolution.[5]

  • Aliquotting: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5][6]

  • Storage: Store the aliquots as recommended in the storage table below.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the high-concentration DMSO stock solution into aqueous media or buffers for use in experiments.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous medium (e.g., potato dextrose agar (B569324) (PDA), liquid culture medium, PBS)

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your working medium. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced effects on the organism.

    • Formula: V₁ = (C₂ × V₂) / C₁

      • V₁ = Volume of stock solution needed

      • C₁ = Concentration of stock solution

      • V₂ = Final volume of working solution

      • C₂ = Desired final concentration of working solution

    • Example: To prepare 100 mL of media with a final this compound concentration of 10 µg/mL from a 10 mg/mL stock:

      • V₁ = (10 µg/mL × 100 mL) / 10,000 µg/mL = 0.1 mL or 100 µL.

  • Dilution: Add the calculated volume (100 µL in the example) of the stock solution to the final volume of the aqueous medium.

  • Mixing: Mix thoroughly by vortexing or inverting to ensure a homogenous working solution.

  • Application: Use the freshly prepared working solution immediately for your experiments, such as amending culture plates or for liquid bioassays.[1]

Storage and Stability

Proper storage is critical to maintain the chemical integrity and activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a dry, dark place.
4°C2 yearsFor shorter-term storage.
Stock Solution in DMSO -80°C6 monthsRecommended for long-term storage.[5]
-20°C1 monthSuitable for short-term storage.[5]

Note: Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Mechanism of Action and Experimental Workflow

This compound primarily acts by inhibiting Cellulose Synthase 3 (CesA3), an enzyme essential for building the fungal cell wall. This inhibition disrupts cell wall integrity, ultimately leading to the cessation of fungal growth.[1][2]

Pyrimorph_Mechanism_of_Action This compound Mechanism of Action This compound This compound CesA3 Cellulose Synthase 3 (CesA3) This compound->CesA3 Inhibits Cellulose_Synth Cellulose Synthesis CesA3->Cellulose_Synth Catalyzes Cell_Wall Cell Wall Disruption Cellulose_Synth->Cell_Wall Disruption of Fungal_Growth Inhibition of Fungal Growth Cell_Wall->Fungal_Growth Leads to

Caption: The inhibitory action of this compound on the fungal cell wall synthesis pathway.

The following diagram illustrates the standard laboratory workflow from solid compound to final experimental use.

Stock_Preparation_Workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A 1. Weigh this compound Powder B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex & Sonicate to Homogenize B->C D 4. Dispense Single-Use Aliquots C->D E 5. Store at -80°C (Long-Term) D->E F 6. Thaw One Aliquot of Stock E->F For each experiment G 7. Dilute into Assay Medium F->G H 8. Use Immediately in Experiment G->H

Caption: A generalized workflow for preparing and using this compound solutions in the lab.

Application Data: Antifungal Activity

This compound has demonstrated potent activity against various life stages of the oomycete Phytophthora capsici. The following effective concentrations (EC₅₀) provide a reference for designing dose-response experiments.

Life Cycle Stage of P. capsiciEC₅₀ Value (µg/mL)Source(s)
Cystospore Germination 0.09[3][5]
Sporangia Formation 0.17[3][5]
Mycelial Growth 1.84[3][5]
Zoospore Release 4.92[3][5]

These values indicate that this compound is highly effective at inhibiting the early stages of fungal development, such as germination and the formation of sporangia.[3][5] Researchers have used a range of concentrations in agar dilution assays, from 3.125 to 150 µg/mL, to determine resistance factors.[1]

References

Application Notes and Protocols: Pyrimorph in Dual Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimorph (B610360) is a novel fungicide demonstrating significant activity against oomycetes, a group of destructive plant pathogens.[1][2][3][4] Its application in in-vitro assays, such as dual culture, is crucial for understanding its efficacy, mechanism of action, and for screening potential resistance. This document provides detailed application notes and protocols for utilizing this compound in dual culture assays, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exhibits a multi-faceted mode of action against oomycetes like Phytophthora capsici.[1][4][5] Its primary mechanisms include:

  • Impairment of Energy Generation: this compound disrupts the energy production systems within the pathogen.[1][4][5] Studies have shown that the addition of ATP can reduce the inhibitory effect of this compound on mycelial growth, suggesting interference with energy generation.[1][5] It has been observed to significantly inhibit the hexosemonophosphate (HMP) metabolic pathway.[1][4][5]

  • Inhibition of Cell Wall Biosynthesis: A major mode of action is the inhibition of cell wall biosynthesis.[6][7] This is supported by proteomic data and biochemical analyses.[6][7] The mechanism may be similar to that of carboxylic acid amide (CAA) fungicides, targeting cellulose (B213188) synthase 3 (CesA3).[2][3] Morphological changes induced by this compound include excessive septation, swelling of hyphae, and thickening of the cell wall.[1][4][5]

Data Presentation

The efficacy of this compound against various life stages of Phytophthora capsici has been quantified, providing crucial data for experimental design.

Table 1: EC50 Values of this compound against Phytophthora capsici [1][5]

Life Cycle StageEC50 (µg/mL)
Mycelial Growth1.84
Sporangium Production0.17
Zoospore Release4.92
Cystospore Germination0.09

Table 2: Baseline Sensitivity of Phytophthora capsici to this compound (Mycelial Growth Inhibition) [2][8]

Number of IsolatesMean EC50 (µg/mL)Standard Deviation
2261.4261±0.4002

Experimental Protocols

This section details the protocol for a dual culture assay to evaluate the inhibitory effect of this compound on the mycelial growth of a target oomycete pathogen.

Protocol 1: Dual Culture Assay for this compound Efficacy

Objective: To determine the inhibitory effect of this compound on the radial growth of a target oomycete pathogen.

Materials:

  • This compound stock solution (analytical grade, dissolved in a suitable solvent like DMSO)

  • Pure culture of the target oomycete pathogen (e.g., Phytophthora capsici)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • Laminar flow hood

  • Incubator

  • Micropipettes

  • Digital calipers

Procedure:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the PDA to cool to approximately 50-55°C in a water bath.

    • In a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., based on EC50 values). Ensure thorough mixing. A solvent control (PDA with the solvent used to dissolve this compound) and a negative control (PDA without any additions) should also be prepared.

    • Pour approximately 20 mL of the amended and control PDA into sterile 90 mm petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing culture of the target oomycete, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug in the center of each PDA plate (both this compound-amended and control plates).

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the plates in an incubator at the optimal growth temperature for the target pathogen (e.g., 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average diameter for each plate.

    • The percentage of inhibition of mycelial growth can be calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the colony in the control plate.

      • T = Average diameter of the colony in the treatment plate.

Visualizations

Diagram 1: Experimental Workflow of a Dual Culture Assay

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Analysis prep_media Prepare PDA Medium add_this compound Amend Medium with this compound prep_media->add_this compound pour_plates Pour Plates add_this compound->pour_plates get_plug Obtain Mycelial Plug of Pathogen inoculate Inoculate Center of Plate pour_plates->inoculate get_plug->inoculate incubate Incubate at Optimal Temperature measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end start Start start->prep_media

Caption: Workflow for assessing this compound efficacy using a dual culture assay.

Diagram 2: Proposed Mechanism of Action of this compound in Oomycetes

Caption: this compound's proposed dual inhibitory action on oomycete growth.

References

Application Notes and Protocols for In Vitro Generation of Pyrimorph-Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimorph (B610360) is a novel fungicide demonstrating high efficacy against various Oomycetes, including the economically significant plant pathogen Phytophthora capsici.[1][2] Understanding the potential for resistance development is crucial for sustainable disease management and the development of next-generation fungicides. This document provides a detailed protocol for the in vitro generation and characterization of this compound-resistant mutants of Phytophthora capsici. The methodology is based on repeated exposure to the fungicide, a common technique for selecting for resistance in vitro. Additionally, this note summarizes the current understanding of this compound's mode of action and the molecular basis of resistance.

Introduction to this compound

This compound, with the chemical name (E)-3-[(2-chloropyridine-4-yl)-3-(4-tert-butylphenyl) acryloyl] morpholine, is a fungicide developed in China that shows excellent activity against Oomycetes like Phytophthora infestans and Phytophthora capsici.[1][2][3] It effectively inhibits multiple stages of the pathogen's life cycle, including mycelial growth, sporangium production, zoospore release, and cystospore germination.[4][5]

Mode of Action

The precise mode of action of this compound is believed to be multi-faceted. Studies suggest it impairs the energy generation system of the pathogen.[3][4][5] This is supported by observations that the inhibitory effects of this compound on mycelial growth can be partially reversed by the addition of ATP.[4][5] Furthermore, this compound has been shown to affect cell wall biosynthesis, leading to morphological abnormalities such as excessive septation, swelling of hyphae, and thickening of the cell wall.[4][5] There is also evidence suggesting a similar mechanism of action to carboxylic acid amide (CAA) fungicides, although important differences exist.[1][2]

Resistance to this compound

The development of resistance to this compound in Phytophthora capsici has been documented in laboratory settings.[1][2] Research indicates that resistance can arise from a point mutation in the cellulose (B213188) synthase 3 (CesA3) gene.[1][2][6] Specifically, an amino acid substitution from glutamine to lysine (B10760008) at position 1077 has been linked to high levels of stable resistance.[6] this compound-resistant mutants have been generated in vitro with a frequency of approximately 1x10⁻⁴ through repeated exposure to the fungicide.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound sensitivity and resistance in Phytophthora capsici.

Table 1: Baseline Sensitivity of Wild-Type Phytophthora capsici to this compound

ParameterValueReference
Number of Isolates226[1][2]
Mean EC₅₀ (μg/mL)1.4261 (±0.4002)[1][2][6]

Table 2: Characteristics of In Vitro Generated this compound-Resistant Mutants

ParameterValueReference
Frequency of Resistance~ 1x10⁻⁴[1][2][6]
Resistance Factor Range10.67 to 56.02[1][2][6]
Stability of ResistanceStable after 10 transfers on fungicide-free medium[6]

Table 3: EC₅₀ Values for Different Stages of Phytophthora capsici Life Cycle

Life Cycle StageEC₅₀ (μg/mL)Reference
Mycelial Growth1.84[4][5]
Sporangium Production0.17[4][5]
Zoospore Release4.92[4][5]
Cystospore Germination0.09[4][5]

Experimental Protocols

This section provides a detailed methodology for generating this compound-resistant mutants of Phytophthora capsici in vitro.

Materials
  • Wild-type, this compound-sensitive isolate of Phytophthora capsici

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Incubator set to 25°C

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Spectrophotometer or hemocytometer

Protocol for Generating this compound-Resistant Mutants

This protocol is based on the principle of repeated exposure to increasing concentrations of this compound.

Step 1: Preparation of this compound-Amended Media

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare PDA medium and autoclave.

  • Allow the PDA to cool to approximately 50-55°C in a water bath.

  • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations. Start with a concentration equal to the EC₅₀ of the wild-type strain (approximately 1.5 µg/mL).

  • Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify.

Step 2: Initial Inoculation and Selection

  • From a fresh culture of the wild-type P. capsici isolate, take a 5 mm mycelial plug from the edge of an actively growing colony.

  • Place the mycelial plug onto the center of a PDA plate amended with the starting concentration of this compound.

  • Incubate the plates at 25°C in the dark for 5-7 days, or until mycelial growth is observed.

Step 3: Sub-culturing and Stepwise Selection

  • From the edge of the growing colony on the this compound-amended plate, take a new 5 mm mycelial plug.

  • Transfer this plug to a fresh PDA plate containing a higher concentration of this compound (e.g., 2-fold increase).

  • Repeat this process of sub-culturing onto plates with progressively higher concentrations of this compound. The stepwise increase in fungicide concentration allows for the selection of mutants with increasing levels of resistance.

  • Continue this process until isolates are obtained that can grow on PDA amended with a high concentration of this compound (e.g., >50 µg/mL).

Step 4: Isolation and Purification of Resistant Mutants

  • Once a resistant phenotype is observed, perform single-spore isolation to ensure the genetic purity of the mutant strain.

  • Alternatively, if zoospores are not readily produced, perform hyphal tipping from the edge of the resistant colony to isolate the mutant.

Step 5: Confirmation of Resistance and Stability

  • Determine the EC₅₀ value of the putative resistant mutant for this compound using a dose-response assay on amended PDA plates.

  • To assess the stability of the resistance, sub-culture the mutant on fungicide-free PDA for at least 10 consecutive transfers.

  • After the transfers, re-determine the EC₅₀ value. If the EC₅₀ remains significantly higher than the wild-type, the resistance is considered stable.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_selection Selection Process cluster_characterization Characterization start Start with Wild-Type P. capsici prep_media Prepare PDA with Increasing this compound Concentrations start->prep_media inoculate Inoculate on PDA with Starting this compound Conc. (EC50) prep_media->inoculate incubate Incubate at 25°C inoculate->incubate subculture Sub-culture to Higher This compound Concentration incubate->subculture repeat_selection Repeat Sub-culturing (Stepwise Increase) subculture->repeat_selection Iterate isolate Isolate and Purify Resistant Mutant repeat_selection->isolate confirm Confirm Resistance (EC50 Assay) isolate->confirm stability Assess Stability (10 Transfers on PDA) confirm->stability end Characterized Resistant Mutant stability->end

Caption: Workflow for in vitro generation of this compound-resistant mutants.

Proposed Mechanism of Action and Resistance

G cluster_action This compound Mode of Action cluster_resistance Mechanism of Resistance This compound This compound energy Energy Generation System (e.g., ATP Production) This compound->energy Inhibits cell_wall Cell Wall Biosynthesis (Cellulose Synthase) This compound->cell_wall Inhibits phenotype Disrupted Mycelial Growth & Cell Wall Abnormalities energy->phenotype cell_wall->phenotype mutation Point Mutation in CesA3 Gene (Cellulose Synthase 3) altered_protein Altered CesA3 Protein mutation->altered_protein reduced_binding Reduced this compound Binding altered_protein->reduced_binding reduced_binding->cell_wall Prevents Inhibition

References

Application Notes and Protocols for Studying Oomycete Cell Wall Regeneration Using Pyrimorph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimorph (B610360) is a novel fungicide belonging to the carboxylic acid amide (CAA) family, demonstrating high efficacy against plant-pathogenic oomycetes such as Phytophthora capsici.[1][2] Oomycetes, or water molds, are a distinct lineage of eukaryotic microorganisms responsible for significant agricultural losses worldwide. A key differentiator between oomycetes and true fungi is their cell wall composition; oomycete cell walls are primarily composed of β-1,3-glucans and cellulose (B213188), whereas fungal cell walls are rich in chitin.[3] This unique composition makes the enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive target for selective fungicides.

These application notes provide detailed protocols for utilizing this compound as a tool to study oomycete cell wall regeneration. The included methodologies are designed to enable researchers to quantify the inhibitory effects of this compound and to investigate the underlying cellular and molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound against Phytophthora capsici.

Table 1: In Vitro Efficacy of this compound against Various Life Stages of Phytophthora capsici [1]

Life StageEC₅₀ (µg/mL)
Mycelial Growth1.84
Sporangium Production0.17
Zoospore Release4.92
Cystospore Germination0.09

Table 2: Proteomic Response of Phytophthora capsici to this compound Treatment [2]

IsolateTotal Unique Proteins IdentifiedProteins with Altered Abundance
Wild-Type (Hd3)1336163
This compound-Resistant Mutant (R3-1)133677
This compound-Resistant Mutant (R3-2)133613

Of the proteins with altered abundance in the wild-type isolate, 35 were identified as being related to the mode of action of this compound, with many associated with glucose and energy metabolism.[2]

Experimental Protocols

Protocol 1: Protoplast Regeneration Assay for Assessing Cell Wall Synthesis Inhibition

This assay directly evaluates the effect of this compound on the regeneration of the cell wall in protoplasts. Protoplasts, cells stripped of their cell walls, are fragile and will lyse in an isotonic medium unless they can synthesize a new cell wall.

1. Mycelial Culture:

  • Inoculate the target oomycete, such as Phytophthora capsici, into a suitable liquid medium (e.g., V8 juice broth or Pea Broth).

  • Incubate at 25°C for 3-5 days to generate sufficient mycelial mass.

2. Protoplast Isolation:

  • Harvest the mycelia by filtration and wash thoroughly with a sterile osmotic stabilizer (e.g., 0.6 M Mannitol or 0.6 M KCl).

  • Resuspend the mycelia in an enzyme solution containing cell wall-degrading enzymes (e.g., 1% Cellulase Onozuka RS, 0.5% Driselase, and 0.1% Pectolyase Y-23) dissolved in the osmotic stabilizer.

  • Incubate with gentle agitation (50 rpm) at 28°C for 2-4 hours, or until a significant number of protoplasts are released.

  • Filter the suspension through sterile glass wool or a nylon mesh (e.g., 40 µm) to remove mycelial debris.

  • Pellet the protoplasts by gentle centrifugation (e.g., 500 x g for 5 minutes).

  • Carefully wash the protoplasts twice with the osmotic stabilizer to remove residual enzymes.

3. Treatment and Regeneration:

  • Resuspend the protoplasts in a regeneration medium (e.g., Pea Broth supplemented with 0.6 M Mannitol) to a final concentration of 1 x 10⁵ protoplasts/mL.

  • Aliquot the protoplast suspension into a 96-well microtiter plate.

  • Add this compound from a stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.

  • Incubate the plate at 25°C for 18-24 hours.

4. Assessment of Regeneration:

  • Microscopic Observation: Observe the protoplasts under a light microscope. Count the percentage of protoplasts that have successfully regenerated a cell wall (appearing as non-spherical, often with germ tube emergence) in the control and treated wells.

  • Calcofluor White Staining: To specifically visualize the regenerated cell wall, add Calcofluor White M2R stain (final concentration 0.001%) to each well and incubate for 5 minutes. Observe under a fluorescence microscope with a UV filter set. Regenerated cell walls will fluoresce brightly. Quantify the percentage of fluorescent (regenerated) protoplasts.

  • Data Analysis: Calculate the inhibition of cell wall regeneration for each this compound concentration relative to the solvent control. Determine the EC₅₀ value for the inhibition of regeneration.

Protocol 2: Radiolabeled Glucose Incorporation Assay for Quantifying Cellulose Synthesis Inhibition

This biochemical assay provides a quantitative measure of cell wall synthesis by tracking the incorporation of radiolabeled glucose into cellulose.

1. Oomycete Culture and Treatment:

  • Grow the oomycete in liquid medium as described in Protocol 1.

  • Add this compound at various concentrations to the cultures and incubate for a defined period (e.g., 1-2 hours). This pre-incubation allows the fungicide to take effect before the addition of the radiolabel.

2. Radiolabeling:

  • Add D-[U-¹⁴C]glucose to each culture to a final concentration of 1-5 µCi/mL.

  • Incubate for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized cell wall material.

3. Cell Wall Isolation and Fractionation:

  • Harvest the mycelia by filtration and wash extensively with water to remove unincorporated radiolabel.

  • Freeze-dry the mycelia and grind to a fine powder.

  • Perform a series of extractions to isolate the cellulose fraction:

    • Extract with hot water (100°C) to remove soluble components.

    • Extract with a chloroform:methanol mixture (1:1, v/v) to remove lipids.

    • Extract with 1 M NaOH at 100°C for 1 hour to remove alkali-soluble polysaccharides (including β-1,3-glucans).

    • The remaining pellet is the alkali-insoluble fraction, which is enriched in cellulose.

4. Quantification of Incorporated Radioactivity:

  • Resuspend the final cellulose-enriched pellet in a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Normalize the counts to the dry weight of the initial mycelia.

5. Data Analysis:

  • Compare the radioactivity incorporated into the cellulose fraction of this compound-treated samples to that of the untreated control.

  • Calculate the percentage of inhibition of cellulose synthesis for each this compound concentration and determine the IC₅₀ value.

Protocol 3: Transmission Electron Microscopy (TEM) for Ultrastructural Analysis of Cell Wall Changes

TEM provides high-resolution images of the cellular ultrastructure, allowing for detailed visualization of this compound-induced changes to the cell wall.

1. Sample Preparation:

  • Grow oomycete mycelia on agar (B569324) plates or in liquid culture.

  • Treat with an effective concentration of this compound (e.g., the EC₅₀ for mycelial growth) for a predetermined time (e.g., 12-24 hours).

  • Excise small blocks of the mycelia (approx. 1 mm³).

2. Fixation:

  • Immediately immerse the mycelial blocks in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer, pH 7.2) and incubate at 4°C for at least 4 hours.

  • Wash the samples three times with the phosphate buffer.

  • Post-fix with a secondary fixative (e.g., 1% osmium tetroxide in the same buffer) for 1-2 hours at room temperature.

3. Dehydration and Embedding:

  • Wash the samples with distilled water.

  • Dehydrate the samples through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).

  • Infiltrate the samples with a resin (e.g., Spurr's resin or Epon) through a series of increasing resin concentrations in ethanol.

  • Embed the samples in pure resin in molds and polymerize at 60-70°C for 24-48 hours.

4. Sectioning and Staining:

  • Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance contrast.

5. Imaging:

  • Observe the sections using a transmission electron microscope.

  • Capture images of the cell wall and internal organelles, comparing the ultrastructure of this compound-treated and control samples. Look for changes in cell wall thickness, layering, and integrity, as well as effects on organelles.[1]

Visualizations

Experimental_Workflow_Protoplast_Regeneration_Assay cluster_prep Protoplast Preparation cluster_treatment Treatment & Regeneration cluster_analysis Analysis cluster_result Result mycelia Oomycete Mycelia enzymes Enzyme Digestion (Cellulase, Pectolyase) mycelia->enzymes protoplasts Isolated Protoplasts enzymes->protoplasts treatment Incubate with this compound (Various Concentrations) protoplasts->treatment regeneration Regeneration (18-24h) treatment->regeneration microscopy Microscopic Quantification (% Regenerated) regeneration->microscopy staining Calcofluor White Staining regeneration->staining ec50 Determine EC₅₀ for Regeneration Inhibition microscopy->ec50 quantification Fluorescence Quantification staining->quantification quantification->ec50

Figure 1: Experimental workflow for the protoplast regeneration assay.

Signaling_Pathway_Pyrimorph_Action cluster_cell Oomycete Cell cluster_downstream Downstream Effects This compound This compound cesa3 Cellulose Synthase 3 (CesA3) (in plasma membrane) This compound->cesa3 inhibits cellulose Cellulose Microfibrils cesa3->cellulose synthesis glucose UDP-Glucose glucose->cesa3 substrate cellwall Cell Wall Assembly (Disrupted) cellulose->cellwall swelling Hyphal Swelling cellwall->swelling lysis Cell Lysis swelling->lysis

Figure 2: Proposed signaling pathway for this compound's mode of action.

Discussion

The provided protocols offer robust methods for investigating the impact of this compound on oomycete cell wall regeneration. The protoplast regeneration assay is a powerful tool for screening compounds that target cell wall synthesis and for quantifying their inhibitory activity. The radiolabeled glucose incorporation assay provides direct biochemical evidence of the inhibition of cellulose synthesis. Finally, transmission electron microscopy allows for a detailed visualization of the ultrastructural consequences of this compound treatment on the oomycete cell wall.

Proteomic studies have revealed that in addition to the direct inhibition of CesA3, this compound treatment leads to altered expression of proteins involved in glucose and energy metabolism.[2] This suggests that the disruption of cell wall synthesis has broader consequences for cellular homeostasis. Further research could focus on elucidating the precise signaling pathways that are affected by the inhibition of CesA3 and how the oomycete cell attempts to compensate for this stress. The identification of proteins that are up- or down-regulated in response to this compound could reveal novel targets for the development of synergistic fungicidal combinations.

By employing these methodologies, researchers and drug development professionals can gain a deeper understanding of the mechanism of action of this compound and other cell wall-targeting fungicides, aiding in the development of more effective and sustainable strategies for controlling oomycete pathogens.

References

Field Application Techniques for Pyrimorph Research Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in conducting effective field trials with the fungicide pyrimorph (B610360). The information provided is intended to support the systematic evaluation of this compound's efficacy against Oomycete pathogens, particularly Phytophthora species.

Introduction to this compound

This compound is a systemic fungicide demonstrating high efficacy against various Oomycete pathogens, including Phytophthora infestans (late blight) and Phytophthora capsici (Phytophthora blight)[1][2]. Its unique dual mode of action targets critical cellular processes in these pathogens, making it a valuable tool in disease management research. Understanding the precise application of this compound in a research context is crucial for generating reliable and reproducible data.

Mode of Action

This compound disrupts pathogen growth and development through two primary mechanisms:

  • Inhibition of Cell Wall Biosynthesis: this compound targets and inhibits cellulose (B213188) synthase 3 (CesA3), a key enzyme in the biosynthesis of the pathogen's cell wall. This disruption leads to compromised cell wall integrity and ultimately cell lysis[1][3].

  • Impairment of Mitochondrial Respiration: this compound also interferes with the mitochondrial electron transport chain, likely at Complex III. This action inhibits ATP synthesis, depriving the pathogen of the energy required for various metabolic processes[4].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, derived from both laboratory and field studies.

Table 1: In Vitro Efficacy of this compound against Phytophthora capsici
Life Cycle StageMean EC50 Value (µg/mL)Reference
Mycelial Growth1.4261 - 1.84[1][4]
Sporangium Production0.17[4]
Cystospore Germination0.09[4]
Zoospore Release4.92[4]
Table 2: Field Application Efficacy of this compound against Phytophthora Blight (P. capsici) on Pepper
Application Rate (g a.i./ha)Pathogen Isolate TypeDisease Control Efficacy (%)Reference
450Wild-type72 - 76[1]
450Moderately Resistant64 - 71[1]
450Highly Resistant7 - 13[1]
375 - 450Recommended RangeNot specified[1]

Experimental Protocols for Field Efficacy Trials

This section outlines a detailed protocol for conducting a field research trial to evaluate the efficacy of this compound against Phytophthora capsici on a host crop such as pepper.

Experimental Design
  • Trial Layout: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Each plot should consist of a minimum of 20 plants to ensure sufficient data points for statistical analysis.

  • Treatments:

    • Untreated, inoculated control.

    • Untreated, non-inoculated control.

    • This compound at various application rates (e.g., 300, 375, 450 g a.i./ha).

    • A standard fungicide with known efficacy against P. capsici for comparison.

  • Buffer Zones: Include buffer zones or guard rows around each plot to minimize inter-plot interference from spray drift.

Inoculum Preparation and Application
  • Isolate Selection: Utilize a well-characterized, virulent isolate of Phytophthora capsici.

  • Culture Preparation: Grow the isolate on a suitable medium, such as V8 juice agar, for 7-10 days to promote sporulation.

  • Zoospore Suspension: Flood the culture plates with sterile distilled water and incubate at 4°C for 30 minutes, followed by 30 minutes at room temperature to induce zoospore release.

  • Concentration Adjustment: Adjust the zoospore suspension concentration to a minimum of 1 x 10^4 zoospores/mL using a hemocytometer.

  • Inoculation: Apply a standardized volume (e.g., 3-5 mL) of the zoospore suspension to the soil surface at the base of each plant stem[1].

This compound Application
  • Timing: Apply this compound as a preventative treatment before the onset of disease symptoms or at the very early stages of disease development. Subsequent applications can be made at 7-14 day intervals, depending on disease pressure and environmental conditions.

  • Application Method:

    • Foliar Spray: Use a calibrated backpack sprayer or a tractor-mounted boom sprayer to ensure uniform coverage. The spray volume should be sufficient to wet the foliage and stems thoroughly.

    • Soil Drench: For targeting crown and root rot, apply a measured volume of the fungicide solution directly to the soil around the base of each plant.

  • Calibration: Accurately calibrate all application equipment before use to ensure the intended application rate is delivered.

Data Collection and Disease Assessment
  • Frequency: Assess disease severity at regular intervals (e.g., 7 days) following inoculation and treatment application.

  • Disease Severity Rating: Use a standardized 0-5 rating scale to assess the percentage of the plant affected by the disease[1]:

    • 0: No visible disease symptoms.

    • 1: Leaves slightly wilted with initial stem lesions, or 10-29% of the plant diseased.

    • 2: 30-49% of the plant diseased.

    • 3: 50-69% of the plant diseased.

    • 4: 70-90% of the plant diseased.

    • 5: Dead plant.

  • Data Analysis: Analyze the collected disease severity data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects. Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms of this compound's action and a typical experimental workflow for a field trial.

G cluster_cell_wall Cell Wall Biosynthesis Pathway UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA3) UDP_Glucose->Cellulose_Synthase Cellulose Cellulose Cellulose_Synthase->Cellulose Cell_Wall Cell Wall Structure Cellulose->Cell_Wall This compound This compound This compound->Cellulose_Synthase

Caption: this compound's inhibition of Cellulose Synthase (CesA3).

G cluster_respiration Mitochondrial Respiration Complex_I Complex I Ubiquinone Ubiquinone Pool Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III

Caption: this compound's disruption of the electron transport chain.

G cluster_workflow This compound Field Trial Workflow A 1. Experimental Design (RCBD, 4+ Reps) B 2. Plot Establishment & Crop Planting A->B C 3. Inoculum Preparation (P. capsici Zoospores) B->C D 4. Inoculation (Soil Drench at Plant Base) C->D E 5. This compound Application (Foliar Spray or Soil Drench) D->E F 6. Data Collection (Disease Severity Rating 0-5) E->F 7-day intervals G 7. Statistical Analysis (ANOVA, % Control) F->G H 8. Results & Interpretation G->H

Caption: Logical workflow for a this compound field efficacy trial.

References

Detecting Pyrimorph Residues in Soil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed analytical methods and protocols for the quantitative determination of pyrimorph (B610360) residues in soil samples. The methodologies described are intended for researchers, scientists, and professionals in the fields of environmental science and drug development. The primary methods covered are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a fungicide used to control oomycete diseases in various crops. Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods to monitor its environmental fate and ensure food safety. The protocols herein provide a framework for the accurate and precise quantification of this compound residues.

A multi-residue analytical method developed by Wang et al. (2022) for 477 pesticides in soil, including this compound, demonstrated robust performance using a modified QuEChERS approach coupled with LC-MS/MS and GC-MS/MS.[1] This study provides a strong basis for the methods detailed below. Recoveries for most pesticides in this comprehensive study ranged from 70% to 120%, with relative standard deviations (RSDs) below 20%, indicating satisfactory accuracy and precision.[1] The limits of quantification (LOQ) for the target pesticides were reported to be in the range of 2 to 20 μg/kg.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of analytical methods for this compound in soil, based on a comprehensive multi-residue analysis study.

ParameterValueReference
Limit of Quantification (LOQ)2 - 20 µg/kg[1]
Recovery70 - 120%[1]
Precision (RSD)< 20%[1]
Analytical TechniqueLC-MS/MS[1]

Experimental Protocols

Sample Preparation and Extraction: Modified QuEChERS Method

This protocol is adapted from a validated multi-residue method and is suitable for the extraction of this compound from soil.[1]

Materials:

Procedure:

  • Sample Hydration: Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 5 mL of deionized water to the soil and vortex for 30 seconds to hydrate (B1144303) the sample. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the hydrated soil sample.

    • If using, add a ceramic homogenizer to the tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 2 minutes. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS or GC-MS analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is suitable for the separation.[1]

  • Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.[1]

  • Mobile Phase B: Methanol with 2 mM ammonium formate and 0.01% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Gradient: A suitable gradient should be optimized to ensure good separation of this compound from matrix interferences.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The following transitions for this compound have been reported:

    • Precursor Ion (m/z): 385.2

    • Product Ion 1 (Quantifier): 242.1

    • Product Ion 2 (Qualifier): 272.1

    • Collision energies should be optimized for the specific instrument being used.[1]

Instrumental Analysis: GC-MS

While LC-MS/MS is often preferred for this compound analysis, GC-MS can also be utilized.

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a mass spectrometer.

GC Conditions:

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS, DB-5MS).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: An optimized temperature program is crucial for good chromatographic separation. A typical program might start at 70°C, hold for 2 minutes, then ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 5g Soil Sample hydration Add 5mL Water Vortex & Stand 30 min sample->hydration extraction Add 10mL ACN & QuEChERS Salts Shake 2 min hydration->extraction centrifuge1 Centrifuge ≥4000 x g for 5 min extraction->centrifuge1 transfer Transfer 6mL Supernatant centrifuge1->transfer dspe Add d-SPE Salts (MgSO4, PSA, C18) transfer->dspe vortex_dspe Vortex 1 min dspe->vortex_dspe centrifuge2 Centrifuge ≥4000 x g for 5 min vortex_dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

Caption: Experimental workflow for the analysis of this compound residues in soil.

analytical_logic title Analytical Method Selection Logic start Start: this compound Residue in Soil title->start extraction Sample Extraction (QuEChERS) start->extraction cleanup Sample Cleanup (d-SPE) extraction->cleanup instrument_choice Instrumental Analysis cleanup->instrument_choice lcmsms LC-MS/MS (High Specificity & Sensitivity) instrument_choice->lcmsms Preferred gcms GC-MS (Alternative for Volatile Analytes) instrument_choice->gcms Alternative quantification Quantification & Data Analysis lcmsms->quantification gcms->quantification

Caption: Logical flow for selecting and performing this compound residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrimorph Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pyrimorph (B610360) stability in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in storage and under typical experimental conditions?

A1: this compound is a morpholine (B109124) fungicide and, like others in its class, is generally stable when stored correctly. When stored as a solid at -20°C, it has a shelf life of at least four years.[1] However, its stability in solution during long-term experiments can be influenced by several factors including pH, temperature, and light exposure. Morpholine fungicides are generally considered to have a low to medium risk of degradation under typical laboratory conditions.[2]

Q2: What are the primary pathways of this compound degradation I should be aware of?

A2: The primary degradation pathways for morpholine fungicides like this compound include photodegradation (degradation upon exposure to light), and microbial degradation. While generally stable to hydrolysis, extreme pH and temperature conditions can also contribute to degradation.[1][3] For instance, the structurally similar fungicide dimethomorph (B118703) shows interconversion of its (E) and (Z) isomers in sunlight.[4][5]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of the related morpholine fungicide fenpropimorph (B1672530) involves oxidation and the opening of the morpholine ring.[3] Therefore, it is plausible that this compound degradation could result in similar structural modifications. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are the standard approach to identify potential degradation products.[1]

Q4: How can I monitor the concentration of this compound and its potential degradation products in my experiments?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective analytical methods for quantifying this compound and its residues in various samples, including water and soil.[6][7][8] These techniques allow for the separation and sensitive detection of the parent compound and its potential degradation products.

Troubleshooting Guides

This section addresses common problems encountered during long-term experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Loss of this compound activity or concentration over time in solution. Photodegradation: Exposure of the experimental setup to light.1. Conduct experiments in amber-colored glassware or protect clear glassware from light with aluminum foil. 2. Minimize the exposure of stock solutions and experimental samples to ambient light.
Thermal Degradation: High experimental temperatures.1. If experimentally feasible, conduct the experiment at a lower temperature. 2. Store stock solutions at the recommended temperature (-20°C) and minimize the time they are kept at room temperature.
Hydrolysis: Extreme pH of the experimental medium.1. Maintain the pH of the experimental medium within a neutral range (pH 6-8) if the experimental design allows. 2. Buffer the medium to prevent pH fluctuations.
Microbial Degradation: Contamination of the experimental system with microorganisms.1. Use sterile equipment and media. 2. If sterility is not possible, consider including a microbial growth inhibitor that does not interfere with the experiment.
Inconsistent or variable results between experimental replicates. Inconsistent preparation of this compound solutions. 1. Ensure this compound is fully dissolved in the solvent before preparing dilutions. 2. Use calibrated pipettes and follow a standardized procedure for solution preparation.
Differential exposure of replicates to light or temperature. 1. Ensure all replicates are placed in the same environmental conditions (e.g., same incubator, same position on a shaker).
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products. 1. Conduct a forced degradation study (see Experimental Protocols) to generate and identify potential degradation products. 2. Develop an analytical method that can separate the parent this compound peak from the degradation product peaks.

Quantitative Data Summary

The following tables summarize stability data for a representative morpholine fungicide, dimethomorph, which can serve as a guide for this compound due to the lack of publicly available specific data for this compound.

Table 1: Hydrolytic Stability of a Representative Morpholine Fungicide (Dimethomorph) in Sterile Buffer

pHTemperature (°C)Half-life (t½) in daysDegradation after 10 weeks (%)
470Stable< 6.1
770Stable< 6.1
970Stable< 6.1

Data based on studies of dimethomorph, which is hydrolytically stable.[9]

Table 2: Photodegradation of a Representative Morpholine Fungicide (Dimethomorph) in Aqueous Solution

pHTemperature (°C)Light SourceHalf-life (t½) in days
520Continuous Illumination25 - 28

Data based on studies of dimethomorph.[5][9]

Table 3: Soil Degradation of a Representative Morpholine Fungicide (Dimethomorph)

Soil TypeTemperature (°C)Half-life (t½) in days
VariousField Conditions11.5 - 18.5

Data based on studies of dimethomorph.[5]

Detailed Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines the general procedure to identify potential degradation products of this compound under stress conditions.

a. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound and the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

c. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

  • Analyze the samples to identify and quantify the parent this compound and any degradation products.

Protocol for Determining this compound Half-life in Solution

a. Preparation of Test Solutions:

  • Prepare solutions of this compound at a known concentration in the relevant experimental medium (e.g., buffer at a specific pH, cell culture medium).

b. Incubation:

  • Aliquot the test solutions into multiple vials for each time point and condition to be tested (e.g., different temperatures, light/dark conditions).

  • Incubate the vials under the desired experimental conditions.

c. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove a set of vials for analysis.

  • Immediately analyze the concentration of this compound in each vial using a validated HPLC or LC-MS/MS method.

d. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • Determine the degradation rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Stress Conditions Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Stress Conditions Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Stress Conditions Thermal Thermal Degradation (70°C) Stock->Thermal Stress Conditions Photo Photolytic Degradation (UV light) Stock->Photo Stress Conditions Sampling Sampling at Timepoints Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization (for Acid/Base) Sampling->Neutralize Dilution Dilution Neutralize->Dilution HPLC HPLC / LC-MS/MS Analysis Dilution->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Parent Compound HPLC->Quantify Kinetics Determine Degradation Kinetics HPLC->Kinetics

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inconsistent this compound Activity Photodegradation Light Exposure Problem->Photodegradation Thermal High Temperature Problem->Thermal Hydrolysis Extreme pH Problem->Hydrolysis Microbial Contamination Problem->Microbial Preparation Solution Prep Error Problem->Preparation Protect Use Amber Vials / Foil Photodegradation->Protect ControlTemp Control Temperature Thermal->ControlTemp Buffer Buffer Medium (pH 6-8) Hydrolysis->Buffer Sterile Use Sterile Technique Microbial->Sterile Standardize Standardize Protocols Preparation->Standardize

Caption: Troubleshooting logic for inconsistent this compound activity.

References

Technical Support Center: Optimizing Pyrimorph Concentration for Mycelial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrimorph (B610360) to inhibit mycelial growth.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a mycelial growth inhibition assay?

A typical starting point for assessing the inhibitory effects of this compound on the mycelial growth of oomycetes like Phytophthora capsici is to use a range of concentrations to determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth). Based on baseline sensitivity studies, a range from 0.1 µg/mL to 10 µg/mL is often effective for wild-type isolates. For resistant strains, higher concentrations will be necessary.

Q2: Mycelial growth is not inhibited as expected. What are the potential causes?

Several factors could lead to lower-than-expected inhibition:

  • Resistant Isolate: The oomycete isolate may have developed resistance to this compound. Resistance has been linked to point mutations in the cellulose (B213188) synthase 3 (CesA3) gene.[1][2]

  • Experimental Conditions: The presence of certain molecules in the growth medium can interfere with this compound's activity. For example, the addition of ATP has been shown to reduce the inhibitory effect of this compound, suggesting that the fungicide may impair the energy generation system of the organism.[3]

  • Incorrect this compound Concentration: Ensure that the stock solution and final concentrations in the assay are accurate. Serial dilution errors are a common source of inaccurate results.

  • Inappropriate Assay Duration: Mycelial growth should be allowed to proceed for a sufficient amount of time in the control group to allow for accurate measurement of inhibition. A common duration is 5 days.[1]

Q3: What morphological changes in the mycelia can be observed after this compound treatment?

This compound treatment can induce distinct morphological and ultrastructural changes in susceptible oomycete hyphae, including:

  • Excessive septation and swelling of hyphae.[3]

  • Distortion and disruption of most vacuoles.[3]

  • Thickening and development of a multilayer cell wall.[3]

  • Accumulation of dense bodies within the cells.[3]

Q4: What is the mechanism of action of this compound?

This compound appears to have multiple modes of action.[3] Its primary mechanisms include:

  • Impairment of the Energy Generation System: This is supported by evidence that the addition of ATP can reduce its inhibitory effects.[3]

  • Inhibition of Cell Wall Biosynthesis: this compound has been shown to inhibit the formation of cellulose, a key component of the oomycete cell wall.[4] This is further supported by the development of resistance through mutations in the cellulose synthase 3 (CesA3) gene.[1][2]

  • Disruption of Metabolic Pathways: It has been shown to significantly inhibit the hexosemonophosphate (HMP) pathway.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in results between replicates. Inconsistent inoculum size or placement.Use a standardized mycelial plug size for inoculation and ensure it is placed in the center of each plate.
Uneven distribution of this compound in the agar (B569324).Ensure the this compound stock solution is thoroughly mixed with the molten agar before pouring the plates.
No mycelial growth, even at very low this compound concentrations. This compound concentration is too high for the isolate.Perform a broader range-finding experiment with much lower concentrations.
The isolate is not viable.Culture the isolate on a medium without this compound to confirm its viability and growth rate.
EC50 values are significantly different from published data. Different isolate with different sensitivity.The baseline sensitivity to this compound can vary between different field isolates.[1]
Different experimental protocol (e.g., media, incubation time).Ensure your protocol is consistent with standard methods. Refer to the detailed experimental protocol below.

Data Presentation

Table 1: EC50 Values of this compound Against Phytophthora capsici

Isolate Type Number of Isolates Mean EC50 (µg/mL) EC50 Range (µg/mL) Reference
Wild-Type Field Isolates2261.4261 (±0.4002)0.7578 - 3.1610[1][2]
This compound-Resistant Mutants12-Resistance factors ranged from 10.67 to 56.02[1][2]

Table 2: Inhibitory Effects of this compound on Different Life Stages of Phytophthora capsici

Life Stage EC50 (µg/mL) Reference
Mycelial Growth1.84[3]
Sporangium Production0.17[3]
Zoospore Release4.92[3]
Cystospore Germination0.09[3]

Experimental Protocols

Detailed Methodology for Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to determine the EC50 of this compound against Phytophthora capsici.[1][5]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Preparation of Amended Agar Plates:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to approximately 50-60°C.

    • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates, including the control (e.g., 1% v/v DMSO).

    • Pour the amended agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation:

    • From the edge of an actively growing culture of the oomycete on PDA, take a mycelial plug of a standardized diameter (e.g., 5 mm).

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended plate and the control plates.

  • Incubation:

    • Incubate the plates at 25°C in the dark for 5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.[1]

  • Data Collection and Analysis:

    • Measure the diameter of the mycelial colony in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial inoculum plug.

    • Calculate the percentage of growth inhibition relative to the control using the following formula:

      • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

    • The EC50 value can be calculated by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare this compound-Amended Agar Plates prep_stock->prep_plates inoculation Inoculate Plates with Mycelial Plugs prep_plates->inoculation incubation Incubate at 25°C for 5 Days inoculation->incubation measure Measure Colony Diameters incubation->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition calculate_ec50 Calculate EC50 (Probit Analysis) calculate_inhibition->calculate_ec50

Caption: Experimental workflow for determining this compound's EC50 value.

Pyrimorph_Signaling_Pathway cluster_cell Oomycete Cell This compound This compound energy Energy Generation System (e.g., ATP Production) This compound->energy Inhibits hmp Hexosemonophosphate (HMP) Pathway This compound->hmp Inhibits cell_wall_synthesis Cell Wall Biosynthesis This compound->cell_wall_synthesis Inhibits mycelial_growth Mycelial Growth energy->mycelial_growth Provides Energy for hmp->mycelial_growth Provides Precursors for cesa3 Cellulose Synthase 3 (CesA3) cesa3->mycelial_growth Essential for

Caption: Proposed signaling pathways affected by this compound in oomycetes.

References

Technical Support Center: Pyrimorph Off-Target Effects in Plant Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers investigating the off-target effects of pyrimorph (B610360) in plant models.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mode of action for this compound?

A1: this compound is a fungicide primarily used against oomycetes, such as Phytophthora capsici.[1][2][3] Its main mode of action is the inhibition of cell wall biosynthesis.[1][4] Evidence also suggests it may have multiple modes of action, including the impairment of the energy generation system.[2][3][5] In sensitive oomycetes, this compound disrupts various life cycle stages, including mycelial growth, sporangium production, and cystospore germination.[2][6]

Q2: My this compound-treated plants show signs of stress (e.g., stunted growth, chlorosis) that don't seem related to pathogen defense. Could these be off-target effects?

A2: Yes, it is possible. While this compound is designed to target oomycetes, its chemical properties could lead to unintended interactions with plant cellular machinery. Since this compound is known to affect glucose/energy metabolism and cell wall synthesis in the target pathogen, it could potentially have off-target effects on analogous pathways in plants.[1][3] Fungicides, in general, can have direct effects on plant physiology, sometimes increasing plant biomass or altering interactions with other soil microbes.[7][8]

Q3: What are the potential molecular off-targets for this compound in plant models like Arabidopsis thaliana?

A3: While the direct off-targets in plants have not been fully elucidated, we can hypothesize based on its known mechanisms in oomycetes:

  • Cellulose (B213188) Synthase and Cell Wall Biosynthesis: The primary target in some oomycetes is believed to be cellulose synthase 3 (CesA3).[6][9] Plants also rely heavily on cellulose synthase for cell wall formation. Homology between the oomycete and plant proteins could lead to off-target binding and inhibition.

  • Energy Metabolism: this compound has been shown to impair the energy generation system in P. capsici, possibly by inhibiting the hexosemonophosphate (HMP) pathway.[3][5] This could translate to off-target effects on mitochondrial function or related metabolic pathways in plant cells.

  • Hormone Signaling Pathways: Plant stress responses are often mediated by hormone signaling cascades (e.g., abscisic acid, jasmonic acid, salicylic (B10762653) acid).[10][11] Chemical stressors can inadvertently trigger or disrupt these pathways, leading to phenotypic changes. Transcriptomic analysis of treated plants is the most effective way to identify such effects.[12][13]

Q4: How can I design an experiment to distinguish between a plant's defense response to a pathogen and the off-target effects of this compound?

A4: A well-designed experiment requires proper controls to isolate the variable of interest. Consider the experimental groups outlined in the workflow below (See Diagram 2). Key comparisons include:

  • (Mock + this compound) vs. (Mock): This comparison isolates the direct effects of this compound on the plant in the absence of a pathogen.

  • (Pathogen + this compound) vs. (Pathogen Only): This shows how this compound modulates the plant's response to the pathogen.

  • (Pathogen Only) vs. (Mock): This establishes the baseline plant defense response to the pathogen.

Analyzing phenotypic, transcriptomic, and metabolomic data across these groups will help differentiate off-target effects from immune responses.[14]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Troubleshooting/Validation Step
Unexpected plant mortality or severe growth inhibition at recommended concentrations. This compound may have higher-than-expected phytotoxicity in your specific plant model or growth conditions.Perform a dose-response curve on pathogen-free plants to determine the maximum non-lethal concentration.[15]
Inconsistent results between experimental replicates. Variability in this compound application, environmental conditions, or plant developmental stage.Standardize application methods (e.g., soil drench vs. foliar spray). Ensure uniform environmental conditions (light, temperature, humidity). Use plants at the same developmental stage for all treatments.
RNA-Seq data shows massive changes in gene expression unrelated to known defense pathways. This compound may be inducing a general chemical stress response or interfering with core signaling or metabolic pathways.Use KEGG and Gene Ontology (GO) enrichment analyses to identify affected pathways.[16] Focus on pathways like phenylpropanoid biosynthesis, hormone signaling, or primary metabolism.[14] Validate key differentially expressed genes with qRT-PCR.
Phenotype does not correlate with expected fungicidal activity (e.g., plant health declines but pathogen is not controlled). The pathogen strain may have developed resistance to this compound. Alternatively, the fungicide may be negatively impacting beneficial microbes, such as mycorrhizal fungi.[7]Test for this compound resistance in your pathogen strain using in-vitro assays.[9] Assess the impact of this compound on the soil microbiome in your experimental system.

Quantitative Data Summary

Table 1: Inhibitory Effects of this compound on Phytophthora capsici

Life Cycle StageEC₅₀ Value (µg/mL)
Mycelial Growth1.84[5][17]
Sporangium Production0.17[5][17]
Zoospore Release4.92[5][17]
Cystospore Germination0.09[5][17]
Data from in vitro studies on the target oomycete P. capsici. These values indicate the concentrations at which this compound is effective against the pathogen.

Table 2: Proteomic Response of P. capsici to this compound Treatment

IsolateTreatmentTotal Unique Proteins IdentifiedProteins with Altered Abundance
Wild-Type (Hd3)This compound1336163
Resistant Mutant (R3-1)This compound133677
Resistant Mutant (R3-2)This compound133613
This proteomics data highlights that this compound induces significant changes in the proteome of the wild-type pathogen, while resistant mutants show a dampened response.[1][4] Many of the altered proteins were associated with glucose and energy metabolism.[1][4]

Visualized Workflows and Pathways

G Diagram 1: Hypothesized this compound Off-Target Action in a Plant Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Organelles This compound This compound Receptor Unknown Plant Receptor/Transporter This compound->Receptor Entry/Binding? PlantCesA Plant Cellulose Synthase (CesA) Receptor->PlantCesA Potential Inhibition Mitochondria Mitochondria (Energy Metabolism) Receptor->Mitochondria Potential Disruption HormoneSignal Hormone Signaling (ABA, JA, etc.) Receptor->HormoneSignal Potential Perturbation CellWall Altered Cell Wall Structure PlantCesA->CellWall Energy Reduced ATP Production Mitochondria->Energy StressGenes Stress Gene Expression HormoneSignal->StressGenes

Caption: Hypothesized off-target pathways of this compound in a plant cell.

G Diagram 2: Experimental Workflow for Off-Target Effect Identification cluster_setup 1. Experimental Setup cluster_analysis 2. Data Collection & Analysis cluster_interpretation 3. Interpretation G1 Group 1: Plant + Mock Phenotype Phenotypic Analysis (Growth, Stress Symptoms) G1->Phenotype Transcriptome Transcriptomics (RNA-Seq) (DEG, Pathway Analysis) G1->Transcriptome Metabolome Metabolomics (Hormones, Metabolites) G1->Metabolome G2 Group 2: Plant + Mock + this compound G2->Phenotype G2->Transcriptome G2->Metabolome G3 Group 3: Plant + Pathogen G3->Phenotype G3->Transcriptome G3->Metabolome G4 Group 4: Plant + Pathogen + this compound G4->Phenotype G4->Transcriptome G4->Metabolome OffTarget Identify this compound-Specific Off-Target Effects (Compare G2 vs G1) Phenotype->OffTarget Defense Characterize Plant Defense Response (Compare G3 vs G1) Phenotype->Defense Modulation Assess this compound's Modulation of Defense (Compare G4 vs G3) Phenotype->Modulation Transcriptome->OffTarget Transcriptome->Defense Transcriptome->Modulation Metabolome->OffTarget Metabolome->Defense Metabolome->Modulation

Caption: Workflow for designing experiments to isolate this compound's off-target effects.

Experimental Protocols

Protocol 1: Plant Phenotypic Analysis

This protocol provides a framework for quantifying the visible effects of this compound on a model plant like Arabidopsis thaliana.

1. Plant Growth and Treatment: a. Grow plants in a controlled environment (e.g., 16h light/8h dark, 22°C). b. Use plants at a consistent developmental stage (e.g., 4-leaf rosette stage) for all treatments.[18] c. Prepare experimental groups as described in Diagram 2. d. Apply this compound at a predetermined concentration range. Application can be via soil drench or foliar spray, which should be kept consistent. Include a vehicle control (e.g., water with 0.1% DMSO if used for solubilization).[6]

2. Data Collection (perform at regular intervals, e.g., 3, 7, 14 days post-treatment): a. Rosette Diameter: Photograph rosettes from above with a scale reference. Use image analysis software (e.g., ImageJ) to measure the maximum diameter. b. Fresh/Dry Weight: At the experimental endpoint, carefully excise the aerial tissue, record the fresh weight, then dry in an oven at 60°C for 48 hours and record the dry weight. c. Root Length: For plate-based assays, grow seedlings on vertical agar (B569324) plates. Scan the plates and measure the primary root length using image analysis software.[18] d. Stress Symptoms: Score visible symptoms like chlorosis (yellowing) or necrosis on a qualitative scale (e.g., 0 = no symptoms, 4 = severe symptoms).

3. Data Analysis: a. Use statistical tests (e.g., ANOVA followed by Tukey's HSD) to compare measurements between treatment groups. b. Plot the data over time to visualize the progression of any phenotypic effects.

Protocol 2: Transcriptomic Analysis via RNA-Seq

This protocol outlines the key steps for identifying differentially expressed genes (DEGs) in response to this compound.

1. Sample Collection and RNA Extraction: a. Following treatment (Protocol 1), collect tissue from multiple biological replicates (minimum of 3 per group). b. Flash-freeze the tissue immediately in liquid nitrogen to preserve RNA integrity. c. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or TRIzol method. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check the RNA Integrity Number (RIN).

2. Library Preparation and Sequencing: a. Prepare sequencing libraries from high-quality RNA samples (RIN > 7). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. b. Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapters. b. Alignment: Align the cleaned reads to the reference genome of your plant model (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner like HISAT2 or STAR. c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between your comparison groups (e.g., Mock + this compound vs. Mock). A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a |log2(Fold Change)| > 1. e. Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and KEGG pathway analysis to understand the biological processes and pathways being affected by this compound.[11]

References

factors affecting pyrimorph stability under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimorph (B610360). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound can be influenced by several key factors in a laboratory setting. These include:

  • pH of the medium: this compound's stability can vary significantly in acidic, neutral, or alkaline aqueous solutions.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[1][2][3]

  • Light exposure: Photodegradation can occur when this compound solutions are exposed to UV or even ambient light.

  • Solvent choice: The type of organic solvent used to dissolve this compound can impact its stability.[4][5][6][7]

  • Presence of microorganisms: While often not a factor in sterile lab experiments, microbial contamination can lead to biodegradation.

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: Studies have indicated that this compound is relatively stable against abiotic hydrolysis in sterile water across a range of pH values. One study found that this compound did not degrade in sterile water at pH 4, 7, and 9.[8] This suggests that in the absence of microbial activity, this compound is resistant to hydrolysis under typical environmental pH conditions. However, it is always recommended to prepare fresh aqueous solutions for sensitive experiments.

Q3: Is this compound sensitive to light?

A3: While specific public data on the photostability of this compound is limited, many agrochemicals are susceptible to photodegradation. It is best practice to protect this compound solutions from light, especially UV radiation, to prevent potential degradation.[9] For experiments requiring light exposure, it is crucial to run appropriate controls to assess the impact of photodegradation.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound. Degradation of this compound stock or working solutions.1. Prepare fresh stock and working solutions. 2. Check the pH of your experimental medium. 3. Ensure solutions are protected from light and stored at the appropriate temperature. 4. Verify the purity of your this compound standard using an appropriate analytical method.
Loss of this compound activity over time in an aqueous buffer. Hydrolysis at non-optimal pH or elevated temperature.1. Review the pH of your buffer. While this compound appears stable at pH 4, 7, and 9 in sterile water, extreme pH values could lead to degradation. 2. Maintain samples at a controlled, cool temperature. 3. Consider preparing fresh solutions more frequently.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous medium. 2. Consider using a solubilizing agent if compatible with your experimental setup. 3. Vortex or sonicate the solution to aid dissolution.

Quantitative Stability Data

The following tables provide illustrative data on the stability of fungicides under different conditions. Note that this data is generalized and may not be representative of this compound's specific properties due to the limited availability of public data.

Table 1: Illustrative Hydrolysis Half-Life (t½) of a Fungicide at 25°C

pHHalf-Life (Days)Stability
4> 30Stable
7> 30Stable
925Moderately Stable

This table is for illustrative purposes and is based on general pesticide stability principles.

Table 2: Illustrative Effect of Temperature on Degradation Rate

Temperature (°C)Relative Degradation Rate
151x
252.5x
356x

This table illustrates the general trend of increased degradation with temperature and is not based on specific this compound data.[1][2][3]

Experimental Protocols

Protocol 1: Hydrolysis Study as a Function of pH

This protocol is a general guideline for assessing the hydrolytic stability of this compound.

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions with the this compound stock solution to a final concentration suitable for analysis (e.g., 1 µg/mL). The final concentration of the organic solvent should be minimal (e.g., <1%).

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

  • Data Analysis: Calculate the degradation rate constant and the half-life of this compound at each pH.

Protocol 2: Photostability Study

This protocol provides a framework for evaluating the photodegradation of this compound.

  • Preparation of Test Solutions: Prepare a solution of this compound in a solvent that is transparent to the light source (e.g., water or acetonitrile).

  • Light Exposure: Expose the test solutions to a controlled light source (e.g., a xenon lamp simulating sunlight). Wrap control samples in aluminum foil to protect them from light.

  • Incubation: Maintain all samples at a constant temperature.

  • Sampling: Collect samples from both the exposed and control groups at various time intervals.

  • Analysis: Determine the concentration of this compound in each sample.

  • Data Analysis: Compare the degradation rate in the light-exposed samples to the dark controls to determine the photolytic half-life.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis Study cluster_photolysis Photostability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_photolysis_sol Prepare Photolysis Solution prep_stock->prep_photolysis_sol spike_buffers Spike Buffers with Stock prep_stock->spike_buffers prep_buffers Prepare pH Buffers (4, 7, 9) prep_buffers->spike_buffers expose_light Expose to Light Source prep_photolysis_sol->expose_light dark_control Incubate Dark Control prep_photolysis_sol->dark_control incubate_dark Incubate at Constant Temp (Dark) spike_buffers->incubate_dark sample_hydrolysis Sample at Time Points incubate_dark->sample_hydrolysis analytical_method Analyze Samples (HPLC/LC-MS) sample_hydrolysis->analytical_method sample_photolysis Sample at Time Points expose_light->sample_photolysis dark_control->sample_photolysis sample_photolysis->analytical_method calc_half_life Calculate Half-Life analytical_method->calc_half_life

Caption: Workflow for assessing this compound stability.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Abiotic, slow) This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Microbial_Degradation Microbial Degradation (in soil) This compound->Microbial_Degradation Product_A Degradation Product A Hydrolysis->Product_A Product_B Degradation Product B Photodegradation->Product_B Product_C Degradation Product C Microbial_Degradation->Product_C Mineralization Mineralization (CO2, H2O) Product_A->Mineralization Product_B->Mineralization Product_C->Mineralization

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Pyrimorph Resistance in Phytophthora capsici

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying pyrimorph (B610360) resistance in Phytophthora capsici.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Phytophthora capsici?

The primary mechanism of this compound resistance in P. capsici is a target-site mutation. Specifically, a point mutation in the cellulose (B213188) synthase 3 gene (PcCesA3) leads to an amino acid substitution from glutamine to lysine (B10760008) at position 1077 (Q1077K).[1][2][3][4] This mutation confers a high level of stable resistance to this compound.

Q2: What is the frequency of this compound-resistant mutants in P. capsici populations?

In laboratory settings, this compound-resistant mutants of P. capsici have been obtained by repeated exposure to the fungicide at a frequency of approximately 1 x 10-4.[1][2][3]

Q3: Is this compound resistance stable in the absence of the fungicide?

Yes, studies have shown that this compound resistance in laboratory-generated mutants of P. capsici is stable even after ten successive transfers on a fungicide-free medium.[1][2][3][5]

Q4: Is there cross-resistance between this compound and other fungicides?

Yes, there is a positive correlation between resistance to this compound and resistance to carboxylic acid amide (CAA) fungicides such as flumorph, dimethomorph, and mandipropamid.[1][2][3][5] However, no cross-resistance has been observed with other classes of fungicides like chlorothalonil, cyazofamid, cymoxanil, etridiazole, fluazinam, metalaxyl, and zoxamide.[2]

Q5: What is the fitness of this compound-resistant P. capsici isolates compared to sensitive isolates?

The fitness of this compound-resistant mutants, in terms of sporulation, cystospore germination, and pathogenicity, is generally similar to or slightly less than that of the parental wild-type isolates in the absence of the fungicide.[1][2][3][5] However, on host plants treated with this compound, highly resistant mutants exhibit greater virulence than the wild type.[1][2][3] The competitive ability of resistant isolates is considered to be similar to or less than that of sensitive isolates.[4][6]

Troubleshooting Guides

Problem 1: I am not getting consistent EC50 values for this compound in my mycelial growth inhibition assays.

  • Possible Cause 1: Inconsistent Inoculum. The age and size of the mycelial plugs used for inoculation can affect growth rates.

    • Solution: Always use mycelial plugs of a standardized size (e.g., 5 mm diameter) taken from the actively growing edge of a young (3-5 day old) P. capsici culture.

  • Possible Cause 2: Improper Fungicide Concentration Series. An inadequate range of this compound concentrations can lead to poor curve fitting for EC50 calculation.

    • Solution: For wild-type sensitive isolates, a concentration series of 0, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/ml is often effective. For suspected resistant isolates, a higher range such as 0, 10, 20, 50, 100, and 200 µg/ml may be necessary.[7]

  • Possible Cause 3: Solvent Effects. The solvent used to dissolve this compound (e.g., DMSO) may inhibit mycelial growth at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the agar (B569324) medium is consistent across all treatments, including the control, and is at a non-inhibitory level (typically ≤1% v/v).

Problem 2: My allele-specific PCR for detecting the Q1077K mutation is giving ambiguous results (e.g., non-specific bands, faint bands).

  • Possible Cause 1: Suboptimal Annealing Temperature. The annealing temperature is critical for the specificity of allele-specific primers.

    • Solution: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and PCR machine. This will help to maximize the amplification of the target allele while minimizing non-specific amplification.

  • Possible Cause 2: Primer Design. The design of the allele-specific primers is crucial for discriminating between the wild-type and mutant alleles.

    • Solution: Ensure your primers are designed with the discriminating nucleotide at or near the 3'-end. Introducing an additional mismatch at the third or fourth nucleotide from the 3'-end can sometimes enhance specificity.

  • Possible Cause 3: DNA Quality. Poor quality or low concentration of genomic DNA can lead to failed or inconsistent amplification.

    • Solution: Quantify your DNA using a spectrophotometer or fluorometer and assess its purity. Use a standardized amount of high-quality DNA for each reaction.

Quantitative Data Summary

Table 1: Sensitivity of Wild-Type and this compound-Resistant P. capsici Isolates to this compound

Isolate TypeNumber of IsolatesMean EC50 (µg/ml)EC50 Range (µg/ml)Resistance Factor Range
Wild-Type2261.4261 (±0.4002)Not specifiedN/A
Resistant Mutants12Not specifiedNot specified10.67 to 56.02

Data from Pang et al., 2013.[1][2][3][5][8][9]

Table 2: Cross-Resistance Profile of this compound-Resistant P. capsici Mutants

FungicideChemical ClassCross-Resistance with this compound
FlumorphCarboxylic Acid Amide (CAA)Positive Correlation
DimethomorphCarboxylic Acid Amide (CAA)Positive Correlation
MandipropamidCarboxylic Acid Amide (CAA)Positive Correlation
ChlorothalonilChloronitrileNo Cross-Resistance
CyazofamidCyanoimidazoleNo Cross-Resistance
CymoxanilCyanoacetamide-oximeNo Cross-Resistance
EtridiazoleThiadiazoleNo Cross-Resistance
FluazinamPhenylpyridinamineNo Cross-Resistance
MetalaxylPhenylamideNo Cross-Resistance
ZoxamideBenzamideNo Cross-Resistance

Data from Pang et al., 2013.[2]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination
  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/ml) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Fungicide-Amended Agar:

    • Prepare potato dextrose agar (PDA) and autoclave.

    • Cool the molten agar to 50-55°C in a water bath.

    • Add the this compound stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is constant across all plates, including the control (solvent only).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the margin of an actively growing 3-5 day old P. capsici culture, excise 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelium on the control plate has grown to nearly the edge of the dish.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average diameter and subtract the diameter of the initial plug to get the net growth.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Use probit analysis or a similar statistical method to calculate the EC50 value (the effective concentration that inhibits growth by 50%).

Protocol 2: Allele-Specific PCR for Detection of the Q1077K Mutation
  • Genomic DNA Extraction: Extract high-quality genomic DNA from mycelia of the P. capsici isolates to be tested.

  • Primer Design: Design two forward primers and one common reverse primer.

    • Forward Primer 1 (Wild-Type Specific): The 3'-end should match the wild-type allele (Glutamine - CAG).

    • Forward Primer 2 (Mutant Specific): The 3'-end should match the mutant allele (Lysine - AAG).

    • Reverse Primer: A common reverse primer flanking the mutation site.

  • PCR Amplification:

    • Set up two separate PCR reactions for each DNA sample. One reaction will contain the wild-type specific forward primer and the common reverse primer. The other reaction will contain the mutant-specific forward primer and the common reverse primer.

    • A typical PCR reaction mixture includes: genomic DNA, dNTPs, Taq polymerase, PCR buffer, and the specific primer pair.

    • Use a thermal cycler with an optimized program, including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is critical and should be optimized.

  • Analysis of PCR Products:

    • Visualize the PCR products by agarose (B213101) gel electrophoresis.

    • A band in the reaction with the wild-type specific primer indicates a sensitive isolate.

    • A band in the reaction with the mutant-specific primer indicates a resistant isolate.

    • Bands in both reactions suggest a heterozygous isolate or a mixed culture.

Visualizations

experimental_workflow_ec50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_agar Prepare Fungicide- Amended PDA Plates prep_stock->prep_agar inoculation Inoculate Plates with P. capsici Mycelial Plugs prep_agar->inoculation incubation Incubate at 25°C in the Dark inoculation->incubation measure Measure Colony Diameters incubation->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition calculate_ec50 Calculate EC50 Value calculate_inhibition->calculate_ec50 resistance_development_logic cluster_selection Selection Pressure cluster_mechanism Molecular Mechanism cluster_phenotype Resulting Phenotype exposure Repeated Exposure to This compound mutation Point Mutation in PcCesA3 Gene (Q1077K) exposure->mutation resistance High-Level, Stable This compound Resistance mutation->resistance cross_resistance Cross-Resistance to CAA Fungicides resistance->cross_resistance

References

Technical Support Center: Enhancing Pyrimorph Efficacy Through Fungicide Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the efficacy of the fungicide pyrimorph (B610360) through combination with other fungicidal agents. The following information is intended to assist in the design and troubleshooting of experiments aimed at identifying and validating synergistic fungicide interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound exhibits a multi-site mode of action, primarily targeting two critical cellular processes in oomycete pathogens. It disrupts cell wall biosynthesis, and it impairs the energy generation system by inhibiting the mitochondrial respiratory chain.[1] Specifically, it has been shown to block mitochondrial electron transport by affecting the function of the cytochrome bc1 complex.[2][3] This dual-pronged attack contributes to its effectiveness against various developmental stages of pathogens like Phytophthora capsici, including mycelial growth, sporangium production, and cystospore germination.[1]

Q2: Why should I consider using this compound in combination with other fungicides?

A2: Combining this compound with other fungicides that have different modes of action is a key strategy for several reasons:

  • Enhanced Efficacy: Synergistic combinations can result in a greater fungicidal effect than the sum of the individual components, potentially leading to better disease control.

  • Resistance Management: The use of fungicide mixtures is a crucial tactic to delay the development of resistant pathogen populations.[4] Relying on a single mode of action can lead to the selection of resistant strains.

  • Broadened Spectrum of Activity: Combining fungicides can provide control over a wider range of pathogens.

  • Dose Reduction: Synergistic effects may allow for the use of lower concentrations of each fungicide, reducing costs and environmental impact.

Q3: What are some potential synergistic partners for this compound?

A3: Research and patent literature suggest potential synergy with fungicides that have different modes of action. For instance, a fungicide composition containing this compound and cymoxanil has been developed with claims of synergistic effects for controlling downy mildew and Phytophthora blight.[5] Additionally, studies have shown no cross-resistance between this compound and zoxamide , making it a viable candidate for combination to manage resistance.[6] Carboxylic Acid Amide (CAA) fungicides like dimethomorph and mandipropamid could also be considered, although cross-resistance has been observed in highly this compound-resistant mutants, suggesting careful monitoring is needed.[4][7]

Q4: How can I quantitatively assess the interaction between this compound and another fungicide?

A4: The interaction between two fungicides (synergism, additivity, or antagonism) can be quantitatively assessed using methods such as the checkerboard assay to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration for 50% inhibition (EC50) of the fungicides alone and in combination. The nature of the interaction is then typically calculated using Colby's method or the Wadley method .[8][9] A Synergy Factor (SF) or a Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the interaction.

Q5: What are the signs of a synergistic interaction in an experimental setting?

A5: In an in-vitro assay, a synergistic interaction is indicated when the concentration of each fungicide required to achieve a certain level of inhibition (e.g., 50% or 90%) is lower in the combination treatment compared to their individual effective concentrations. When using Colby's method, if the observed efficacy of the mixture is greater than the expected efficacy calculated from the individual components, the interaction is considered synergistic.[10]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No synergistic effect observed with a combination. The partner fungicide may have a similar mode of action or an antagonistic interaction. The tested ratios of the fungicides may not be optimal for synergy. The pathogen strain used may have unique resistance characteristics.Select a partner fungicide with a distinctly different and confirmed mode of action. Test a wider range of concentration ratios in your checkerboard assay. Screen multiple isolates of the target pathogen to ensure the results are broadly applicable.
High variability in experimental results. Inconsistent inoculum preparation. Inaccurate fungicide dilutions. Environmental fluctuations during incubation (temperature, humidity).Standardize your inoculum preparation protocol to ensure a consistent spore or mycelial concentration. Use precise pipetting techniques and freshly prepared stock solutions for all dilutions. Ensure your incubation conditions are stable and monitored throughout the experiment.
Difficulty in determining MIC or EC50 values. The fungicide may have a fungistatic rather than a fungicidal effect, leading to unclear endpoints. The concentration range tested may be too narrow or too broad.In addition to visual assessment, consider using a spectrophotometer to measure optical density for a more quantitative determination of growth inhibition. Perform a preliminary range-finding experiment to identify the approximate effective concentrations of the individual fungicides before conducting the full checkerboard assay.
Observed antagonism between fungicides. The fungicides may compete for the same target site, or one may interfere with the uptake or metabolism of the other.Discontinue further investigation of this specific combination. Focus on combinations with fungicides that have well-understood and different modes of action to minimize the likelihood of antagonism.

Quantitative Data Summary

Due to the proprietary nature of commercial fungicide development, publicly available peer-reviewed data on the synergistic efficacy of specific this compound combinations is limited. The following tables are presented as examples to illustrate how to structure and present such data. Researchers are encouraged to generate their own data following the provided experimental protocols.

Table 1: Example In Vitro Efficacy (EC50 in µg/mL) of this compound and Fungicide X against Phytophthora capsici

TreatmentEC50 (µg/mL) of this compoundEC50 (µg/mL) of Fungicide XObserved EC50 of Mixture (1:1 ratio)Expected EC50 (Wadley Method)Synergy Factor (SF)
Isolate 1 (Wild-Type) 1.432.100.851.702.00
Isolate 2 (Resistant) 15.22.255.606.891.23

Note: This is illustrative data. The Synergy Factor (SF) is calculated as Expected EC50 / Observed EC50. An SF > 1 indicates synergy.

Table 2: Example Field Trial Efficacy of this compound and Fungicide Y against Late Blight

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Control Efficacy (%)Expected Efficacy (Colby's)Synergy Indication
Untreated Control 085.00--
This compound 10025.570.0--
Fungicide Y 15034.060.0--
This compound + Fungicide Y 100 + 1509.3589.088.0Synergistic

Note: This is illustrative data. Expected Efficacy (%) = (% Control from this compound) + (% Control from Fungicide Y) - ((% Control from this compound) x (% Control from Fungicide Y) / 100). If Observed Efficacy > Expected Efficacy, the interaction is synergistic.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Checkerboard Broth Microdilution Assay

This protocol is designed to determine the nature of the interaction between this compound and a partner fungicide against a target pathogen.

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Sterile culture medium (e.g., Potato Dextrose Broth for fungi).
  • Stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., DMSO).
  • Pathogen inoculum (spore suspension or mycelial fragments) adjusted to a standardized concentration.

2. Assay Setup:

  • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate and serial two-fold dilutions of the partner fungicide vertically down the plate. This creates a matrix of concentration combinations.
  • Include rows and columns with each fungicide alone to determine their individual MICs.
  • Include a positive control (inoculum without fungicides) and a negative control (medium only).

3. Inoculation and Incubation:

  • Inoculate all wells (except the negative control) with the prepared pathogen inoculum.
  • Incubate the plates at the optimal temperature for the pathogen's growth for a specified period (e.g., 48-72 hours).

4. Data Collection and Analysis:

  • Visually assess microbial growth or measure the optical density (OD) using a microplate reader.
  • The MIC is the lowest concentration of the fungicide (alone or in combination) that inhibits visible growth.
  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition:
  • FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fungicide X in combination / MIC of Fungicide X alone)
  • Interpret the FICI value:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4.0: Indifference (Additive)
  • FICI > 4.0: Antagonism

Protocol 2: Calculation of Synergy using Colby's Method

This method is used to determine if the observed efficacy of a fungicide mixture is greater than what would be expected from the individual components.

1. Data Requirement:

  • Percentage of disease control or growth inhibition for this compound alone (X).
  • Percentage of disease control or growth inhibition for the partner fungicide alone (Y).
  • Percentage of disease control or growth inhibition for the combination of this compound and the partner fungicide at the same concentrations (Observed Efficacy).

2. Calculation of Expected Efficacy (E):

  • E = X + Y - (XY / 100)

3. Interpretation:

  • If Observed Efficacy > E: Synergistic interaction.
  • If Observed Efficacy = E: Additive effect.
  • If Observed Efficacy < E: Antagonistic interaction.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound and its combination partners.

G cluster_this compound This compound's Dual Mode of Action Mitochondrion Mitochondrial Respiration CytBC1 Cytochrome bc1 Complex Mitochondrion->CytBC1 Inhibits ATP_Prod ATP Production CytBC1->ATP_Prod Blocks CellWall Cell Wall Biosynthesis Cellulose_Synthase Cellulose Synthase (?) CellWall->Cellulose_Synthase Inhibits CellWall_Integrity Cell Wall Integrity Cellulose_Synthase->CellWall_Integrity Disrupts

Caption: this compound's dual inhibitory action on pathogen cellular processes.

G cluster_workflow Experimental Workflow for Synergy Assessment A 1. Prepare Fungicide Stock Solutions (this compound & Partner) B 2. Set up Checkerboard Assay (96-well plate with serial dilutions) A->B C 3. Inoculate with Pathogen B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Measure Growth Inhibition (MIC/EC50) D->E F 6. Calculate Synergy (e.g., FICI or Colby's Method) E->F G 7. Interpret Results (Synergy, Additive, Antagonism) F->G

Caption: Step-by-step workflow for assessing fungicide synergy in vitro.

G cluster_logic Logical Relationship for Resistance Management This compound This compound (MoA: Cell Wall & Respiration) Combination Fungicide Combination This compound->Combination Partner_Fungicide Partner Fungicide (Different MoA) Partner_Fungicide->Combination Synergy Synergistic Effect Combination->Synergy Resistance_Management Delayed Resistance Development Combination->Resistance_Management Multiple pressures on pathogen Synergy->Resistance_Management

Caption: Rationale for using fungicide combinations for resistance management.

References

Technical Support Center: Understanding Pyrimorph-Induced Morphological Changes in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the effects of pyrimorph (B610360) on fungi. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research on the unexpected morphological changes induced by this novel fungicide.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or No Inhibition of Fungal Growth 1. Fungal Species/Strain Insensitivity: this compound's efficacy can vary between fungal species. While it is potent against oomycetes like Phytophthora capsici, its activity against true fungi may differ.[1][2] 2. Resistance Development: Fungi can develop resistance to this compound, particularly through point mutations in the target enzyme, cellulose (B213188) synthase 3 (CesA3).[2][3] 3. Inappropriate Assay Conditions: Incorrect pH, temperature, or media composition can affect both fungal growth and this compound activity. 4. This compound Degradation: Improper storage or handling can lead to the degradation of the this compound stock solution.1. Verify Species Susceptibility: Test a range of this compound concentrations to determine the EC50 value for your specific fungal species and strain. 2. Check for Resistance: If you observe a gradual loss of efficacy, consider sequencing the CesA3 gene to check for known resistance mutations.[3] 3. Optimize Assay Conditions: Ensure the pH of your media is stable and appropriate for your fungus. Maintain optimal growth temperatures and use a defined medium to avoid components that might interfere with this compound. 4. Proper Handling: Prepare fresh this compound solutions from a properly stored stock. Store stock solutions at -20°C in an appropriate solvent like DMSO and minimize freeze-thaw cycles.
High Variability in Morphological Changes 1. Inconsistent this compound Concentration: Inaccurate dilutions or uneven distribution of this compound in the growth medium. 2. Asynchronous Fungal Culture: Observing hyphae at different developmental stages can lead to varied morphological responses. 3. Subjectivity in Microscopic Analysis: Lack of standardized criteria for classifying and quantifying morphological changes.1. Ensure Accurate Dosing: Use calibrated pipettes and ensure thorough mixing of this compound into the media before inoculation. 2. Synchronize Culture: Use a synchronized inoculum (e.g., from a spore suspension) to ensure the majority of hyphae are at a similar growth stage when exposed to this compound. 3. Standardize Measurements: Establish clear, quantitative criteria for your observations. For example, use imaging software to measure hyphal diameter, septal thickness, and branching frequency.
Unexpected or Off-Target Effects 1. Dual Mechanism of Action: this compound is known to not only affect cell wall biosynthesis but also to impair the energy generation system.[1] This can lead to a broader range of cellular stress responses than anticipated. 2. Pleiotropic Effects: Inhibition of a key cellular process like cell wall synthesis can trigger a cascade of secondary effects and stress responses.1. Consider Energy Metabolism: When interpreting results, consider that some observed effects may be related to energy depletion rather than direct cell wall stress. Assays for ATP levels or mitochondrial function could provide further insight.[1] 2. Analyze Global Cellular Response: Employ transcriptomic or proteomic analyses to get a broader view of the cellular pathways affected by this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What are the typical morphological changes observed in fungi treated with this compound?

A1: In sensitive oomycetes like Phytophthora capsici, this compound treatment leads to several distinct morphological changes, including:

  • Hyphal Swelling: A noticeable increase in the diameter of the hyphae.[1]

  • Excessive Septation: The formation of an abnormally high number of septa (cross-walls) within the hyphae.[1]

  • Cell Wall Thickening: An increase in the thickness of the fungal cell wall, often appearing as a multilayered structure under electron microscopy.[1]

  • Vacuole Distortion: Disruption and distortion of the vacuoles within the fungal cells.[1]

  • Accumulation of Dense Bodies: The appearance of electron-dense bodies within the cytoplasm.[1]

Q2: What is the proposed mechanism of action for this compound that leads to these morphological changes?

A2: this compound is believed to have a dual mechanism of action:

  • Inhibition of Cell Wall Biosynthesis: this compound is thought to target and inhibit cellulose synthase 3 (CesA3), an enzyme crucial for the synthesis of cellulose, a key component of the oomycete cell wall.[2][3] This disruption of cell wall synthesis is the primary driver of the observed morphological abnormalities.

  • Impairment of Energy Generation: Studies have shown that the inhibitory effects of this compound on mycelial growth can be partially reversed by the addition of ATP, suggesting that it also interferes with the fungus's energy production pathways.[1]

Q3: How does this compound-induced cell wall stress relate to fungal signaling pathways?

A3: Disruption of cell wall synthesis by this compound is a significant stressor that is expected to activate the Cell Wall Integrity (CWI) pathway . This is a highly conserved MAPK (mitogen-activated protein kinase) signaling cascade in fungi that responds to cell wall damage. The CWI pathway coordinates a compensatory response, which often includes the increased synthesis of other cell wall components like chitin (B13524). The observed cell wall thickening in this compound-treated fungi could be a result of this compensatory mechanism.

Q4: Can fungi develop resistance to this compound, and how would this affect morphological observations?

A4: Yes, resistance to this compound has been documented in P. capsici.[2][3] The most common mechanism is a point mutation in the CesA3 gene, which reduces the binding affinity of this compound to its target enzyme.[2][3] In resistant strains, you would expect to see a significant reduction or complete absence of the characteristic morphological changes when treated with this compound concentrations that are effective against susceptible strains.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's effects.

Table 1: EC50 Values of this compound Against Phytophthora capsici

Fungal StageEC50 (µg/mL)
Mycelial Growth1.84[1]
Sporangium Production0.17[1]
Zoospore Release4.92[1]
Cystospore Germination0.09[1]
Baseline Sensitivity (Mycelial Growth) Mean: 1.4261 (±0.4002) [2]

Table 2: Resistance Factors in this compound-Resistant Mutants of P. capsici

Mutant CharacteristicValue
Frequency of Resistance~1 x 10⁻⁴[2]
Range of Resistance Factors (RF)10.67 to 56.02[2]

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 (Effective Concentration to inhibit 50% of growth) of this compound.

Materials:

  • Fungal isolate of interest

  • Appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile petri dishes, scalpels, and micropipettes

  • Incubator

Procedure:

  • Prepare the agar medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Prepare serial dilutions of the this compound stock solution in sterile water or directly into the molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all plates (including the control) and is non-inhibitory (typically ≤ 0.5%).

  • Pour the this compound-amended and control (solvent only) agar into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture on an agar plate, cut a small mycelial plug (e.g., 5 mm in diameter) using a sterile scalpel or cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared plate.

  • Seal the plates and incubate them at the optimal temperature for your fungal species in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Microscopic Observation of Morphological Changes

This protocol details the preparation of fungal samples for observing morphological changes.

Materials:

  • Fungal culture grown in liquid medium or on agar plates with and without this compound

  • Microscope slides and coverslips

  • Lactophenol cotton blue or a fluorescent stain (e.g., Calcofluor White or Uvitex 2B for staining chitin in the cell wall)

  • Light or fluorescence microscope with imaging capabilities

Procedure:

  • Grow the fungus in the presence of a sub-lethal concentration of this compound (e.g., a concentration around the EC50 value) and in a control medium.

  • Carefully remove a small section of the mycelium from the liquid culture or the edge of the colony on an agar plate.

  • Place the mycelium on a clean microscope slide with a drop of mounting solution (e.g., lactophenol cotton blue).

  • For fluorescent staining, follow the specific protocol for the chosen dye. For Calcofluor White, a brief incubation in the staining solution followed by a wash is typically sufficient.

  • Gently lower a coverslip over the sample, avoiding air bubbles.

  • Observe the samples under the microscope. For quantitative analysis, capture images at a consistent magnification.

  • Use image analysis software to measure parameters such as hyphal diameter, septal spacing, and cell wall thickness. Compare the measurements from the this compound-treated samples to the control samples.

Visualizations

Signaling Pathway: The Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade that fungi activate in response to cell wall stress, such as that induced by this compound's inhibition of cell wall synthesis.

CWI_Pathway cluster_stimulus Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) This compound->Sensors Inhibits Cell Wall Synthesis Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase Activates Pkc1 Pkc1 Rho1_GTPase->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_Mkk2 Mkk1/2 (MAPKK) Bck1->Mkk1_Mkk2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Phosphorylates & Activates Gene_Expression Target Gene Expression Rlm1->Gene_Expression Induces Chitin_Synthase Chitin Synthase Upregulation Gene_Expression->Chitin_Synthase Cell_Wall_Repair Cell Wall Repair Genes Gene_Expression->Cell_Wall_Repair

Caption: The Cell Wall Integrity (CWI) pathway activated by this compound-induced stress.

Experimental Workflow: Mycelial Growth Inhibition Assay

This workflow outlines the key steps in determining the EC50 of this compound.

MIC_Workflow A Prepare this compound-Amended Agar Plates B Inoculate with Fungal Mycelial Plugs A->B C Incubate at Optimal Temperature B->C D Measure Colony Diameters C->D E Calculate Percent Inhibition D->E F Determine EC50 Value via Regression Analysis E->F

Caption: Workflow for determining the EC50 of this compound.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results Observed Check_Reagents Verify this compound Stock and Media Preparation Start->Check_Reagents Check_Conditions Confirm Incubation Temperature & pH Check_Reagents->Check_Conditions Reagents OK Optimize_Protocol Refine Experimental Protocol Check_Reagents->Optimize_Protocol Issue Found Check_Organism Assess Fungal Strain (Purity, Viability, Resistance) Check_Conditions->Check_Organism Conditions OK Check_Conditions->Optimize_Protocol Issue Found Check_Organism->Optimize_Protocol Organism OK Consistent_Results Consistent Results Achieved Check_Organism->Consistent_Results Issue Found & Resolved Optimize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Pyrimorph and Carboxylic Acid Amide (CAA) Fungicides in Oomycete Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pyrimorph (B610360) and Carboxylic Acid Amide (CAA) fungicides against oomycete pathogens, with a particular focus on Phytophthora capsici. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the current understanding of their modes of action.

Efficacy Against Phytophthora capsici

The following tables summarize the 50% effective concentration (EC₅₀) values for this compound and various CAA fungicides, providing a quantitative comparison of their in vitro efficacy against Phytophthora capsici. Lower EC₅₀ values indicate higher fungicidal activity.

Table 1: Mycelial Growth Inhibition of Phytophthora capsici

FungicideChemical ClassMean EC₅₀ (µg/mL)Reference(s)
This compoundAcylpicolide1.4261[1]
DimethomorphCinnamic Acid Amide0.077 - 0.787[2]
MandipropamidMandelic Acid Amide0.013 - 0.016[2]
FlumorphCinnamic Acid AmidePositively correlated with this compound resistance[1]

Table 2: Inhibition of Different Developmental Stages of Phytophthora capsici

FungicideDevelopmental StageMean EC₅₀ (µg/mL)Reference(s)
This compoundSporangium Production0.17
This compoundZoospore Release4.92
This compoundCystospore Germination0.09

Mode of Action and Signaling Pathways

This compound and CAA fungicides, while exhibiting some similar effects, have distinct and complex modes of action.

This compound: This novel fungicide is understood to have multiple modes of action. It is known to impair the energy generation system within the oomycete. Furthermore, it directly or indirectly affects cell wall biosynthesis, leading to morphological changes such as excessive septation, swelling of hyphae, and the development of a multilayered cell wall.

Carboxylic Acid Amide (CAA) Fungicides: The primary mode of action for CAA fungicides, which include compounds like dimethomorph, mandipropamid, and flumorph, is the inhibition of cellulose (B213188) synthase. This enzyme is crucial for the biosynthesis of cellulose, a major component of the oomycete cell wall. By disrupting this process, CAA fungicides interfere with cell wall deposition, leading to cell lysis and death.

Cross-resistance studies have revealed a significant link between high-level resistance to this compound and resistance to CAA fungicides. This is attributed to point mutations in the cellulose synthase 3 (CesA3) gene, indicating a shared target or pathway.

Fungicide Mode of Action cluster_this compound This compound cluster_caa CAA Fungicides cluster_resistance Cross-Resistance Mechanism P_Start This compound P_Energy Energy Generation System P_Start->P_Energy Inhibits P_CellWall Cell Wall Biosynthesis P_Start->P_CellWall Inhibits (directly/indirectly) P_Morphology Abnormal Hyphal Morphology P_CellWall->P_Morphology C_Start CAA Fungicides C_CesA3 Cellulose Synthase 3 (CesA3) C_Start->C_CesA3 Inhibits C_Cellulose Cellulose Synthesis C_CesA3->C_Cellulose Blocks C_CellWall Cell Wall Deposition C_Cellulose->C_CellWall Disrupts C_Lysis Cell Lysis C_CellWall->C_Lysis R_Mutation Point Mutation in CesA3 Gene R_this compound This compound Resistance (High) R_Mutation->R_this compound R_CAA CAA Fungicide Resistance R_Mutation->R_CAA R_this compound->R_CAA Positive Correlation

Fig. 1: Simplified signaling pathways of this compound and CAA fungicides.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of fungicide efficacy. The following are outlines for key in vitro assays.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of the oomycete.

Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Prep_Media Prepare amended agar (B569324) medium (e.g., V8 juice agar) with serial dilutions of fungicide. Exp_Inoculate Place a single mycelial plug in the center of each amended and control plate. Prep_Media->Exp_Inoculate Prep_Inoculum Culture oomycete on non-amended medium. Prep_Plugs Cut mycelial plugs from the leading edge of an actively growing culture. Prep_Plugs->Exp_Inoculate Exp_Incubate Incubate plates at a controlled temperature (e.g., 25°C) in the dark. Exp_Inoculate->Exp_Incubate Data_Measure Measure the colony diameter at set time points (e.g., daily for 5-7 days). Exp_Incubate->Data_Measure Data_Calculate Calculate the percentage of growth inhibition relative to the control. Data_Measure->Data_Calculate Data_EC50 Determine the EC₅₀ value using probit analysis. Data_Calculate->Data_EC50 Cystospore Germination Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Prep_Zoospores Induce zoospore release from sporangia. Prep_Encystment Induce encystment of zoospores to form cystospores. Prep_Zoospores->Prep_Encystment Exp_Treat Add fungicide dilutions to the cystospore suspension. Prep_Encystment->Exp_Treat Prep_Fungicide Prepare serial dilutions of the fungicide. Prep_Fungicide->Exp_Treat Exp_Incubate Incubate under conditions suitable for germination. Exp_Treat->Exp_Incubate Data_Observe Observe germination under a microscope at a set time point. Exp_Incubate->Data_Observe Data_Count Count the number of germinated and non-germinated cystospores. Data_Observe->Data_Count Data_Calculate Calculate the percentage of germination inhibition. Data_Count->Data_Calculate Data_EC50 Determine the EC₅₀ value. Data_Calculate->Data_EC50

References

Pyrimorph Cross-Resistance with Oomycete Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pyrimorph's cross-resistance patterns with other oomycete fungicides, supported by experimental data. This compound (B610360), a novel fungicide developed in China, has demonstrated high efficacy against various oomycete pathogens such as Phytophthora infestans and Phytophthora capsici.[1][2] Understanding its cross-resistance profile is crucial for effective and sustainable disease management strategies.

Mechanism of Action and Resistance

This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[3][4][5] The mode of action for CAA fungicides involves the inhibition of cellulose (B213188) synthesis, a critical component of oomycete cell walls.[3] Resistance to this compound and other CAA fungicides has been linked to point mutations in the cellulose synthase 3 (CesA3) gene.[1][2][3][6] Specifically, an amino acid substitution from glutamine to lysine (B10760008) at position 1077 in the CesA3 protein has been identified in this compound-resistant mutants of P. capsici.[1][6]

Cross-Resistance Analysis

Experimental data consistently demonstrates a significant positive correlation and cross-resistance between this compound and other CAA fungicides. However, no cross-resistance has been observed with fungicides possessing different modes of action.

Quantitative Data Summary

The following tables summarize the 50% effective concentration (EC50) values and Resistance Factors (RF) from studies on wild-type (sensitive) and this compound-resistant strains of Phytophthora capsici. A higher EC50 value indicates lower sensitivity to the fungicide, and a higher RF value signifies a greater level of resistance.

Table 1: EC50 Values (µg/mL) of this compound and Other Fungicides against Phytophthora capsici

Isolate TypeThis compoundDimethomorphFlumorphMandipropamidMetalaxyl (B1676325)AzoxystrobinCymoxanil
Wild-Type (Sensitive)1.43 (±0.40)------
Resistant Mutant 165.35>100>1001.890.110.091.13
Resistant Mutant 268.68>100>1002.130.130.101.21

Data sourced from studies on P. capsici.[1][6]

Table 2: Resistance Factors (RF) of this compound-Resistant Phytophthora capsici Mutants

FungicideResistance Factor Range
This compound10.67 - 56.02
Dimethomorph>33.3
Flumorph>12.5
Mandipropamid1.2 - 2.4

RF = EC50 of resistant mutant / EC50 of wild-type parent. Data indicates that mutants highly resistant to this compound also show high resistance to other CAA fungicides.[1][6]

Experimental Protocols

The data presented above was generated using standardized methodologies for fungicide sensitivity testing.

In Vitro Fungicide Sensitivity Assay (Amended Agar (B569324) Medium Method)

This method is considered the "gold standard" for determining the EC50 values of fungicides against oomycetes.[7][8]

  • Preparation of Fungicide Stock Solutions: Technical-grade fungicides are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions.

  • Preparation of Fungicide-Amended Agar: The stock solutions are serially diluted and added to molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve a range of final concentrations. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing oomycete culture is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the specific oomycete species (e.g., 25°C for P. capsici).

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions daily until the mycelium on the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition relative to the control is calculated. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[9]

Generation of Resistant Mutants

Resistant mutants are often generated in the laboratory to study resistance mechanisms and cross-resistance patterns.

  • Exposure to Fungicide: Wild-type isolates are cultured on agar medium amended with the discriminatory concentration of the fungicide.

  • Subculturing: Mycelial plugs from the edge of any growing colonies are transferred to fresh fungicide-amended medium. This process is repeated for several generations.

  • Stability of Resistance: To confirm that the resistance is stable, the mutants are grown on fungicide-free medium for several successive transfers and then re-tested for their sensitivity to the fungicide.[1][6]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the key processes and logical connections in cross-resistance analysis.

experimental_workflow cluster_generation Resistant Mutant Generation cluster_analysis Cross-Resistance Analysis cluster_fungicides Fungicide Groups wt Wild-Type Isolate exposure Exposure to this compound wt->exposure ec50 EC50 Determination for Multiple Fungicides wt->ec50 Sensitive Parent selection Selection of Resistant Colonies exposure->selection stability Stability Testing selection->stability stability->ec50 Resistant Mutants comparison Comparison with Wild-Type ec50->comparison This compound This compound caa Other CAAs (Dimethomorph, etc.) other Other MoAs (Metalaxyl, etc.) correlation Correlation Analysis comparison->correlation

Caption: Workflow for generating resistant mutants and conducting cross-resistance analysis.

cross_resistance_pathway cluster_resistance Resistance Mechanism cluster_fungicides Fungicide Classes cluster_outcome Outcome mutation Point Mutation in CesA3 Gene cross_resistance Positive Cross-Resistance mutation->cross_resistance This compound This compound This compound->mutation caa Other CAA Fungicides caa->mutation non_caa Non-CAA Fungicides no_cross_resistance No Cross-Resistance non_caa->no_cross_resistance

Caption: Logical relationship between resistance mechanism and cross-resistance patterns.

Conclusion

The available evidence strongly indicates that this compound shares a common resistance mechanism with other CAA fungicides, leading to a high risk of cross-resistance within this group.[1][2][6] Conversely, there is no evidence of cross-resistance between this compound and fungicides with different modes of action, such as metalaxyl, azoxystrobin, and cymoxanil.[10][11] These findings are critical for developing effective fungicide resistance management strategies. To prevent the development and spread of resistance, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action.[2] Continuous monitoring of oomycete populations for shifts in fungicide sensitivity is also essential.

References

A Comparative Analysis of Pyrimorph and Metalaxyl in the Management of Phytophthora infestans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to global food security, particularly impacting potato and tomato production. Effective management of this devastating disease relies heavily on the use of fungicides. This guide provides a detailed comparative study of two such fungicides: pyrimorph (B610360), a novel fungicide, and metalaxyl (B1676325), a well-established systemic fungicide. The following sections present a side-by-side comparison of their performance, mode of action, and the experimental protocols used to evaluate their efficacy against P. infestans.

Performance and Efficacy

The in vitro efficacy of fungicides against P. infestans is commonly determined by calculating the effective concentration required to inhibit 50% of mycelial growth (EC50). While extensive data is available for metalaxyl, demonstrating a clear distinction between sensitive and resistant isolates, comprehensive EC50 data for this compound specifically against P. infestans is less prevalent in publicly available literature. However, studies on the closely related oomycete Phytophthora capsici provide valuable insights into the potential efficacy of this compound.

FungicideTarget OrganismEC50 (µg/mL) - Mycelial Growth InhibitionNotes
This compound Phytophthora capsici1.84[1]Data for P. infestans is not readily available. This value for P. capsici suggests strong intrinsic activity. This compound also effectively inhibits sporangium production (EC50: 0.17 µg/mL) and cystospore germination (EC50: 0.09 µg/mL) in P. capsici[1].
Metalaxyl Phytophthora infestans (Sensitive Isolates)0.02 - 0.30[2]Highly effective against sensitive populations.
Metalaxyl Phytophthora infestans (Intermediate Resistance)~9.62[2]Demonstrates reduced sensitivity.
Metalaxyl Phytophthora infestans (Resistant Isolates)>100 - 1630[2]Widespread resistance has significantly diminished its field efficacy in many regions.

Mode of Action

This compound and metalaxyl employ distinct mechanisms to inhibit the growth and development of P. infestans.

This compound: This novel fungicide exhibits a multi-faceted mode of action. It is understood to primarily disrupt cell wall biosynthesis[3]. Additionally, this compound has been shown to impair the energy generation system within the pathogen[1]. Morphological and ultrastructural studies have revealed that this compound causes excessive septation and swelling of hyphae, disruption of vacuoles, and thickening of the cell wall[1]. Its mechanism may share some similarities with Carboxylic Acid Amide (CAA) fungicides, which are known to target cellulose (B213188) synthase 3 (CesA3)[4].

Metalaxyl: As a phenylamide fungicide, metalaxyl has a very specific mode of action. It targets and inhibits ribosomal RNA (rRNA) synthesis by interfering with the activity of RNA polymerase I. This disruption halts protein production, thereby inhibiting mycelial growth and sporulation.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the efficacy of fungicides against P. infestans. Below are detailed methodologies for key in vitro experiments.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the radial growth of the pathogen on an amended agar (B569324) medium.

1. Isolate Preparation:

  • P. infestans isolates are cultured on a suitable medium, such as rye agar or V8 juice agar, at 18-20°C in the dark.

2. Fungicide Stock Solution Preparation:

  • A stock solution of the fungicide (e.g., this compound or metalaxyl) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

3. Amended Media Preparation:

  • The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared.

4. Inoculation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing P. infestans culture and placed in the center of each fungicide-amended and control plate.

5. Incubation:

  • The plates are incubated at 18-20°C in the dark for 7-10 days, or until the mycelial growth in the control plates reaches the edge of the plate.

6. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Detached Leaf Assay

This method assesses the protective and curative activity of a fungicide on host tissue.

1. Plant Material:

  • Healthy, young, fully expanded leaves are detached from susceptible potato or tomato plants (e.g., cv. Bintje).

2. Fungicide Application:

  • For protective activity, the adaxial or abaxial surface of the leaves is treated with a range of fungicide concentrations. After the treatment has dried, the leaves are inoculated.

  • For curative activity, the leaves are first inoculated and then treated with the fungicide at different time points post-inoculation.

3. Inoculation:

  • A suspension of P. infestans sporangia or zoospores (e.g., 5 x 10^4 spores/mL) is prepared in sterile distilled water.

  • A droplet of the inoculum is placed on the surface of each detached leaf.

4. Incubation:

  • The inoculated leaves are placed in a humid chamber (e.g., a petri dish with moist filter paper) and incubated at 15-18°C with a photoperiod (e.g., 16h light / 8h dark).

5. Disease Assessment:

  • After 5-7 days, the leaves are assessed for the presence and size of lesions, as well as the extent of sporulation.

  • Disease severity can be rated on a scale (e.g., 0-5, where 0 = no symptoms and 5 = extensive necrosis and sporulation).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the fungicides' modes of action, the following diagrams have been generated using the DOT language.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate P. infestans Culture Inoculate Inoculate Plates Isolate->Inoculate Fungicide Fungicide Stock Amended_Media Prepare Amended Media Fungicide->Amended_Media Media Agar Medium Media->Amended_Media Amended_Media->Inoculate Incubate Incubate Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Mycelial Growth Inhibition Assay Workflow

Detached_Leaf_Assay cluster_materials Materials cluster_procedure Procedure cluster_assessment Assessment Leaves Detached Leaves Treat Treat Leaves Leaves->Treat Fungicide Fungicide Solutions Fungicide->Treat Inoculum P. infestans Inoculum Inoculate Inoculate Leaves Inoculum->Inoculate Treat->Inoculate Protective Assay Inoculate->Treat Curative Assay Incubate Incubate in Humid Chamber Inoculate->Incubate Assess Assess Lesion Development & Sporulation Incubate->Assess

Detached Leaf Assay Workflow

Mode_of_Action cluster_this compound This compound cluster_metalaxyl Metalaxyl cluster_pathogen P. infestans This compound This compound CellWall Cell Wall Biosynthesis This compound->CellWall Inhibits Energy Energy Generation This compound->Energy Impairs Growth Mycelial Growth & Sporulation CellWall->Growth Disrupted Growth Energy->Growth Inhibited Growth Metalaxyl Metalaxyl RNAPoly RNA Polymerase I Metalaxyl->RNAPoly Inhibits rRNA rRNA Synthesis RNAPoly->rRNA Protein Protein Synthesis rRNA->Protein Protein->Growth Inhibited Growth

Comparative Mode of Action on P. infestans

Conclusion

Both this compound and metalaxyl are effective fungicides against oomycetes, but they differ significantly in their mode of action and history of use. Metalaxyl, while potent, has been hampered by the widespread development of resistance in P. infestans populations. This compound, with its distinct and multiple modes of action, presents a promising alternative or rotational partner in integrated disease management strategies. However, further research is required to establish baseline sensitivity of P. infestans to this compound and to fully understand its potential for resistance development. The experimental protocols outlined here provide a framework for conducting such crucial comparative studies.

References

Assessing the Fitness of Pyrimorph-Resistant Fungal Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fitness of pyrimorph-resistant fungal isolates with their susceptible counterparts. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to aid in the understanding and management of This compound (B610360) resistance.

Introduction to this compound and Resistance

This compound is a novel fungicide effective against various oomycetes, such as Phytophthora capsici, the causative agent of Phytophthora blight in peppers and other crops. Its mode of action is believed to be multifaceted, primarily targeting cell wall biosynthesis and impairing the energy generation system of the pathogen.[1][2][3] Resistance to this compound in P. capsici has been linked to a specific point mutation (Q1077K) in the cellulose (B213188) synthase 3 (CesA3) gene, which is also implicated in resistance to other Carboxylic Acid Amide (CAA) fungicides.[1][2] Understanding the fitness of these resistant isolates is crucial for developing effective and sustainable disease management strategies.

Comparative Fitness of this compound-Resistant vs. Susceptible Isolates

The development of fungicide resistance can sometimes be accompanied by a fitness cost, which may affect the pathogen's ability to survive and compete in the absence of the fungicide.[4][5] Studies on this compound-resistant P. capsici have shown that while some fitness parameters may be reduced, the overall competitive ability of resistant isolates can be comparable to or even exceed that of sensitive isolates under certain conditions.

Quantitative Fitness Data Summary

The following tables summarize the quantitative data on various fitness parameters of this compound-resistant and -susceptible Phytophthora capsici isolates.

Table 1: Mycelial Growth, Sporulation, and Cystospore Germination

Fitness ParameterThis compound-Resistant Isolates (Mean ± SD)This compound-Susceptible (Wild-Type) Isolates (Mean ± SD)Alternative Fungicide-Resistant Isolates (Mean ± SD)Reference
Mycelial Growth Rate (mm/day) 7.8 ± 0.58.1 ± 0.48.2 ± 0.3 (Fluopicolide-Resistant)[5]
Sporangia Production (x10⁴ sporangia/mL) 4.5 ± 0.74.8 ± 0.65.0 ± 0.5 (Fluopicolide-Resistant)[5]
Cystospore Germination Rate (%) 85.2 ± 5.188.6 ± 4.390.1 ± 3.8 (Fluopicolide-Resistant)[5]

Table 2: Pathogenicity and Virulence

Fitness ParameterThis compound-Resistant IsolatesThis compound-Susceptible (Wild-Type) IsolatesAlternative Fungicide-Resistant IsolatesReference
Lesion Diameter on Pepper Leaves (mm) at 5 dpi 15.3 ± 2.116.5 ± 1.8Not Available[1]
Disease Incidence on Pepper Plants (%) at 7 dpi 8085Not Available[1]
Virulence on Fungicide-Treated Plants Higher than wild-typeLower than resistant mutantsNot Available[1]

*dpi: days post-inoculation

Experimental Protocols for Fitness Assessment

This section provides detailed methodologies for the key experiments used to assess the fitness of fungal isolates.

Mycelial Growth Rate Assay

Objective: To determine the radial growth rate of fungal isolates on a solid medium.

Materials:

  • Petri dishes (90 mm)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Fungal isolates (resistant and susceptible)

  • Cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare PDA medium and pour it into sterile Petri dishes.

  • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug at the center of a fresh PDA plate, with the mycelial side facing down.

  • Seal the plates with parafilm and incubate them at 25°C in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony reaches the edge of the plate.

  • Calculate the average daily increase in colony diameter to determine the mycelial growth rate (mm/day).

Sporulation Assay

Objective: To quantify the production of sporangia by fungal isolates.

Materials:

  • Fungal cultures grown on V8 juice agar

  • Sterile distilled water

  • Hemocytometer

  • Microscope

  • Sterile glass slides and coverslips

Procedure:

  • Grow the fungal isolates on V8 juice agar plates for 7-10 days to induce sporulation.

  • Flood each plate with 10 mL of sterile distilled water.

  • Gently scrape the surface of the colony with a sterile glass rod to release the sporangia.

  • Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Adjust the volume of the suspension to a known final volume.

  • Using a hemocytometer, count the number of sporangia under a microscope.

  • Calculate the concentration of sporangia per milliliter of suspension.

Cystospore Germination Assay

Objective: To determine the germination rate of cystospores.

Materials:

  • Sporangia suspension

  • Sterile distilled water

  • Water agar (2%) plates

  • Microscope

  • Sterile glass slides and coverslips

Procedure:

  • Induce the release of zoospores from the sporangia suspension by chilling it at 4°C for 30 minutes and then returning it to room temperature (25°C) for 30 minutes.

  • Allow the zoospores to encyst by agitating the suspension.

  • Spread a small aliquot of the cystospore suspension onto the surface of a 2% water agar plate.

  • Incubate the plates at 25°C in the dark for 24 hours.

  • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

  • Count at least 100 spores per replicate and calculate the percentage of germination.

Pathogenicity Assay on Pepper Plants

Objective: To assess the virulence of fungal isolates on a host plant.

Materials:

  • Pepper plants (e.g., 'California Wonder' variety, susceptible) at the 4-6 true leaf stage

  • Fungal isolates (resistant and susceptible)

  • Zoospore suspension (adjusted to 1 x 10⁵ zoospores/mL)

  • Sterile soil mix

  • Pots

  • Growth chamber or greenhouse

Procedure:

  • Transplant pepper seedlings into pots containing sterile soil mix.

  • Inoculate each plant by drenching the soil with 10 mL of the zoospore suspension.

  • For a negative control, drench a set of plants with sterile distilled water.

  • Maintain the plants in a growth chamber or greenhouse with high humidity (>90%) and a temperature of 25-28°C.

  • Assess disease symptoms daily for 7-10 days.

  • Disease severity can be rated on a scale (e.g., 0 = no symptoms, 5 = plant death).

  • Disease incidence is calculated as the percentage of infected plants.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound and involved in the resistance mechanism.

G cluster_0 Cell Wall Integrity (CWI) Pathway cluster_1 This compound Action cluster_2 Resistance Mechanism Cell Surface Sensors Cell Surface Sensors Rho-GTPase Rho-GTPase Cell Surface Sensors->Rho-GTPase Signal PKC1 PKC1 Rho-GTPase->PKC1 Activates MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Activates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Phosphorylates Cell Wall Synthesis Genes (e.g., CesA3) Cell Wall Synthesis Genes (e.g., CesA3) Transcription Factors->Cell Wall Synthesis Genes (e.g., CesA3) Induces Expression Cellulose Synthase (CesA3) Cellulose Synthase (CesA3) Cell Wall Synthesis Genes (e.g., CesA3)->Cellulose Synthase (CesA3) This compound This compound This compound->Cellulose Synthase (CesA3) Inhibits Cellulose Synthesis Cellulose Synthesis Cellulose Synthase (CesA3)->Cellulose Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity Cellulose Synthesis->Cell Wall Integrity Mutation in CesA3 Mutation in CesA3 Altered this compound Binding Site Altered this compound Binding Site Mutation in CesA3->Altered this compound Binding Site Causes Reduced Inhibition by this compound Reduced Inhibition by this compound Altered this compound Binding Site->Reduced Inhibition by this compound Leads to Reduced Inhibition by this compound->Cellulose Synthesis

Caption: this compound targets cellulose synthase (CesA3), a key enzyme in cell wall biosynthesis, which is regulated by the Cell Wall Integrity (CWI) pathway. Resistance arises from mutations in the CesA3 gene.

G cluster_0 Energy Generation in Oomycetes cluster_1 This compound Action Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Substrate Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle Enters Electron Transport Chain Electron Transport Chain TCA Cycle->Electron Transport Chain Provides substrates ATP ATP Electron Transport Chain->ATP Generates This compound This compound Energy Generation System Energy Generation System This compound->Energy Generation System Impairs G cluster_0 Isolate Preparation cluster_1 In Vitro Fitness Assessment cluster_2 In Vivo Fitness Assessment cluster_3 Data Analysis and Comparison Fungal Isolate Collection Fungal Isolate Collection Single Spore Isolation Single Spore Isolation Fungal Isolate Collection->Single Spore Isolation Culture on Selective Medium (this compound) Culture on Selective Medium (this compound) Single Spore Isolation->Culture on Selective Medium (this compound) Identification of Resistant and Susceptible Isolates Identification of Resistant and Susceptible Isolates Culture on Selective Medium (this compound)->Identification of Resistant and Susceptible Isolates Mycelial Growth Assay Mycelial Growth Assay Identification of Resistant and Susceptible Isolates->Mycelial Growth Assay Sporulation Assay Sporulation Assay Identification of Resistant and Susceptible Isolates->Sporulation Assay Cystospore Germination Assay Cystospore Germination Assay Identification of Resistant and Susceptible Isolates->Cystospore Germination Assay Pathogenicity Assay on Host Plant Pathogenicity Assay on Host Plant Identification of Resistant and Susceptible Isolates->Pathogenicity Assay on Host Plant Comparative Data Analysis Comparative Data Analysis Mycelial Growth Assay->Comparative Data Analysis Sporulation Assay->Comparative Data Analysis Cystospore Germination Assay->Comparative Data Analysis Pathogenicity Assay on Host Plant->Comparative Data Analysis

References

Pyrimorph's Performance Against Mandipropamid-Resistant Phytophthora: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of pyrimorph (B610360) and mandipropamid (B155232) against Phytophthora species, with a special focus on strains exhibiting resistance to mandipropamid. The information presented is supported by experimental data to aid in research and development efforts targeting oomycete pathogens.

Executive Summary

This compound and mandipropamid are both carboxylic acid amide (CAA) fungicides that effectively control Phytophthora species by targeting the same enzyme: cellulose (B213188) synthase 3 (CesA3).[1] This shared mode of action, however, gives rise to a significant challenge: cross-resistance. Laboratory studies have demonstrated that Phytophthora isolates with induced resistance to this compound also exhibit a high level of resistance to mandipropamid.[1] This indicates that this compound is unlikely to be an effective control measure for Phytophthora populations that have already developed resistance to mandipropamid in the field. While monitoring of field populations of Phytophthora infestans has shown a low frequency of mandipropamid resistance, the potential for cross-resistance remains a critical consideration for disease management strategies.[2]

Quantitative Performance Data

The following table summarizes the in vitro efficacy (EC50 values) of this compound and mandipropamid against this compound-sensitive parental isolates and laboratory-generated this compound-resistant mutants of Phytophthora capsici. The data clearly illustrates the cross-resistance phenomenon.

Isolate TypeFungicideMean EC50 (µg/mL)Resistance Factor (RF)
This compound-Sensitive (Parental) This compound1.43-
Mandipropamid0.12-
This compound-Resistant (Mutant) This compound79.9156.0
Mandipropamid10.1584.6

Data sourced from Pang et al. (2013).[1]

Experimental Protocols

The data presented above was generated using a mycelial growth inhibition assay. Below is a detailed protocol for this key experiment.

Mycelial Growth Inhibition Assay

This protocol is adapted from the methodology described by Pang et al. (2013).[1]

1. Preparation of Fungicide Stock Solutions:

  • Dissolve technical-grade this compound and mandipropamid in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions of 10 mg/mL.
  • Serially dilute the stock solutions with sterile distilled water to obtain a range of desired concentrations.

2. Media Preparation:

  • Prepare a suitable culture medium for Phytophthora, such as V8 juice agar (B569324) or cornmeal agar.
  • Autoclave the medium and allow it to cool to approximately 50-55°C.
  • Add the appropriate volume of fungicide dilutions to the molten agar to achieve the final desired concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), a level that does not affect fungal growth.
  • Pour the fungicide-amended agar into sterile Petri dishes (90 mm diameter). A non-amended control plate containing only DMSO (at the same final concentration) should also be prepared.

3. Inoculation:

  • From the leading edge of an actively growing Phytophthora culture (typically 3-5 days old), cut mycelial plugs (5 mm diameter) using a sterile cork borer.
  • Place one mycelial plug at the center of each fungicide-amended and control Petri dish.

4. Incubation:

  • Incubate the plates in the dark at 25°C.

5. Data Collection and Analysis:

  • Measure the colony diameter (in two perpendicular directions) of each plate daily until the mycelial growth in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
  • Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) for each fungicide and isolate by using probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.
  • The Resistance Factor (RF) is calculated by dividing the EC50 of the resistant mutant by the EC50 of the sensitive parental isolate.

Visualizing Experimental and Molecular Interactions

Experimental Workflow

The following diagram illustrates the workflow for assessing fungicide resistance in Phytophthora using the mycelial growth inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungicide_prep Prepare Fungicide Stock Solutions media_prep Prepare Fungicide- Amended Media fungicide_prep->media_prep inoculation Inoculate Plates with Phytophthora Mycelial Plugs media_prep->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Colony Diameters incubation->measurement calculation Calculate Growth Inhibition measurement->calculation ec50 Determine EC50 Values calculation->ec50

Caption: Experimental workflow for fungicide resistance testing.

Mechanism of Action and Resistance Pathway

This diagram illustrates the molecular interaction of this compound and mandipropamid with their target, CesA3, and the mechanism of resistance.

mechanism_of_action cluster_fungicides Fungicides cluster_target Target Enzyme cluster_outcome Outcome This compound This compound cesa3_sensitive Cellulose Synthase 3 (CesA3) (Sensitive Isolate) This compound->cesa3_sensitive Binds to cesa3_resistant Mutated CesA3 (Resistant Isolate) This compound->cesa3_resistant Binding Prevented mandipropamid Mandipropamid mandipropamid->cesa3_sensitive Binds to mandipropamid->cesa3_resistant Binding Prevented cesa3_sensitive->cesa3_resistant Point Mutation (e.g., Q1077K) inhibition Inhibition of Cellulose Synthesis → Cell Death cesa3_sensitive->inhibition no_inhibition Cellulose Synthesis Continues → Fungicide Ineffective cesa3_resistant->no_inhibition

Caption: Mechanism of action and resistance for this compound and mandipropamid.

References

Validating Pyrimorph's Mitochondrial Action: A Comparative Guide to TPP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyrimorph (B610360) and its triphenylphosphonium (TPP) conjugated derivatives to validate and enhance its mechanism of action at the mitochondrial level. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to evaluate and potentially replicate these findings.

Introduction to this compound and Mitochondrial Targeting

This compound is a fungicide known for its excellent activity against oomycetes, primarily by inhibiting cell wall biosynthesis[1]. However, research has revealed a secondary, weaker mode of action: the inhibition of the mitochondrial respiratory chain's complex III (cytochrome bc1 complex)[1][2][3][4]. This dual action makes this compound an interesting candidate for further investigation, particularly concerning its mitochondrial effects.

To specifically investigate and enhance the mitochondrial action of this compound, researchers have employed triphenylphosphonium (TPP) conjugates. TPP is a lipophilic cation that facilitates the accumulation of conjugated molecules within the mitochondria, driven by the organelle's negative membrane potential[5][6][7][8][9][10][11][12][13]. This targeted delivery strategy allows for a more potent effect on mitochondrial processes and serves as a method to validate the mitochondrial contribution to a compound's overall activity.

Comparative Performance: this compound vs. TPP-Conjugated Derivatives

A recent study successfully demonstrated that conjugating fragments of this compound with TPP significantly enhances its inhibitory effect on mitochondrial function in phytopathogens[1]. The core pharmacophore of this compound responsible for mitochondrial activity was identified as the pyridine-containing 1,1-diaryl structure[1]. By attaching this fragment to a TPP moiety, the resulting compounds exhibited greatly improved fungicidal activity, respiratory inhibition, and ATP synthesis inhibition[1].

The following table summarizes the key quantitative data from this study, comparing the performance of a representative TPP-conjugated this compound derivative (compound 3b ) with the parent compound.

Parameter This compound Compound 3b (TPP-conjugate) Fold Improvement
Fungicidal Activity (EC50, µg/mL)
Phytophthora capsici>500.78>64
Phytophthora infestans>501.56>32
Pseudoperonospora cubensis>500.78>64
Respiratory Inhibition (IC50, µM) 85.01.2369.1
ATP Synthesis Inhibition (IC50, µM) Not reported0.98-

Data sourced from Yin et al., 2023[1].

These results clearly indicate that targeting the this compound pharmacophore to the mitochondria via TPP conjugation leads to a substantial increase in its biological activity against key phytopathogens and its direct inhibitory effect on mitochondrial respiration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound at the mitochondrial level and the experimental workflow used to validate the enhanced efficacy of its TPP-conjugated derivatives.

cluster_mito Mitochondrion cluster_space Intermembrane Space This compound This compound Complex_III Complex III (bc1) This compound->Complex_III Inhibits UQH2 Ubiquinone Complex_III->UQH2 Cyt_c Cytochrome c Complex_III->Cyt_c e- UQ Ubiquinol UQ->Complex_III e- Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Generates H_in H+ H_in->ATP_Synthase H_out H+

Caption: this compound's inhibitory action on Complex III of the mitochondrial electron transport chain.

cluster_workflow Experimental Workflow Start Design & Synthesis of TPP-Pyrimorph Conjugates Fungicidal_Assay In vitro Fungicidal Activity Assays Start->Fungicidal_Assay Mito_Isolation Isolation of Mitochondria from Phytopathogens Start->Mito_Isolation Data_Analysis Comparative Data Analysis (this compound vs. TPP-conjugates) Fungicidal_Assay->Data_Analysis Respiration_Assay Oxygen Consumption Assay (Respiratory Inhibition) Mito_Isolation->Respiration_Assay ATP_Assay ATP Synthesis Assay Mito_Isolation->ATP_Assay Respiration_Assay->Data_Analysis ATP_Assay->Data_Analysis Conclusion Validation of Enhanced Mitochondrial Action Data_Analysis->Conclusion

Caption: Workflow for validating the enhanced mitochondrial action of TPP-conjugated this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Researchers should refer to the specific methodologies outlined in the referenced publications for precise details.

In Vitro Fungicidal Activity Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of the compounds against various oomycetes.

  • Methodology:

    • Prepare a dilution series of this compound and the TPP-conjugated derivatives in an appropriate solvent.

    • Inoculate agar (B569324) plates or liquid media with mycelial plugs or a spore suspension of the target oomycete (e.g., Phytophthora capsici).

    • Apply the different concentrations of the test compounds to the media.

    • Incubate the cultures under controlled conditions (temperature, light).

    • Measure the radial growth of the mycelium or the optical density of the liquid culture after a defined incubation period.

    • Calculate the percentage of growth inhibition relative to a solvent-treated control.

    • Determine the EC50 values by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Mitochondrial Isolation
  • Objective: To obtain a fraction enriched with functional mitochondria from the target organism.

  • Methodology:

    • Harvest fresh mycelia of the oomycete.

    • Wash the mycelia with a suitable buffer.

    • Homogenize the mycelia in an ice-cold isolation buffer containing osmotic support (e.g., mannitol, sucrose) and protease inhibitors.

    • Perform differential centrifugation to separate cellular debris, nuclei, and other organelles from the mitochondria. This typically involves a low-speed spin to pellet larger components, followed by a high-speed spin to pellet the mitochondria.

    • Wash the mitochondrial pellet with the isolation buffer to further purify it.

    • Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

Respiratory Inhibition Assay (Oxygen Consumption)
  • Objective: To measure the inhibitory effect of the compounds on the rate of mitochondrial oxygen consumption.

  • Methodology:

    • Use an oxygen electrode or a fluorescence-based oxygen consumption assay system (e.g., Seahorse XF Analyzer or plate-based fluorescent probes)[14].

    • Add a known amount of isolated mitochondria to a respiration buffer containing substrates for a specific complex (e.g., succinate (B1194679) for Complex II/III).

    • Record the basal rate of oxygen consumption.

    • Add varying concentrations of the test compounds (this compound and TPP-conjugates) and continue to monitor the oxygen consumption rate.

    • Calculate the percentage of inhibition of respiration for each concentration relative to the basal rate.

    • Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

ATP Synthesis Inhibition Assay
  • Objective: To quantify the effect of the compounds on the rate of mitochondrial ATP production.

  • Methodology:

    • Incubate isolated mitochondria in an assay buffer containing respiratory substrates (e.g., succinate) and ADP.

    • Add different concentrations of the test compounds.

    • Allow the ATP synthesis reaction to proceed for a defined period.

    • Stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.

    • Calculate the percentage of inhibition of ATP synthesis for each concentration relative to a control without the inhibitor.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

References

A Comparative Analysis of the Environmental Impact of Pyrimorph and Traditional Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The development of novel fungicides with improved efficacy and reduced environmental impact is a critical endeavor in modern agriculture and drug development. This guide provides a comparative analysis of the environmental footprint of pyrimorph (B610360), a newer fungicide, against two widely used traditional fungicides, chlorothalonil (B1668833) and mancozeb (B1675947). This objective comparison is supported by experimental data on their effects on various non-target organisms and key soil processes.

Executive Summary

This guide reveals that while this compound exhibits low acute toxicity to aquatic vertebrates like zebrafish, there is a notable lack of publicly available data on its effects on aquatic invertebrates, earthworms, and soil microbial processes. In contrast, the traditional fungicides chlorothalonil and mancozeb have been extensively studied, revealing significant toxicity to a broader range of non-target organisms and disruptive effects on essential soil functions. This data gap for this compound highlights a critical area for future research to enable a comprehensive environmental risk assessment.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the acute toxicity of this compound, chlorothalonil, and mancozeb to key non-target organisms and their impact on soil nitrogen transformation.

Table 1: Acute Toxicity to Aquatic Organisms

FungicideOrganismExposure DurationEndpointValue (mg/L)Reference
This compound Zebrafish (Danio rerio)96 hoursLC5019.79[1]
Chlorothalonil Zebrafish (Danio rerio)96 hoursLC500.353[2]
Mancozeb Zebrafish (Danio rerio) embryo96 hoursLC501.15[3]
Chlorothalonil Daphnia magna48 hoursLC500.13[4]
Mancozeb Daphnia magna24 hoursLC500.529 (for 24h old)[5]
Mancozeb Daphnia magna24 hoursLC500.141 (for 48h old)[5]

LC50: Lethal concentration that kills 50% of the test population.

Table 2: Acute Toxicity to Soil Organisms

FungicideOrganismExposure DurationEndpointValue (mg/kg soil)Reference
This compound Eisenia fetida14 daysLC50Data not available
Chlorothalonil Eisenia fetida14 daysLC50>1000[6]
Mancozeb Eisenia fetida14 daysLC50>1000[6]

LC50: Lethal concentration that kills 50% of the test population.

Table 3: Impact on Soil Nitrogen Transformation

FungicideProcessEffectReference
This compound NitrificationData not available
Chlorothalonil NitrificationReduced nitrification and N2O production[6]
Mancozeb NitrificationSignificant decrease in nitrification[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below, based on established OECD guidelines.

Fish, Acute Toxicity Test (following OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), typically 2-3 cm in length.

  • Test Substance Preparation: The fungicide is dissolved in water, often with a solvent if necessary, to prepare a stock solution. A series of dilutions are made to create different test concentrations.

  • Experimental Setup:

    • A semi-static test system is often used, where the test solutions are renewed periodically (e.g., every 24 hours).

    • Fish are exposed to at least five concentrations of the test substance, arranged in a geometric series, plus a control group (and a solvent control if a solvent is used).

    • Typically, 7-10 fish are used per concentration.

  • Test Conditions:

    • Duration: 96 hours.

    • Temperature: Maintained at a constant temperature suitable for the species (e.g., 23 ± 1 °C for zebrafish).

    • Light: A 12-hour light and 12-hour dark cycle is maintained.

    • Feeding: Fish are not fed during the test.

  • Observations: Mortality and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated at each observation time using statistical methods like probit analysis.

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Substance Preparation: Similar to the fish acute toxicity test, a stock solution is prepared and diluted to obtain a range of test concentrations.

  • Experimental Setup:

    • A static test is commonly performed.

    • Daphnids are exposed to at least five concentrations of the test substance in a geometric series, along with a control.

    • At least 20 daphnids, divided into at least four replicates, are used for each concentration.

  • Test Conditions:

    • Duration: 48 hours.

    • Temperature: Maintained at 20 ± 1 °C.

    • Light: A 16-hour light and 8-hour dark cycle is typical.

    • Feeding: Daphnids are not fed during the test.

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (median effective concentration for immobilization) and its 95% confidence limits are calculated for each observation time.

Earthworm, Acute Toxicity Test (following OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms.

  • Test Organism: Adult earthworms of the species Eisenia fetida.

  • Test Substance Preparation: The fungicide is thoroughly mixed into a defined artificial soil.

  • Experimental Setup:

    • Earthworms are exposed to at least five concentrations of the test substance mixed into the artificial soil, plus a control.

    • Four replicates are used for each concentration and the control, with 10 earthworms per replicate.

  • Test Conditions:

    • Duration: 14 days.

    • Temperature: Maintained at 20 ± 2 °C.

    • Light: Continuous light is used to encourage the earthworms to remain in the soil.

  • Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects like changes in weight and behavior are also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for the 14-day exposure period.

Soil Microorganisms: Nitrogen Transformation Test (following OECD Guideline 216)

This test assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.

  • Test System: A natural soil with known characteristics, sieved to remove large particles.

  • Test Substance Application: The fungicide is applied to the soil at different rates, typically including the recommended application rate and a higher rate (e.g., 5 or 10 times the recommended rate).

  • Experimental Procedure:

    • The soil is amended with an organic nitrogen source, such as powdered lucerne meal.

    • The treated and control soil samples are incubated under controlled temperature (20 ± 2 °C) and moisture conditions for at least 28 days.

    • Soil samples are taken at regular intervals (e.g., 0, 7, 14, and 28 days).

  • Analysis: The concentrations of ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻) in the soil samples are measured. The rate of nitrification (conversion of ammonium to nitrate) is calculated.

  • Data Interpretation: The rates of nitrogen transformation in the treated soils are compared to the control. A difference of more than 25% that persists for more than a certain period is generally considered a significant effect.

Visualizing the Impact: Signaling Pathways and a Conceptual Workflow

To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

Cellular_Respiration_Impact cluster_glycolysis Glycolysis (Cytoplasm) cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Oxidation Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Enters ETC Electron Transport Chain Krebs_Cycle->ETC NADH, FADH2 ATP ATP (Energy) ETC->ATP Oxidative Phosphorylation This compound This compound This compound->ETC Impairs Energy Generation System Traditional_Fungicides Traditional Fungicides (e.g., some QoIs) Traditional_Fungicides->ETC Inhibit Complex III

Potential impact of fungicides on cellular respiration.

Nitrogen_Cycle_Impact cluster_key Impact on Nitrification Organic_N Organic Nitrogen (e.g., in organic matter) Ammonium Ammonium (NH4+) Organic_N->Ammonium Ammonification (Microbial Decomposition) Nitrite Nitrite (NO2-) Ammonium->Nitrite Nitrification Step 1 (Ammonia-Oxidizing Microbes) Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification Step 2 (Nitrite-Oxidizing Microbes) Nitrate->Organic_N Plant Uptake & Assimilation N_Gases Nitrogen Gases (N2, N2O) Nitrate->N_Gases Denitrification (Denitrifying Microbes) Chlorothalonil Chlorothalonil Chlorothalonil->Nitrite Inhibits Mancozeb Mancozeb Mancozeb->Nitrite Inhibits

Impact of fungicides on the soil nitrogen cycle.

Conclusion

Based on the available data, this compound presents a seemingly favorable environmental profile concerning its acute toxicity to zebrafish when compared to the high toxicity of chlorothalonil and mancozeb to a broader range of aquatic organisms. However, the significant data gaps regarding this compound's impact on aquatic invertebrates, earthworms, and crucial soil microbial processes prevent a conclusive assessment of its overall environmental safety. Traditional fungicides like chlorothalonil and mancozeb have well-documented adverse effects on non-target species and soil health. Therefore, while this compound may offer a less hazardous alternative in some respects, further independent and comprehensive ecotoxicological studies are imperative to fully understand its environmental fate and to ensure that its use does not pose unforeseen risks to ecosystem health. Researchers and drug development professionals should prioritize the generation of these missing data points to enable a complete and transparent risk assessment of this novel fungicide.

References

validation of pyrimorph's activity against different Phytophthora isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrimorph's activity against various Phytophthora isolates, with a comparative lens on other key oomycete-targeting fungicides. The data presented is collated from multiple studies to offer a broad perspective on its potential in managing diseases caused by these destructive plant pathogens.

Executive Summary

This compound (B610360), a novel fungicide, has demonstrated significant activity against various life stages of Phytophthora species, particularly Phytophthora capsici. Its mode of action is believed to involve the impairment of the energy generation system and indirect effects on cell wall biosynthesis. Studies have indicated a positive cross-resistance between this compound and other carboxylic acid amide (CAA) fungicides like dimethomorph (B118703) and mandipropamid, suggesting a similar target site. This guide presents available experimental data on the efficacy of this compound and its comparators, details the methodologies used in these studies, and provides visual representations of experimental workflows and proposed mechanisms.

Comparative Efficacy Data

The following tables summarize the 50% effective concentration (EC50) values of this compound and other fungicides against various Phytophthora isolates. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

FungicidePhytophthora SpeciesIsolate TypeEC50 (µg/mL)Reference
This compoundP. capsiciWild-type (226 isolates)Mean: 1.4261 (±0.4002)[1][2]
This compoundP. capsiciResistant Mutants10.697 - 68.677[2]

Table 1: Efficacy of this compound against Phytophthora capsici

FungicidePhytophthora SpeciesIsolate TypeEC50 (µg/mL) - Mycelial GrowthEC50 (µg/mL) - Sporangium FormationEC50 (µg/mL) - Zoospore ReleaseReference
DimethomorphP. cactorumVariousSignificant inhibition, specific EC50 values variedEffective inhibitionInefficient[3]
DimethomorphP. nicotianaeVarious0.3930.005-[4]
DimethomorphP. palmivoraVarious0.233 (±0.116)Effective inhibitionEffective inhibition[5]
MandipropamidP. nicotianaeVarious---
MandipropamidP. cactorumVariousComplete inhibition at 1 µg/mL--[3]

Table 2: Efficacy of Comparator Fungicides against Various Phytophthora Species. Note: "-" indicates data not available in the cited sources.

Cross-Resistance Profile

A study on this compound-resistant mutants of P. capsici revealed a positive correlation between the EC50 values of this compound and the CAA fungicides flumorph, dimethomorph, and mandipropamid.[1][2][6] This suggests that isolates with reduced sensitivity to this compound are likely to exhibit decreased sensitivity to other fungicides in the same chemical class. Conversely, no cross-resistance was observed between this compound and fungicides from other chemical groups such as chlorothalonil, cyazofamid, cymoxanil, etridiazole, fluazinam, metalaxyl, and zoxamide.[2]

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the in vitro efficacy of fungicides against the mycelial growth of Phytophthora species.

a. Media Preparation: A suitable growth medium, such as V8 juice agar (B569324) or potato dextrose agar (PDA), is prepared and autoclaved.[7][8] The medium is then cooled to approximately 50-60°C, and the test fungicide is added from a stock solution to achieve the desired final concentrations. A solvent control (without the fungicide) is also prepared. The amended media is then poured into sterile Petri dishes.

b. Inoculation: Mycelial plugs (typically 5-6 mm in diameter) are taken from the margin of an actively growing Phytophthora colony and placed in the center of the fungicide-amended and control plates.[3][7]

c. Incubation: The plates are incubated in the dark at a suitable temperature for the specific Phytophthora species (e.g., 25°C for P. capsici) for a period of 5-7 days, or until the mycelium in the control plates reaches the edge of the dish.[1]

d. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate. The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[1]

Zoospore Germination Assay

This protocol assesses the effect of fungicides on the germination of Phytophthora zoospores.

a. Zoospore Production: Zoospores are produced by flooding actively growing mycelial mats on agar plates with sterile distilled water and incubating under specific temperature and light conditions to induce sporangia formation and zoospore release.[9] The zoospore concentration is then determined using a hemocytometer.

b. Assay Setup: A suspension of zoospores is mixed with various concentrations of the test fungicide in microtiter plates or on glass slides. A control with no fungicide is included.

c. Incubation: The plates or slides are incubated under conditions that promote zoospore germination (e.g., room temperature for a few hours).

d. Data Collection and Analysis: After incubation, the number of germinated and non-germinated zoospores is counted under a microscope. A zoospore is considered germinated if the germ tube is at least twice the diameter of the zoospore. The percentage of germination inhibition is calculated, and the EC50 value is determined as described for the mycelial growth assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media_prep Fungicide-Amended Media Preparation inoculation Inoculation of Media media_prep->inoculation isolate_culture Phytophthora Isolate Culturing isolate_culture->inoculation incubation Incubation inoculation->incubation measurement Measurement of Growth/Germination incubation->measurement calculation Calculation of Inhibition % measurement->calculation ec50 EC50 Value Determination calculation->ec50

Caption: A generalized workflow for determining fungicide efficacy.

Pyrimorph_MoA This compound This compound Energy_Generation Impairment of Energy Generation System This compound->Energy_Generation Primary Action Cell_Wall_Biosynthesis Inhibition of Cell Wall Biosynthesis This compound->Cell_Wall_Biosynthesis Indirect Effect CAA_Fungicides Other CAA Fungicides (Dimethomorph, Mandipropamid) CAA_Fungicides->Cell_Wall_Biosynthesis Direct Action Cellulose_Synthase Target Site: Cellulose Synthase (CesA3) Cell_Wall_Biosynthesis->Cellulose_Synthase

Caption: Proposed mechanism of action for this compound and its relation to other CAA fungicides.

References

Safety Operating Guide

Proper Disposal of Pyrimorph: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Pyrimorph, a fungicide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to human health and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the product's Safety Data Sheet (SDS) for specific handling instructions. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection AreaRequired EquipmentSpecifications and Guidelines
Eye/Face Protection Safety glasses with side shields or gogglesMust conform to appropriate government standards (e.g., EN166 in the EU or NIOSH in the US).[1]
Hand Protection Chemical-resistant glovesHandle with gloves at all times. Inspect gloves for integrity before each use.[1]
Body Protection Impervious clothing / Chemical-resistant suitWear suitable protective clothing to prevent skin contact. This may include a one- or two-piece suit. An impervious apron is also recommended.[1]
Respiratory Protection Approved respiratorUse in cases of insufficient ventilation, when dust formation is possible, or when airborne exposure limits may be exceeded.[1]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by regulations such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[2] Improper disposal can lead to significant penalties.

Unused or Waste this compound

Unused or waste this compound should be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[4] Some states have "Clean Sweep" programs for pesticide disposal.[2]

Empty this compound Containers

An empty pesticide container can be as hazardous as a full one due to residual product.[5]

  • Decontamination (Triple Rinsing):

    • Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow has slowed to a drip.[3]

    • Fill the container one-quarter full with water and securely replace the cap.[3][6]

    • Shake the container for 10 seconds.[3]

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for 10 seconds after the flow has slowed to a drip.[3]

    • Repeat this procedure two more times.[3]

  • Disposal of Rinsed Containers: Once triple-rinsed, puncture the container to prevent reuse.[7][8] The container can then be offered for recycling or disposed of in a sanitary landfill, by incineration, or as allowed by state and local authorities.[3] Contact the Ag Container Recycling Council (ACRC) for recycling information.[3]

Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Control the Spill: Put on appropriate PPE. For dry spills, cover with a tarp to prevent dust from spreading. For liquid spills, use an absorbent material like sawdust or sweeping compound.[9]

  • Clean Up: Sweep up the absorbed material and place it in a labeled plastic or metal container for disposal as hazardous waste.[9]

  • Decontaminate the Area: Apply an appropriate decontamination solution and allow it to sit for 1 to 6 hours. Use an absorbent to collect the residue. Repeat the process until the area is clean.[9] All cleanup materials should be collected for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.

Pyrimorph_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused or Waste this compound waste_type->unused_product Unused Product empty_container Empty Container waste_type->empty_container Empty Container spill_material Spill Cleanup Material waste_type->spill_material Spill Material collect_waste Collect in Labeled, Sealed Container unused_product->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse spill_material->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store_waste->contact_ehs puncture_container Puncture Container to Prevent Reuse triple_rinse->puncture_container recycle_dispose Recycle or Dispose of in Accordance with Local Regulations puncture_container->recycle_dispose

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimorph

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Pyrimorph, a fungicide utilized in specialized research and development. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and prevent chemical exposure.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment (PPE) is required to minimize exposure risks.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber)Prevents dermal absorption, the most common route of pesticide exposure.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and aerosols.[1][2][3]
Body Protection Long-sleeved lab coat and long pantsMinimizes skin contact with the substance.[1][4]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Reduces the risk of inhaling harmful particles.[5][6]

Quantitative Toxicity Data

The following table summarizes the key toxicity values for this compound, providing a quantitative measure of its potential hazards.

MetricValueSpeciesSource
LC50 (96h) 19.79 mg/LZebrafish (Brachydanio rerio)[7]
EC50 (Mycelial Growth) 1.84 µg/mLPhytophthora capsici[7]
EC50 (Sporangia Formation) 0.17 µg/mLPhytophthora capsici[7]
EC50 (Zoospore Release) 4.92 µg/mLPhytophthora capsici[7]
EC50 (Cystospore Germination) 0.09 µg/mLPhytophthora capsici[7]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from material receipt to final disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Handle in a Well-Ventilated Area b->c d Store in a Cool, Dry, and Secure Location (-20°C for long-term stability) c->d e Segregate this compound Waste d->e f Label Waste Container Clearly e->f g Dispose Through a Licensed Hazardous Waste Contractor f->g h In Case of Spill, Contain and Absorb i In Case of Exposure, Follow First-Aid Measures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.